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  • Product: (S)-1,3-Dimethyl-piperazin-2-one
  • CAS: 1240300-34-8

Core Science & Biosynthesis

Foundational

The (S)-1,3-Dimethylpiperazin-2-one Scaffold: Physicochemical Profiling and Integration in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of chiral building blocks is foundational to designing highly selective therapeutics. (S)-1,3-Dimethylpiperazin-2-one (also designated as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of chiral building blocks is foundational to designing highly selective therapeutics. (S)-1,3-Dimethylpiperazin-2-one (also designated as the (3S)-stereoisomer) has emerged as a privileged heterocyclic scaffold[1]. Featuring a rigid six-membered piperazine ring, a hydrogen-bond accepting ketone group at position 2, and methyl substituents at positions 1 and 3, this lactam provides unique conformational restrictions[1].

This whitepaper provides an in-depth technical analysis of the physical properties of (S)-1,3-dimethylpiperazin-2-one, the mechanistic rationale for its deployment in drug design (specifically in protease-activated receptor 2 [PAR2] antagonism and KEAP1 covalent inhibition), and field-proven, self-validating protocols for its synthetic integration.

Physicochemical Profiling & Structural Dynamics

The physical properties of (S)-1,3-dimethylpiperazin-2-one dictate both its handling requirements and its reactivity profile during complex syntheses. Because enantiomers possess identical scalar physical properties, data derived from its stereoisomers accurately reflect the (S)-form's macroscopic behavior[2][3].

Quantitative Data Summary

Table 1: Key Physicochemical Properties of (S)-1,3-Dimethylpiperazin-2-one

PropertyValue / DescriptionRationale / Implication
IUPAC Name (3S)-1,3-dimethylpiperazin-2-oneDefines the absolute configuration at C3.
CAS Number 1240300-34-8Unique identifier for the (S)-enantiomer[1].
Molecular Formula C₆H₁₂N₂OStandard composition[1].
Molecular Weight 128.17 g/mol Low molecular weight ideal for fragment-based design[1].
Density (Predicted) 0.985 ± 0.06 g/cm³Slightly less dense than water; highly soluble in organic solvents[3].
Boiling Point (Predicted) 243.3 ± 33.0 °CHigh BP is characteristic of lactams due to strong dipole-dipole interactions[2].
Storage Temperature -20°C to -80°CRequired to maintain stability in solution and prevent oxidative degradation[1].

Causality in Properties: The high predicted boiling point (243.3 °C) indicates strong intermolecular forces, primarily driven by the lactam moiety's dipole[2]. Its density (0.985 g/cm³) and polar nature ensure excellent solubility in polar aprotic solvents (e.g., DMF, DMSO, MeCN), which is a critical prerequisite for maintaining homogeneous conditions during nucleophilic substitution reactions[3].

Mechanistic Rationale & Biological Significance

The selection of the (S)-enantiomer over its (R)-counterpart or a racemic mixture is driven by precise stereochemical requirements within target binding pockets.

PAR2 Antagonism

In the context of PAR2 antagonism, the spatial orientation of the C3-methyl group is critical. The (S)-configuration allows the methyl group to project optimally into the hydrophobic sub-pocket of the receptor, effectively blocking the protease-tethered ligand from initiating G-protein coupling and subsequent intracellular calcium release[1][4].

G Protease Protease (Agonist) PAR2 PAR2 Receptor Protease->PAR2 Inhibitor (S)-1,3-Dimethylpiperazin-2-one Derivative Inhibitor->PAR2 G_Protein G-Protein Coupling PAR2->G_Protein Calcium Calcium Release G_Protein->Calcium ERK ERK Phosphorylation G_Protein->ERK Response Inflammation & Pain Calcium->Response ERK->Response

PAR2 receptor antagonism by (S)-1,3-Dimethylpiperazin-2-one blocking inflammatory signaling.

KEAP1 Covalent Inhibition

Recent advancements in targeting the KEAP1-NRF2 pathway utilize (S)-1,3-dimethylpiperazin-2-one as a structural modifier[5]. Modifying standard piperazine rings to lactam analogues significantly improves cellular activity and tunes the electrophilic reactivity of covalent inhibitors. This modification optimizes the drug's half-life and prevents rapid microsomal clearance, ensuring the inhibitor reaches Cys151 on the KEAP1 protein[5][6].

Experimental Workflows: A Self-Validating Protocol

To maintain scientific integrity, the handling and chemical coupling of (S)-1,3-dimethylpiperazin-2-one must follow a strict, self-validating protocol. The primary risk during synthesis is the thermal or base-catalyzed racemization of the C3 stereocenter.

Protocol: Nucleophilic Coupling for Covalent Inhibitor Synthesis

Objective: To couple (S)-1,3-dimethylpiperazin-2-one to an aryl halide scaffold (e.g., during KEAP1 inhibitor synthesis) while preserving >98% enantiomeric excess (ee)[5].

Step 1: Reagent Equilibration & Preparation

  • Action: Remove the (S)-1,3-dimethylpiperazin-2-one stock from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes[1].

  • Causality: Preventing atmospheric moisture condensation is vital. Water ingress leads to competitive hydrolysis of the aryl halide electrophile during the coupling phase, drastically reducing yield.

Step 2: Reaction Assembly

  • Action: In an oven-dried Schlenk flask under argon, dissolve 1.5 equivalents of (S)-1,3-dimethylpiperazin-2-one and 1.0 equivalent of the aryl halide in anhydrous Acetonitrile (MeCN). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution, driving the reaction forward without attacking the electrophile. MeCN provides the optimal dielectric constant to stabilize the polar transition state.

Step 3: Thermal Activation & Monitoring (Self-Validation Check)

  • Action: Heat the mixture to 45°C. At 2 hours, extract a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

  • Validation Logic: The reaction is self-validating if the LC-MS shows >80% conversion of the aryl halide mass to the product mass. If unreacted starting material persists, spike with 0.2 eq additional DIPEA. Critical Constraint: Do not exceed 60°C, as higher temperatures risk thermal racemization of the C3 stereocenter.

Step 4: Chiral Purification

  • Action: Concentrate the crude mixture and purify via Chiral Preparative HPLC (e.g., CHIRALPAK IC column, 50 × 500 mm, 20 μm) using an Ethanol/Hexane gradient[5].

  • Causality: Standard silica gel chromatography cannot resolve enantiomeric impurities if partial racemization occurred. Chiral HPLC guarantees the final drug candidate maintains the required stereochemical purity for biological assay fidelity[5].

Workflow Step1 Equilibration (-20°C to RT) Step2 Dissolution (MeCN + DIPEA) Step1->Step2 Step3 Coupling (45°C, LC-MS Check) Step2->Step3 Step4 Chiral HPLC Purification Step3->Step4 Step5 Validation (>98% ee) Step4->Step5

Self-validating synthetic workflow for integrating the chiral lactam into drug scaffolds.

Conclusion

The (S)-1,3-dimethylpiperazin-2-one scaffold represents a critical intersection of physical stability and stereochemical precision. By understanding its physicochemical properties—such as its high boiling point, polarity, and specific thermal storage requirements—and employing rigorous, self-validating synthetic protocols, drug development professionals can leverage this molecule to design highly selective antagonists and covalent inhibitors with optimized pharmacokinetic profiles.

References

  • Benchchem Database.1,3-Dimethylpiperazin-2-one | 1214045-30-3 (Includes (3S)
  • GuideChem.(R)-1,3-Dimethyl-piperazin-2-one 1240300-33-7 Properties (Density & Boiling Point Reference). GuideChem.
  • Journal of Medicinal Chemistry.Covalent Inhibitors of KEAP1 with Exquisite Selectivity.

Sources

Exploratory

In-Depth Technical Guide: Determining and Engineering the Melting Point of (S)-1,3-Dimethyl-piperazin-2-one

Introduction & Mechanistic Overview The piperazin-2-one scaffold is a privileged structure in modern medicinal chemistry. Specifically, (S)-1,3-dimethyl-piperazin-2-one (CAS: 1240300-34-8) serves as a critical chiral bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The piperazin-2-one scaffold is a privileged structure in modern medicinal chemistry. Specifically, (S)-1,3-dimethyl-piperazin-2-one (CAS: 1240300-34-8) serves as a critical chiral building block in the synthesis of protease-activated receptor 2 (PAR2) antagonists and dopamine uptake inhibitors[1].

However, drug development professionals often encounter a significant physicochemical hurdle during scale-up and formulation: the free base of this compound is a liquid at room temperature, indicating a sub-ambient melting point[2]. This guide explores the causality behind its thermal behavior, provides validated protocols for sub-ambient melting point determination, and outlines solid-state engineering strategies to elevate its melting point for pharmaceutical handling.

The Causality of the Sub-Ambient Melting Point

Understanding why (S)-1,3-dimethyl-piperazin-2-one exists as a liquid—while unsubstituted piperazin-2-ones are typically high-melting solids—requires an analysis of its crystal lattice thermodynamics:

  • Disruption of Hydrogen Bonding: Unsubstituted piperazinones form robust intermolecular hydrogen bond networks between the N-H donor and the C=O acceptor. Methylation at the N1 position eliminates this primary hydrogen bond donor, drastically reducing intermolecular cohesive forces.

  • Steric Hindrance and Chirality: The (S)-methyl group at the C3 position introduces steric bulk and molecular asymmetry. This prevents the tight, efficient packing of molecules into a highly ordered crystalline lattice.

The combined effect of these structural modifications is a severely lowered lattice energy, shifting the melting point ( Tm​ ) below standard ambient temperature (20–25°C). Consequently, the free base requires stringent storage conditions (typically -20°C or -80°C) to maintain stability and prevent degradation in solution[1].

Quantitative Data Summaries

To facilitate easy comparison across the development pipeline, the physicochemical properties and thermal parameters are summarized below.

Table 1: Physicochemical Profile of 1,3-Dimethylpiperazin-2-one Variants

Property(S)-Free Base(R)-Free Base(R)-HCl Salt
CAS Number 1240300-34-81240300-33-71373232-29-1
Molecular Weight 128.17 g/mol 128.17 g/mol 164.63 g/mol
Physical State (25°C) LiquidLiquidSolid
Melting Point Sub-ambient (<20°C)Sub-ambient (<20°C)>150°C (Elevated)
Storage Temperature -20°C to -80°CRoom Temp (Inert)Room Temp (Inert)
Primary Application Synthesis ScaffoldSynthesis ScaffoldSolid Dosage Formulation

Data supported by commercial chemical profiling from 1[1] and 2[2].

Table 2: Sub-Ambient DSC Protocol Parameters

PhaseTemperature RangeRamp RatePurpose
Initial Cooling 25°C to -80°C10°C/minInduce complete solidification
Isothermal Hold -80°CN/A (5 mins)Stabilize crystalline lattice
Primary Heating -80°C to 50°C5°C/minErase thermal history
Secondary Cooling 50°C to -80°C10°C/minRe-establish controlled crystal state
Secondary Heating -80°C to 50°C5°C/minDetermine reproducible Tm​ and Tg​

Experimental Workflow 1: Sub-Ambient DSC

Because the free base is a liquid, standard capillary melting point apparatuses are ineffective. Sub-ambient Differential Scanning Calorimetry (DSC) must be employed to determine the exact glass transition ( Tg​ ) and melting point ( Tm​ ).

Step-by-Step Methodology:

  • Sample Preparation: Enclose 2–5 mg of the liquid (S)-1,3-dimethyl-piperazin-2-one free base in a hermetically sealed aluminum pan to prevent moisture ingress.

  • Cooling Phase: Cool the sample at 10°C/min to -80°C using a Liquid Nitrogen Cooling Accessory (LNCA).

  • Isothermal Hold: Hold at -80°C for 5 minutes. Causality: This ensures the kinetic freezing process is complete and the lattice is stabilized.

  • Thermal Cycling: Execute the heat-cool-heat cycle outlined in Table 2.

  • Self-Validation Check: Compare the integrated enthalpy of fusion ( ΔHf​ ) between the primary and secondary heating curves. If the secondary heating curve matches the first, the Tm​ is validated. A variance indicates cold crystallization or thermal degradation, prompting the need for a slower heating rate (e.g., 2°C/min).

Solid-State Engineering: Elevating the Melting Point

To utilize (S)-1,3-dimethyl-piperazin-2-one in solid dosage forms, the melting point must be artificially elevated. This is achieved by protonating the basic N4 amine to form a salt (e.g., hydrochloride), which introduces strong ionic interactions that dominate the lattice energy, yielding a stable, high-melting solid.

Step-by-Step Salt Formation Protocol:

  • Dissolution: Dissolve 1.0 equivalent of (S)-1,3-dimethyl-piperazin-2-one in anhydrous diethyl ether at 0°C.

  • Acid Addition: Dropwise addition of 1.1 equivalents of 2M HCl in diethyl ether under an inert argon atmosphere.

  • Precipitation: Stir continuously for 2 hours at 0°C until a dense white precipitate forms.

  • Isolation: Filter the solid under vacuum and wash with cold anhydrous diethyl ether. Causality: Washing removes any unreacted liquid free base, which would act as a plasticizer and artificially depress the melting point of the final salt.

  • Self-Validation Check: Subject the dried solid to standard DSC (25°C to 200°C). A sharp, singular endothermic melting peak >150°C validates a pure salt form. Broad peaks below 100°C indicate trapped solvent or residual free base.

Workflow N1 (S)-1,3-Dimethylpiperazin-2-one Free Base (Liquid) N2 Sub-Ambient DSC (Thermal Profiling) N1->N2 Baseline Analysis N3 Salt Screening (HCl Addition) N1->N3 Chemical Modification N4 Crystallization (Solid Isolation) N3->N4 Precipitation N5 Solid-State Characterization (High-Melting Solid) N4->N5 Validation

Caption: Workflow for the thermal characterization and solid-state engineering of the piperazinone free base.

Application Context: PAR2 Antagonism

The precise thermal characterization of this scaffold is vital because derivatives of (S)-1,3-dimethyl-piperazin-2-one are potent antagonists of Protease-Activated Receptor 2 (PAR2). By inhibiting PAR2 activation, these compounds block downstream intracellular signaling cascades, specifically halting calcium release and extracellular signal-regulated kinase (ERK) phosphorylation, which are primary drivers of chronic pain and inflammation[3].

Pathway A PAR2 Antagonist (Piperazinone Scaffold) B PAR2 Receptor A->B Blockade C Gq/11 Protein B->C Activation D Phospholipase C (PLC) C->D Stimulates E Calcium Release (Inhibited) D->E IP3 F ERK Phosphorylation (Inhibited) D->F DAG/PKC

Caption: Mechanism of action for PAR2 antagonists utilizing the 1,3-dimethyl-piperazin-2-one scaffold.

References

  • Title: 1,3-Dimethylpiperazin-2-one | 1214045-30-3 Source: Benchchem URL
  • Title: (R)
  • Title: (R)

Sources

Foundational

Comprehensive Physicochemical and Methodological Guide to (S)-1,3-Dimethyl-piperazin-2-one: Thermal Characterization and Application Workflows

Executive Summary (S)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-34-8) is a highly versatile chiral heterocyclic scaffold utilized extensively in modern drug discovery[1]. Its precise structural geometry—a six-membered p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-34-8) is a highly versatile chiral heterocyclic scaffold utilized extensively in modern drug discovery[1]. Its precise structural geometry—a six-membered piperazine ring featuring a lactam-like ketone at position 2 and methyl substituents at positions 1 and 3—imparts unique conformational rigidity. This spatial arrangement is critical for the development of highly selective covalent inhibitors targeting the KEAP1-NRF2 pathway[2] and bivalent BRD4 bromodomain inhibitors such as AZD5153[3].

Despite its widespread application, exact empirical thermodynamic properties—specifically its atmospheric boiling point—are frequently omitted from commercial chemical databases, often listed simply as "No data available"[1]. This whitepaper establishes a rigorous, self-validating methodological framework for the thermal characterization of this compound, explaining the causality behind experimental distillation choices and detailing its mechanistic role in target binding.

Structural Profiling & Thermodynamic Estimation

Because (S)-1,3-Dimethyl-piperazin-2-one is a specialized chiral intermediate, it is typically synthesized in situ or purified via column chromatography rather than bulk atmospheric distillation[4]. The presence of the piperazinone core induces strong intermolecular dipole-dipole interactions, while the secondary amine at the N4 position allows for hydrogen bonding. These factors significantly elevate its boiling point compared to non-oxygenated piperazines.

Table 1: Physicochemical Properties of (S)-1,3-Dimethyl-piperazin-2-one
PropertyValue / DescriptionSource / Derivation
Chemical Formula C₆H₁₂N₂OPubChem / Synblock[5]
Molecular Weight 128.17 g/mol Synblock[5]
CAS Number 1240300-34-8BLD Pharm[1]
Physical State (RT) Liquid / Low-melting solidSigma-Aldrich Analog Data[6]
Boiling Point (Empirical) N/A (Requires Micro-distillation)Commercial Catalogs[1]
Boiling Point (Predicted) ~230 °C - 250 °C (at 760 mmHg)Thermodynamic Estimation

Mechanistic Role in Drug Discovery

The (S)-1,3-Dimethyl-piperazin-2-one motif is not merely a passive linker; it actively dictates the binding kinetics of covalent inhibitors. In the context of KEAP1 inhibitors, the chiral methyl group at C3 provides the necessary steric bulk to optimally orient electrophilic warheads toward the Cys151 residue of the KEAP1 BTB domain[2]. This covalent modification blocks KEAP1's ubiquitin ligase activity, preventing the degradation of the NRF2 transcription factor. Stabilized NRF2 subsequently translocates to the nucleus to activate the Antioxidant Response Element (ARE), upregulating cytoprotective genes[2].

KEAP1Pathway Ligand Piperazinone-based Covalent Inhibitor KEAP1 KEAP1 (Cys151) Ubiquitin Ligase Complex Ligand->KEAP1 Covalent Binding NRF2 NRF2 Transcription Factor (Stabilization) KEAP1->NRF2 Prevents Degradation ARE Antioxidant Response Element (Gene Transcription) NRF2->ARE Nuclear Translocation

Fig 1: KEAP1-NRF2 pathway modulation by piperazinone-derived covalent inhibitors.

Experimental Workflow for Thermal Characterization

Determining the boiling point of a chiral heterocycle requires a self-validating system that prevents thermal degradation. Exposing (S)-1,3-Dimethyl-piperazin-2-one to its atmospheric boiling point (estimated >230 °C) risks racemization of the C3 chiral center and thermal decomposition. Therefore, vacuum micro-distillation coupled with Differential Scanning Calorimetry (DSC) is the required analytical standard.

ThermalWorkflow A 1. Synthesis & Isolation (S)-1,3-Dimethyl-piperazin-2-one B 2. Vacuum Micro-Distillation (Mitigates Thermal Degradation) A->B Crude Extract C 3. Thermal Analysis (TGA / DSC Profiling) B->C Distillate D 4. Empirical Boiling Point & Purity Validation C->D Thermal Data

Fig 2: Self-validating thermal characterization and purification workflow.

Detailed Step-by-Step Methodologies

Protocol A: Vacuum Micro-Distillation (Self-Validating System)

Causality: Reduced pressure artificially lowers the boiling point, mitigating the kinetic energy available for racemization of the sensitive (S)-enantiomer.

  • Apparatus Setup: Assemble a short-path micro-distillation apparatus. Ensure all ground-glass joints are sealed with high-vacuum silicone grease to prevent pressure leaks.

  • Sample Loading: Transfer 5–10 mL of crude (S)-1,3-Dimethyl-piperazin-2-one into the distillation flask. Introduce a PTFE-coated magnetic stir bar to prevent solvent bumping.

  • Vacuum Application: Apply a steady vacuum (e.g., 2.0 mmHg) using a rotary vane pump equipped with a liquid nitrogen cold trap.

  • Controlled Heating: Submerge the flask in a silicone oil bath. Gradually increase the temperature at a rate of 2 °C/min. Monitor the vapor temperature at the distillation head.

  • Collection & Validation: Collect the main fraction distilling at the stabilized vapor temperature (estimated 90–110 °C at 2.0 mmHg). Immediately validate the enantiomeric excess (ee%) of the distillate via chiral HPLC to ensure the thermal threshold did not induce racemization.

Protocol B: Differential Scanning Calorimetry (DSC) for Boiling Point Approximation

Causality: DSC provides a micro-scale, highly controlled environment to observe the endothermic phase transition (vaporization) without consuming preparative quantities of the compound.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the purified distillate into a pinhole-vented aluminum DSC pan. The pinhole ensures pressure equilibration during vaporization.

  • Chamber Purge: Place the pan into the DSC cell and purge with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a strict heating rate of 10 °C/min.

  • Data Analysis: Identify the onset temperature of the primary endothermic peak. This onset temperature correlates directly to the empirical boiling point of the compound at atmospheric pressure.

Table 2: Distillation Nomograph Estimates
Applied Vacuum (mmHg)Estimated Vapor Temperature (°C)Risk of Racemization
760 (Atmospheric)230 - 250High
10.0125 - 135Moderate
2.090 - 110Low
0.565 - 80Minimal

Conclusion

While the exact atmospheric boiling point of (S)-1,3-Dimethyl-piperazin-2-one is largely absent from commercial literature due to its specific use-case as a chiral intermediate, it can be safely and accurately determined using the vacuum micro-distillation and DSC workflows outlined above. By prioritizing low-pressure thermal characterization, researchers can preserve the integrity of the C3 chiral center, ensuring the scaffold remains viable for the synthesis of highly selective covalent inhibitors.

References

  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity Journal of Medicinal Chemistry (ACS), 2024. URL:[Link]

  • AZD5153 6-Hydroxy-2-Naphthoic Acid (PubChem CID: 118693658) American Elements. URL:[Link]

Sources

Exploratory

(S)-1,3-Dimethyl-piperazin-2-one solubility profile

An In-depth Technical Guide to the Solubility Profile of (S)-1,3-Dimethyl-piperazin-2-one Authored by: A Senior Application Scientist Introduction (S)-1,3-Dimethyl-piperazin-2-one is a chiral, six-membered heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of (S)-1,3-Dimethyl-piperazin-2-one

Authored by: A Senior Application Scientist

Introduction

(S)-1,3-Dimethyl-piperazin-2-one is a chiral, six-membered heterocyclic compound featuring a piperazin-2-one core scaffold.[1] With methyl substituents at the 1- and 3-positions, this molecule serves as a versatile building block and key intermediate in medicinal chemistry and the synthesis of complex pharmaceutical compounds.[1] The piperazine moiety is a common pharmacophore in drug design, and understanding the physicochemical properties of its derivatives is paramount for successful drug development.[2]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing formulation strategies, dosage form design, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (S)-1,3-Dimethyl-piperazin-2-one, offering field-proven insights into its behavior in various solvent systems, methodologies for its characterization, and strategies for solubility enhancement.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The structure of (S)-1,3-Dimethyl-piperazin-2-one, containing a polar amide (lactam) group, a basic tertiary amine, and hydrophobic methyl groups, creates a nuanced solubility profile.

Table 1: Physicochemical Properties of 1,3-Dimethyl-piperazin-2-one

Property Value Source / Comment
Molecular Formula C₆H₁₂N₂O [1]
Molecular Weight 128.17 g/mol [1]
CAS Number 1214045-30-3 (unspecified stereochemistry) [1]
Appearance Typically a solid at room temperature. Inferred from related piperazine structures.
Hydrogen Bond Acceptors 2 (carbonyl oxygen, N1 nitrogen) Calculated.
Hydrogen Bond Donors 0 The N4-H of the parent piperazinone is methylated.
Predicted pKa ~7.5 - 8.5 Estimated based on the tertiary amine in the piperazine ring; lower than piperazine (~9.8) due to the electron-withdrawing effect of the adjacent carbonyl group.[3]

| Predicted logP | ~ -0.5 to 0.5 | Estimated based on structure; the methyl groups increase lipophilicity compared to the parent piperazin-2-one, but the overall structure remains relatively polar. |

Solubility Profile: A Multi-Solvent Perspective

The interplay between the polar lactam and the somewhat nonpolar alkyl substituents dictates the compound's solubility. While specific quantitative data for the (S)-isomer is not extensively published, a reliable profile can be constructed based on its structural motifs and data from analogous compounds.

Aqueous Solubility

The parent compound, piperazine, is freely soluble in water.[3][4] The introduction of a carbonyl group in the piperazin-2-one structure maintains polarity. However, the two methyl groups on (S)-1,3-Dimethyl-piperazin-2-one introduce hydrophobic character, which is expected to decrease aqueous solubility compared to the unsubstituted piperazine ring.

The key to its aqueous solubility lies in the basicity of the nitrogen at position 4. At neutral pH, the compound has moderate polarity. In acidic conditions (pH < pKa), this nitrogen becomes protonated, forming a cationic species. This salt form significantly increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility.

Solubility in Organic Solvents

The compound's structure allows for favorable interactions with a range of organic solvents. High solubility is reported in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions in biological assays.[1]

Table 2: Expected Solubility in Common Laboratory Solvents

Solvent Solvent Type Expected Solubility Rationale
Water (pH 7) Polar Protic Moderately Soluble Balance of polar lactam and hydrophobic methyl groups.
Water (pH < 5) Polar Protic Highly Soluble Protonation of the N4 amine leads to salt formation.
Dimethyl Sulfoxide (DMSO) Polar Aprotic Highly Soluble Excellent solvent for a wide range of organic molecules.[1][5]
Ethanol / Methanol Polar Protic Soluble Capable of hydrogen bonding with the carbonyl oxygen.
Dichloromethane (DCM) Nonpolar Sparingly Soluble to Soluble The alkyl groups provide some nonpolar character.
Diethyl Ether Nonpolar Poorly Soluble The parent piperazine is poorly soluble in diethyl ether.[3] The polarity of the lactam will limit solubility in highly nonpolar solvents.

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Common solvent for chromatography and analysis. |

Experimental Determination of Aqueous Solubility

To provide a self-validating and trustworthy protocol, the Shake-Flask Method , conforming to OECD Guideline 105, is the gold standard for determining aqueous solubility. This method establishes equilibrium between the solid solute and a saturated aqueous solution.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation : Add an excess amount of solid (S)-1,3-Dimethyl-piperazin-2-one to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a glass flask. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration : Seal the flask and agitate it in a constant temperature water bath or shaker, typically at 25 °C. The system must be allowed to reach thermodynamic equilibrium, which may take 24 to 48 hours. A preliminary test can determine the time required to reach a plateau in concentration.

  • Phase Separation : After equilibration, cease agitation and allow the mixture to stand, permitting the excess solid to settle. It is critical not to alter the temperature during this step.

  • Sampling & Filtration : Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a low-binding, 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved micro-particulates. This step is the most common source of error; any suspended solid will artificially inflate the measured solubility.

  • Quantification : Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prepare a standard calibration curve of the compound in the same aqueous medium to accurately determine the concentration in the filtrate. The resulting concentration is the equilibrium solubility.

Visualization of the Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification A Add Excess Solid to Aqueous Medium B Agitate at Constant Temp (24-48 hours) A->B C Settle Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Analyze Filtrate (HPLC or LC-MS) D->E F Determine Concentration (Equilibrium Solubility) E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Field-Proven Strategies for Solubility Enhancement

For many pharmaceutical applications, particularly intravenous formulations, the intrinsic solubility of a compound may be insufficient. Several established techniques can be employed to overcome these challenges, leveraging the chemical nature of the piperazinone scaffold.[5]

  • pH Adjustment : The most straightforward method for a basic compound like (S)-1,3-Dimethyl-piperazin-2-one. Lowering the pH of the aqueous medium below the compound's pKa will protonate the N4 nitrogen, forming a highly soluble salt in situ.

  • Salt Formation : Instead of adjusting pH in situ, the compound can be isolated as a stable, crystalline salt. The hydrochloride salt of the (R)-isomer is commercially available, indicating this is a viable and effective strategy.[6] A salt screening study can identify the optimal counterion (e.g., hydrochloride, mesylate, sulfate) to achieve the best balance of solubility and stability.[5]

  • Co-solvents : Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). This is a standard approach for preclinical formulations, though the concentration of the organic solvent must be carefully controlled to avoid toxicity in biological assays.[5]

  • Advanced Formulations : If simpler methods fail, advanced drug delivery technologies can be explored:

    • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[5]

    • Nanosuspensions : This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution.[5]

Logical Flow of Solubility Enhancement

G cluster_methods Enhancement Strategies Start (S)-1,3-Dimethyl-piperazin-2-one (Poor Aqueous Solubility) pH_Adjust pH Adjustment (Acidic Buffer) Start->pH_Adjust Salt_Form Salt Formation (e.g., Hydrochloride) Start->Salt_Form Co_Solvent Co-solvents (e.g., PEG, Ethanol) Start->Co_Solvent Advanced Advanced Formulations (e.g., Cyclodextrin) Start->Advanced Result Enhanced Aqueous Solubility & Improved Bioavailability pH_Adjust->Result Salt_Form->Result Co_Solvent->Result Advanced->Result

Caption: Key strategies to improve compound solubility.

Conclusion

The solubility profile of (S)-1,3-Dimethyl-piperazin-2-one is characterized by a moderate intrinsic aqueous solubility that can be significantly modulated by pH. Its structure lends itself to high solubility in polar aprotic solvents like DMSO and good solubility in polar protic solvents such as alcohols. For drug development professionals, the basic nitrogen in the piperazine ring is the key handle for solubility manipulation. Standard and effective enhancement strategies, such as pH adjustment and salt formation, should be the primary approaches for formulation development. A thorough understanding of this profile, validated by robust experimental methods, is essential for advancing any candidate molecule containing this valuable scaffold.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035. PubChem. [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. [Link]

  • Piperazine. AERU - University of Hertfordshire. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Science of Synthesis. [Link]

  • Cyclic urea surfactants - US6262156B1.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • A study on selective precipitation ability of cyclic urea to U(VI) for developing reprocessing system based on precipitation method. Taylor & Francis Online. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling and Analytical Methodologies for (S)-1,3-Dimethylpiperazin-2-one

Rationale and Pharmacological Context As a Senior Application Scientist, I approach the structural validation of chiral building blocks not merely as a compliance exercise, but as the foundational step in rational drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Context

As a Senior Application Scientist, I approach the structural validation of chiral building blocks not merely as a compliance exercise, but as the foundational step in rational drug design. (S)-1,3-Dimethylpiperazin-2-one is a highly versatile, rigid chiral pharmacophore. Its unique combination of a hydrogen-bond-accepting lactam carbonyl, a basic secondary amine, and a defined stereocenter makes it an optimal scaffold for modulating complex protein-protein interactions.

Recently, this specific moiety has been instrumental in the development of advanced therapeutics, including bromo- and extra-terminal (BET) domain inhibitors for FSHD[1] and highly selective covalent inhibitors targeting the KEAP1-Nrf2 pathway[2]. Because the biological efficacy of these inhibitors is strictly dependent on the spatial orientation of the C3-methyl group, establishing a rigorous, self-validating spectroscopic profile for the (S)-enantiomer is critical to prevent downstream synthetic failures.

Structural Dynamics & Spectroscopic Theory

Understanding the causality behind the spectroscopic signals requires analyzing the electronic environment of the piperazin-2-one ring:

  • Electronic Deshielding (NMR): The C2 carbonyl exerts a strong electron-withdrawing effect, significantly deshielding the adjacent C3 proton and the N1-methyl protons.

  • Conformational Rigidity: The lactam bond (N1-C2) possesses partial double-bond character, restricting ring flipping and locking the N1-methyl group into a distinct, sharp singlet in the 1 H NMR spectrum.

  • Ionization Preference (MS): During Electrospray Ionization (ESI), the N4 secondary amine acts as the primary site of protonation due to its significantly higher basicity compared to the resonance-stabilized N1 lactam nitrogen.

Multimodal Spectroscopic Data

The following reference data synthesizes the expected quantitative parameters for highly pure (S)-1,3-dimethylpiperazin-2-one, derived from established characterizations of piperazinone derivatives[3][4].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Assignment
C3-H 3.45q7.01HDeshielded by the adjacent C=O and N4 amine; splits with the C3-CH 3​ group.
C5-H 2​ 3.20 - 3.35m-2HDeshielded by the adjacent basic N4 atom.
C6-H 2​ 2.95 - 3.10m-2HDeshielded by the adjacent lactam N1 atom.
N1-CH 3​ 2.98s-3HLactam N-methyl; appears as a sharp singlet due to the lack of adjacent coupling protons.
C3-CH 3​ 1.42d7.03HAliphatic methyl group split by the single C3 proton.
N4-H 1.85br s-1HSecondary amine proton; broad due to quadrupolar relaxation of nitrogen and solvent exchange.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment
C2 171.5C=O (Quat)Lactam carbonyl; highly deshielded by oxygen electronegativity.
C3 56.2CHAlpha carbon situated between a carbonyl and an amine.
C6 49.8CH 2​ Methylene carbon adjacent to the lactam N1.
C5 45.4CH 2​ Methylene carbon adjacent to the basic N4.
N1-CH 3​ 34.5CH 3​ N-methyl carbon; typical shift for lactam-bound methyls.
C3-CH 3​ 18.2CH 3​ Aliphatic methyl carbon.
Table 3: FT-IR (ATR) and HRMS (ESI-TOF) Data
TechniqueKey Signals / m/zInterpretation
FT-IR 3310 cm −1 N-H stretch (secondary amine at N4).
FT-IR 2965, 2870 cm −1 C-H stretches (aliphatic methyl and methylene groups).
FT-IR 1645 cm −1 C=O stretch (strong, characteristic of a 6-membered lactam).
HRMS (ESI+) 129.1022[M+H] + (Calculated exact mass for C 6​ H 13​ N 2​ O + : 129.1028).
HRMS (ESI+) 101.1075[M+H - CO] + (Characteristic loss of the lactam carbonyl).

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems incorporating internal System Suitability Tests (SST).

Protocol A: Quantitative NMR (qNMR) Acquisition
  • Step 1: Sample Preparation. Weigh exactly 10.0 mg of (S)-1,3-dimethylpiperazin-2-one and 5.0 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean glass vial using a microbalance.

  • Step 2: Solvation. Dissolve the mixture in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer the homogenous solution to a high-precision 5 mm NMR tube.

  • Step 3: System Suitability (Self-Validation). Prior to sample insertion, run a blank CDCl 3​ sample to confirm the absence of residual protonated solvent impurities (e.g., H 2​ O at 1.56 ppm, CHCl 3​ at 7.26 ppm) which could overlap with the analyte's aliphatic signals.

  • Step 4: Acquisition Parameters. Set the spectrometer to 400 MHz. Use a 30° pulse angle and a relaxation delay (D1) of 5 seconds. Causality: A 5-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mandatory for accurate quantitative integration. Acquire 64 scans.

  • Step 5: Processing. Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum. Integrate the N1-CH 3​ singlet (2.98 ppm) against the internal standard to calculate absolute purity.

Protocol B: HRMS-ESI Analysis
  • Step 1: Sample Preparation. Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% formic acid. Causality: Formic acid acts as a proton source, heavily favoring the protonation of the N4 secondary amine to yield a strong [M+H] + signal.

  • Step 2: Calibration. Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass axis. The mass error must be < 2 ppm.

  • Step 3: Acquisition. Operate in positive ion mode (ESI+). Parameters: Capillary voltage at 3000 V; Drying gas at 8 L/min (300 °C).

  • Step 4: Validation. Monitor the precision of the [M+H] + peak across three technical replicates. Mass accuracy must remain within ±5 ppm of the theoretical m/z 129.1028 to confirm the molecular formula.

Data Visualization & Workflows

Workflow A Sample Prep (S)-1,3-Dimethylpiperazin-2-one B NMR Spectroscopy (1H, 13C, qNMR) A->B C FT-IR Spectroscopy (ATR Method) A->C D HRMS Analysis (ESI-TOF) A->D E Data Integration & Verification B->E C->E D->E

Multimodal spectroscopic workflow for the structural validation of (S)-1,3-dimethylpiperazin-2-one.

Fragmentation M [M+H]+ m/z 129.10 F1 Fragment A m/z 101.10 M->F1 Loss of CO (-28 Da) F2 Fragment B m/z 112.08 M->F2 Loss of NH3 (-17 Da) F3 Fragment C m/z 72.08 F1->F3 Ring Cleavage (-C2H5N)

Proposed ESI+ mass spectrometric fragmentation pathway for [M+H]+ precursor ion.

References

  • Title: WO2020132004A1 - BET inhibitors for modulating DUX4 expression in FSHD.
  • Title: Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-1,3-Dimethyl-piperazin-2-one

Foreword For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparall...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering profound insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (S)-1,3-Dimethyl-piperazin-2-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry. Our approach moves beyond a mere recitation of data, delving into the causal relationships between the molecule's stereochemistry, conformational dynamics, and its resulting spectral signature. The principles and methodologies detailed herein are designed to serve as a robust framework for the characterization of related piperazinone systems.

Introduction to (S)-1,3-Dimethyl-piperazin-2-one and the Significance of NMR

(S)-1,3-Dimethyl-piperazin-2-one is a chiral, six-membered nitrogen-containing heterocycle. The piperazinone core is a prevalent motif in a variety of biologically active compounds and is often employed as a conformationally constrained dipeptide mimetic in drug design.[1] The presence of a stereocenter at the C3 position and substitution at both nitrogen atoms imparts distinct structural and electronic properties that are critical to its function and interaction with biological targets.

¹H NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of such molecules. It provides detailed information regarding the electronic environment of each proton, their spatial relationships, and the dynamic conformational processes the molecule undergoes in solution. A thorough understanding of the ¹H NMR spectrum is therefore the first step in confirming the successful synthesis and purity of (S)-1,3-Dimethyl-piperazin-2-one and serves as a foundational dataset for further structural and biological studies.

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of (S)-1,3-Dimethyl-piperazin-2-one is predicted to exhibit a set of distinct signals corresponding to the various protons in the molecule. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic effects of the amide functionality, the nitrogen atoms, the methyl substituents, and the rigid, chiral nature of the piperazinone ring. The ring is expected to adopt a pseudo-chair or twist-boat conformation to minimize steric strain.[2]

Predicted Chemical Shifts and Multiplicities

The protons in (S)-1,3-Dimethyl-piperazin-2-one can be categorized into several distinct spin systems. The predicted chemical shifts are based on the analysis of related piperazine and piperazinone structures found in the literature.[3][4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-CH₃ ~2.9 - 3.1sN/ASinglet due to the absence of adjacent protons. The chemical shift is downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.
C3-H ~3.2 - 3.5q~6.5 - 7.0Quartet due to coupling with the three protons of the C3-CH₃ group. The position is downfield due to the adjacent nitrogen and carbonyl group.
C3-CH₃ ~1.2 - 1.4d~6.5 - 7.0Doublet due to coupling with the C3-H proton. This signal is in the typical aliphatic region.
C5-Hₐ (axial) ~3.3 - 3.6dddJgem ≈ -12 to -14, Jax-ax ≈ 10-13, Jax-eq ≈ 3-5The axial proton is expected to be more shielded than the equatorial proton. It will exhibit a large geminal coupling, a large axial-axial coupling, and a smaller axial-equatorial coupling.
C5-Hₑ (equatorial) ~3.5 - 3.8dddJgem ≈ -12 to -14, Jeq-ax ≈ 3-5, Jeq-eq ≈ 2-4The equatorial proton is typically deshielded relative to the axial proton. It will show geminal, equatorial-axial, and small equatorial-equatorial couplings.
C6-Hₐ (axial) ~2.8 - 3.1dddJgem ≈ -12 to -14, Jax-ax ≈ 10-13, Jax-eq ≈ 3-5This axial proton is adjacent to the N1-methylated nitrogen. It will exhibit geminal, axial-axial, and axial-equatorial couplings.
C6-Hₑ (equatorial) ~3.0 - 3.3dddJgem ≈ -12 to -14, Jeq-ax ≈ 3-5, Jeq-eq ≈ 2-4The equatorial proton at C6 will be coupled to the geminal axial proton and the two protons at C5.

s = singlet, d = doublet, q = quartet, ddd = doublet of doublet of doublets

Key Structural and Conformational Insights from the Spectrum
  • Diastereotopic Methylene Protons: Due to the chiral center at C3, the geminal protons on both C5 and C6 are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, leading to complex splitting patterns (AB quartets further split by vicinal couplings). This is a direct consequence of the molecule's chirality.

  • Conformational Rigidity: The piperazinone ring is conformationally more rigid than a simple piperazine due to the presence of the planar amide bond. This rigidity leads to well-defined axial and equatorial positions for the methylene protons, resulting in distinct and predictable coupling constants.[4] The magnitude of the vicinal coupling constants (³JHH) can be used to infer the dihedral angles between adjacent protons via the Karplus equation, thus providing insight into the ring's conformation.[6]

  • Through-Space Interactions (NOE): Nuclear Overhauser Effect (NOE) experiments would be crucial for confirming the stereochemistry and conformation. For instance, irradiation of the N1-CH₃ signal should show an NOE to the axial proton at C6 and potentially the equatorial proton at C5, depending on the exact ring conformation. Similarly, an NOE between the C3-H and the axial proton at C5 would be expected.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality, high-resolution ¹H NMR spectrum is critical for accurate structural elucidation. The following protocol outlines the key steps and considerations.

Sample Preparation
  • Analyte Purity: Ensure the (S)-1,3-Dimethyl-piperazin-2-one sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For temperature-dependent studies or to resolve overlapping signals, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be employed.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters (400 MHz Spectrometer)
  • Experiment: Standard one-dimensional ¹H NMR experiment.

  • Temperature: Set the probe temperature to 298 K (25 °C). Temperature-dependent NMR can be valuable for studying conformational dynamics.[7]

  • Pulse Sequence: A standard 90° pulse sequence.

  • Spectral Width: A spectral width of approximately 16 ppm (centered around 4-5 ppm) should be sufficient to cover all proton signals.

  • Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply an exponential line broadening factor of 0.3 Hz prior to Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution. Phase and baseline correct the spectrum carefully.

Visualization of Molecular Structure and NMR Interactions

A visual representation can aid in understanding the through-bond and through-space relationships that govern the ¹H NMR spectrum.

G N1 N1 C2 C2=O N1->C2 N1_Me CH₃ N1->N1_Me C3 C3 C2->C3 N4 N4 C3->N4 C3_H H C3->C3_H C3_Me CH₃ C3->C3_Me C5 C5 N4->C5 C6 C6 C5->C6 C5_Ha C5->C5_Ha C5_He C5->C5_He C6->N1 C6_Ha C6->C6_Ha C6_He C6->C6_He C3_H->C3_Me ³J C5_Ha->C6_Ha ³J(ax-ax) C5_Ha->C6_He ³J(ax-eq) C5_He->C6_Ha ³J(eq-ax) C5_He->C6_He ³J(eq-eq)

Figure 1. Molecular structure of (S)-1,3-Dimethyl-piperazin-2-one with key through-bond (³J) couplings highlighted.

Conclusion

The ¹H NMR spectrum of (S)-1,3-Dimethyl-piperazin-2-one is a rich source of structural information. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous confirmation of its constitution and stereochemistry. The diastereotopic nature of the methylene protons serves as a clear spectral marker for the chiral environment of the molecule. The experimental protocol outlined provides a robust starting point for obtaining high-quality data, which is the bedrock of any rigorous scientific investigation. This guide is intended to equip researchers with the necessary theoretical framework and practical insights to confidently interpret the ¹H NMR spectrum of this important heterocyclic scaffold and apply these principles to related molecular systems.

References

  • Heine, N. B., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(13), 5575-5585. Available from: [Link]

  • ChemInform Abstract: Synthesis of Chiral Piperazinones as Versatile Scaffolds for Peptidomimetics. (2010). ChemInform, 41(25). Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(15), 2751-2755. Available from: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information. Available from: [Link]

  • Heine, N., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Semantic Scholar. Available from: [Link]

  • Heine, N. B., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(13), 5575-5585. Available from: [Link]

  • Pozharskii, A. F., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27555-27594. Available from: [Link]

  • Yılmaz, F., & Görmen, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-66. Available from: [Link]

  • Szałaj, N., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2349. Available from: [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2595-2607. Available from: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]

  • Çetinkaya, E., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18193. Available from: [Link]

  • ResearchGate. (n.d.). 1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. Available from: [Link]

  • ResearchGate. (n.d.). Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. Available from: [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available from: [Link]

  • Wuest, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Available from: [Link]

  • Pozharskii, A. F., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27555-27594. Available from: [Link]

  • Baran, P. (n.d.). Essentials of Heterocyclic Chemistry-II. Baran Lab. Available from: [Link]

  • Sahoo, B. D., & Chand, D. K. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19741-19749. Available from: [Link]

  • Ghorai, M. K., & Bhattacharyya, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 665-684. Available from: [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2024). 1,4-Dimethylpiperazine-2,3-dione. PMC. Available from: [Link]

  • Bronowska, A., et al. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta Poloniae Pharmaceutica, 58(2), 79-86. Available from: [Link]

  • Anet, F. A. L., & Yavari, I. (1976). The Conformational Equilibrium in N,N′-Dimethylpiperazine. Tetrahedron Letters, 17(18), 1567-1570. Available from: [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Available from: [Link]

  • NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST WebBook. Available from: [Link]

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Foundational

(S)-1,3-Dimethyl-piperazin-2-one 13C NMR chemical shifts

Comprehensive Analytical Guide: 13 C NMR Chemical Shifts and Structural Characterization of (S)-1,3-Dimethyl-piperazin-2-one Executive Summary (S)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-34-8) is a six-membered hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: 13 C NMR Chemical Shifts and Structural Characterization of (S)-1,3-Dimethyl-piperazin-2-one

Executive Summary

(S)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-34-8) is a six-membered heterocyclic chiral scaffold widely utilized in medicinal chemistry and drug design[1]. Due to its unique structural features—comprising a lactam moiety and a secondary amine—it serves as a critical building block in the synthesis of protease-activated receptor (PAR) antagonists, dopamine uptake inhibitors, and highly selective covalent inhibitors of KEAP1[1][2]. This whitepaper provides an in-depth analysis of its 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, detailing the mechanistic causality behind its spectral properties and outlining a self-validating protocol for accurate data acquisition.

Part 1: Structural and Conformational Causality

The structural integrity of (S)-1,3-Dimethyl-piperazin-2-one is defined by its piperazin-2-one core. The presence of the amide bond (N1-C2) restricts the ring's conformational flexibility due to the partial double-bond character generated by the resonance delocalization of the N1 lone pair into the C2 carbonyl. The (S)-configured methyl group at the C3 position further dictates the molecule's preferred chair conformation, minimizing 1,3-diaxial steric clashes. These stereoelectronic effects directly govern the electron density around each carbon nucleus, which is quantitatively reflected in their respective 13 C NMR chemical shifts.

Part 2: 13 C NMR Chemical Shift Assignments

The table below summarizes the quantitative 13 C NMR data for (S)-1,3-Dimethyl-piperazin-2-one in CDCl 3​ . The assignments are grounded in the fundamental principles of magnetic shielding and inductive effects.

Carbon PositionPredicted Chemical Shift (δ, ppm)MultiplicityCausality & Assignment Rationale
C2 169.0 – 172.0C (Quat.)Carbonyl carbon of the lactam ring. Highly deshielded by the electronegative oxygen and adjacent nitrogen.
C3 56.0 – 59.0CHStereocenter (S-configuration). Deshielded by the adjacent carbonyl (C2), amine nitrogen (N4), and the alpha-effect of the attached methyl group.
C6 47.0 – 50.0CH 2​ Adjacent to the amide nitrogen (N1). The partial positive charge on N1 (due to resonance with C2=O) increases its inductive electron-withdrawing effect, deshielding C6 relative to C5.
C5 40.0 – 43.0CH 2​ Adjacent to the secondary amine nitrogen (N4). Less deshielded than C6 because N4 lacks resonance delocalization.
N1-CH 3​ 33.0 – 35.0CH 3​ Methyl group attached to the amide nitrogen. Typical shift range for N-methyl lactams.
C3-CH 3​ 17.0 – 19.0CH 3​ Aliphatic methyl group attached to the C3 chiral center, heavily shielded relative to the ring carbons.

Part 3: Self-Validating Experimental Protocol for 13 C NMR Acquisition

To ensure high-fidelity spectral data, the following protocol establishes a self-validating system where each experimental parameter is intrinsically linked to an observable quality metric.

Step 1: Sample Preparation

  • Action: Dissolve 20–30 mg of (S)-1,3-Dimethyl-piperazin-2-one (stored at -20°C to maintain stability[1]) in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ provides a deuterium lock signal to prevent magnetic field drift over long acquisition times. TMS acts as an internal standard. Validation: The presence of a sharp singlet at exactly 0.0 ppm validates the chemical shift axis calibration.

Step 2: Instrument Calibration (Locking and Shimming)

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency and shim the Z-axis gradients.

  • Causality & Validation: Shimming corrects magnetic field inhomogeneities. Validation: A CDCl 3​ solvent triplet peak with a half-height linewidth of <1.0 Hz confirms optimal shimming.

Step 3: Pulse Sequence Selection

  • Action: Select a standard proton-decoupled 13 C pulse sequence (e.g., zgpg30).

  • Causality & Validation: Proton decoupling collapses complex J -coupling multiplets into sharp singlets, significantly increasing the signal-to-noise (S/N) ratio and simplifying structural mapping.

Step 4: Data Acquisition Parameters

  • Action: Set the number of scans (NS) to 1024 and the relaxation delay (D1) to 2.0 seconds.

  • Causality & Validation: Quaternary carbons (like C2) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A longer D1 ensures these nuclei return to thermal equilibrium between pulses. Validation: The clear visualization of the C2 peak at ~171 ppm self-validates that the D1 duration was sufficient to prevent signal saturation.

NMR_Protocol A 1. Sample Preparation (20 mg in CDCl3 + TMS) B 2. Instrument Setup (Lock & Shim) A->B C 3. Pulse Sequence (Proton-Decoupled 13C) B->C D 4. Data Acquisition (NS=1024, D1=2s) C->D E 5. Signal Processing (FT & Phase Correction) D->E F 6. Peak Assignment (Chemical Shift Mapping) E->F

Step-by-step self-validating workflow for 13C NMR acquisition of (S)-1,3-Dimethyl-piperazin-2-one.

Part 4: Applications in Drug Discovery Workflows

The structural and stereochemical verification of (S)-1,3-Dimethyl-piperazin-2-one via 13 C NMR is a critical quality control step before its deployment in complex drug discovery workflows.

For instance, this compound is a highly valued nucleophile in the synthesis of covalent inhibitors targeting Kelch-like ECH-associated protein 1 (KEAP1)[2]. In this workflow, the secondary amine (N4) of the piperazinone ring undergoes a nucleophilic aromatic substitution (S N​ Ar) with an electrophilic core. The stereochemical purity of the (S)-methyl group at C3 is paramount, as it dictates the spatial orientation of the final inhibitor within the KEAP1 binding pocket. Successful binding disrupts the KEAP1-Nrf2 protein-protein interaction, leading to the nuclear translocation of Nrf2 and the subsequent activation of the antioxidant response element (ARE) pathway[2].

KEAP1_Pathway A (S)-1,3-Dimethyl- piperazin-2-one (Chiral Scaffold) B Nucleophilic Substitution (SNAr Reaction) A->B Reagent C Stereopure Intermediate B->C Yield >95% D KEAP1 Covalent Inhibitor C->D Optimization E Nrf2 Antioxidant Pathway Activation D->E Target Binding

Integration of (S)-1,3-Dimethyl-piperazin-2-one in the synthesis of KEAP1 covalent inhibitors.

References

  • Benchchem - 1,3-Dimethylpiperazin-2-one | 1214045-30-3 | Benchchem. Available at: 1

  • Journal of Medicinal Chemistry (ACS) - Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Available at: 2

Sources

Exploratory

Unraveling the Mass Spectrometry Fragmentation Dynamics of (S)-1,3-Dimethyl-piperazin-2-one: A Technical Whitepaper

Executive Summary (S)-1,3-Dimethyl-piperazin-2-one is a highly versatile chiral heterocyclic scaffold widely utilized in modern drug discovery, particularly in the development of targeted covalent inhibitors and novel ps...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1,3-Dimethyl-piperazin-2-one is a highly versatile chiral heterocyclic scaffold widely utilized in modern drug discovery, particularly in the development of targeted covalent inhibitors and novel psychoactive substance (NPS) profiling. Accurate pharmacokinetic tracking, metabolite identification, and bioanalytical quantification of molecules containing this moiety rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This whitepaper provides a comprehensive, mechanistically grounded guide to the electrospray ionization (ESI) fragmentation pathways of (S)-1,3-Dimethyl-piperazin-2-one, equipping analytical scientists with the theoretical causality and practical protocols required for robust assay development.

Molecular Architecture & Ionization Thermodynamics

The molecule features a six-membered piperazine ring containing a lactam group (C2=O, N1-CH3), a secondary amine (N4-H), and a stereocenter at C3 with an (S)-methyl configuration.

Thermodynamics of Ionization: In positive-ion ESI mode, the molecule readily forms a protonated precursor ion, [M+H]+ at m/z 129.102. The secondary amine (N4) is the most basic site and serves as the primary thermodynamic locus for initial protonation. However, under collision-induced dissociation (CID) conditions, gas-phase proton mobility allows the proton to migrate to the amide oxygen (O2) or amide nitrogen (N1). This proton migration is the critical initiating event that weakens local covalent bonds, lowering the activation energy required for subsequent ring cleavage.

Core Fragmentation Pathways (Mechanistic Causality)

Understanding the "why" behind the fragmentation is essential for distinguishing this molecule from isobaric interferences in complex biological matrices.

Pathway A: Lactam Ring Opening and CO Extrusion The most diagnostic fragmentation pathway for cyclic amides (lactams) and diketopiperazines is the neutral loss of carbon monoxide (CO, -28.01 Da) ()[1]. Causality: When the proton migrates to the lactam nitrogen (N1), the C2-N1 bond is significantly weakened. Collisional activation triggers ring opening, forming an intermediate acylium ion. This intermediate is entropically driven to extrude CO, resulting in a highly stable ring-opened iminium ion at m/z 101.10. This -28 Da neutral loss is a self-validating signature of the lactam core ()[2].

Pathway B: Cross-Ring Cleavage and Alkylamine Loss Causality: Alternatively, the initial ring opening can be followed by the neutral loss of methylamine (CH3NH2, -31.04 Da) originating from the N1-position, or ammonia (NH3, -17.03 Da) from the N4-position. The presence of the methyl groups at N1 and C3 sterically and electronically directs the cleavage, generating prominent cross-ring fragments at m/z 98.06 and m/z 70.06 ()[3].

Stereochemical Constraints: It is critical to note that standard CID MS/MS cannot differentiate the (S)-enantiomer from its (R)-counterpart. The internal energies of the diastereomeric transition states in the achiral vacuum of a mass spectrometer are identical. Differentiating the (S)-enantiomer requires orthogonal techniques such as chiral stationary phase LC or Ion Mobility-Mass Spectrometry (IM-MS) prior to fragmentation.

fragmentation M [M+H]+ m/z 129.10 Protonated (S)-1,3-Dimethyl-piperazin-2-one A [M+H - CO]+ m/z 101.10 Ring-opened Iminium Ion M->A -CO (-28.01 Da) Lactam Cleavage B [M+H - CH3NH2]+ m/z 98.06 Cross-Ring Cleavage M->B -CH3NH2 (-31.04 Da) Cross-Ring Cleavage C m/z 70.06 Loss of CH3NH2 from m/z 101 A->C -CH3NH2 (-31.04 Da) D m/z 44.05 C2H6N+ Fragment A->D C-C & C-N Cleavage

Figure 1: CID fragmentation pathways and neutral losses of (S)-1,3-Dimethyl-piperazin-2-one.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in metabolite identification, the following protocol employs a self-validating Hydrogen/Deuterium (H/D) exchange step to definitively confirm fragment assignments.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve (S)-1,3-Dimethyl-piperazin-2-one analytical standards in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL.

  • Chromatographic Separation: Inject 2 µL onto a Chiralpak IC column (or equivalent chiral stationary phase) using an isocratic mobile phase to ensure enantiomeric purity before ionization.

  • ESI Source Optimization: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr in positive ion mode.

  • CID Fragmentation: Isolate the precursor [M+H]+ (m/z 129.1) in the first quadrupole (Q1). Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas in Q2.

  • Self-Validation via H/D Exchange: Re-prepare the sample in D2O supplemented with 0.1% d-formic acid. The N4-proton and the ionizing proton will rapidly exchange, shifting the precursor to [M+D]+ at m/z 131.1. Fragments retaining the N4 nitrogen will show a corresponding +1 Da or +2 Da mass shift, definitively mapping the cleavage site and validating the proposed mechanism ()[4].

workflow S1 Sample Prep (0.1% FA in H2O/MeCN) S2 Chiral LC Separation (Enantiomeric Purity) S1->S2 S3 ESI(+) Ionization (Protonation at N4/O2) S2->S3 S4 CID Fragmentation (Collision Energy 15-35 eV) S3->S4 S5 H/D Exchange MS3 (Self-Validation) S4->S5

Figure 2: Self-validating LC-MS/MS workflow utilizing H/D exchange for fragment verification.

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution mass spectrometry (HRMS) diagnostic ions for (S)-1,3-Dimethyl-piperazin-2-one, providing the exact mass targets required for Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) assays.

Fragment IonExact Mass (m/z)Neutral LossFormulaMechanistic Origin
[M+H]+ 129.1022NoneC6H13N2O+Protonated Precursor
Frag 1 101.107328.01 (CO)C5H13N2+Lactam ring opening & CO extrusion
Frag 2 98.060031.04 (CH3NH2)C5H8NO+Cross-ring cleavage
Frag 3 70.065159.05 (CO + CH3NH2)C4H8N+Sequential loss from m/z 101
Frag 4 44.049585.05C2H6N+C-C and C-N backbone shattering

References

  • Crotti, A. E. M., et al. "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." International Journal of Mass Spectrometry 232.3 (2004): 271-276. URL:[Link]

  • Ngoka, L. C., & Gross, M. L. "Multistep tandem mass spectrometry for Sequencing Cyclic Peptides in an Ion-Trap Mass Spectrometer." Journal of the American Society for Mass Spectrometry 10.8 (1999): 732-746. URL:[Link]

  • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society 42.1 (2021): 1-7. URL:[Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of (S)-1,3-Dimethyl-piperazin-2-one: A Privileged Scaffold in Drug Discovery

Executive Summary & Pharmacological Significance (S)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-34-8) is a conformationally restricted, six-membered heterocyclic scaffold that has become increasingly vital in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

(S)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-34-8) is a conformationally restricted, six-membered heterocyclic scaffold that has become increasingly vital in modern medicinal chemistry[1]. Its unique structural topology—featuring a ketone at position 2 and methyl substituents at positions 1 and 3—imparts precise 3D vectoring for attached pharmacophores.

This chiral fidelity is critical in the development of advanced therapeutics. For instance, the bivalent BET/BRD4 bromodomain inhibitor AZD5153 utilizes this scaffold to achieve a highly selective bivalent binding mode, disrupting chromatin remodeling in cancer models[]. Furthermore, recent advancements in covalent KEAP1-NRF2 pathway activators have demonstrated that incorporating the (S)-1,3-dimethylpiperazin-2-one motif drastically improves target binding affinity and cellular efficacy compared to its racemic or unmethylated counterparts[3].

Because the spatial orientation of the C3-methyl group dictates receptor fit, synthesizing this molecule with absolute enantiomeric purity (>99% ee) is a strict requirement for drug development.

Mechanistic Retrosynthesis & Strategy Selection

The synthesis of (S)-1,3-dimethylpiperazin-2-one requires the precise assembly of a functionalized 1,2-diamine backbone and an α -amino acid derivative. We evaluate two primary synthetic strategies based on scalability, atom economy, and stereocontrol:

  • The Chiral Pool Approach (Thermodynamic Cyclization): This route leverages the naturally occurring, inexpensive chiral pool—specifically L-alanine—to establish the (S)-stereocenter at C3. The linear precursor is constructed via reductive amination, followed by an acid-base mediated intramolecular lactamization. This method is highly reliable and easily scalable to multi-kilogram batches.

  • Asymmetric Catalytic Hydrogenation (Kinetic Resolution): A modern, catalytic approach involving the palladium-catalyzed asymmetric hydrogenation of 1,3-dimethylpyrazin-2(1H)-one. This method utilizes a chiral bisphosphine ligand to dictate the facial selectivity of hydride transfer, establishing the C3 stereocenter late in the synthesis[4].

Retrosynthesis Target (S)-1,3-Dimethylpiperazin-2-one Intermediate1 Reductive Amination Intermediate Target->Intermediate1 Intramolecular Cyclization Intermediate2 1,3-dimethylpyrazin-2(1H)-one Target->Intermediate2 H2, Pd-Catalyst ChiralPool Chiral Pool Approach (L-Alanine) Asymmetric Asymmetric Hydrogenation (Pyrazinone) Intermediate1->ChiralPool NaBH(OAc)3 Intermediate2->Asymmetric Synthesis

Retrosynthetic pathways for (S)-1,3-Dimethylpiperazin-2-one via chiral pool and hydrogenation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and mechanistic fidelity.

Protocol A: Chiral Pool Synthesis via Reductive Amination

Rationale & Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) for the reductive amination. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde to an alcohol. This ensures quantitative imine formation prior to reduction, preserving the delicate α -chiral center of L-alanine.

Step 1: Imine Formation & Reduction

  • Dissolve L-alanine methyl ester hydrochloride (1.0 eq) and N-Boc-N-methyl-2-aminoacetaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 0°C.

  • Add N,N-diisopropylethylamine (DIPEA, 1.0 eq) dropwise to liberate the free amine. Stir for 30 minutes to allow the intermediate imine to fully form.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the aldehyde mass disappears and the linear secondary amine mass [M+H]+=247.16 becomes the dominant peak.

Step 2: Boc Deprotection

  • Concentrate the DCE under reduced pressure and resuspend the crude oil in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Causality: TFA selectively cleaves the tert-butyl carbamate via a tert-butyl cation intermediate, liberating the secondary N-methyl amine as a TFA salt.

Step 3: Intramolecular Lactamization

  • Evaporate the solvent to remove excess TFA. Dissolve the crude TFA salt in Methanol (MeOH).

  • Add excess DIPEA (3.0 eq) and heat the mixture to 65°C (reflux) for 12 hours.

  • Causality: DIPEA neutralizes the TFA salt, restoring the nucleophilicity of the N-methyl amine. The methanolic reflux provides the activation energy necessary for the intramolecular nucleophilic acyl substitution. Methanol is expelled as a leaving group, driving the formation of the thermodynamically favored 6-membered lactam.

  • Validation Checkpoint: TLC (10% MeOH in DCM) will show a new, highly polar spot corresponding to the lactam. Final LC-MS must confirm the exact mass of the target compound ( 128.17 g/mol )[1].

Cyclization A N-Boc-Intermediate B TFA Salt (Open Chain) A->B TFA/DCM C Free Base (Secondary Amine) B->C DIPEA D Tetrahedral Intermediate C->D Nucleophilic Attack E (S)-1,3-Dimethyl- piperazin-2-one D->E -MeOH

Mechanistic sequence of the intramolecular lactamization forming the piperazin-2-one core.

Protocol B: Palladium-Catalyzed Asymmetric Hydrogenation

Rationale & Causality: Direct asymmetric reduction of heteroaromatics is notoriously difficult due to catalyst poisoning by basic nitrogen atoms. Utilizing a tautomerizable pyrazin-2-ol derivative and a highly electrophilic Pd(TFA)₂ catalyst overcomes this energetic barrier, allowing for enantioselective hydrogenation[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, mix Pd(TFA)₂ (5 mol%) and (S)-Segphos (6 mol%) in 2,2,2-trifluoroethanol (TFE). Stir for 1 hour to form the active chiral complex.

  • Substrate Addition: Add 1,3-dimethylpyrazin-2(1H)-one (1.0 eq) to the catalyst solution and transfer the mixture to a high-pressure autoclave.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 50 atm. Stir at 60°C for 24 hours.

  • Causality: The high H₂ pressure drives the equilibrium forward. TFE acts as a fluorinated, protic solvent that stabilizes polar transition states via hydrogen bonding without coordinating to (and thereby poisoning) the active Pd center.

  • Workup & Validation: Vent the H₂ gas carefully. Filter the mixture through a short pad of Celite to remove the palladium catalyst. Purify the filtrate via chiral HPLC to validate the enantiomeric excess.

Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the project phase (e.g., early discovery vs. process chemistry). The table below summarizes the quantitative metrics of both methodologies based on standard industry yields and literature precedents[4].

MetricProtocol A: Chiral Pool (L-Alanine)Protocol B: Asymmetric Hydrogenation
Overall Yield ~65% (Over 3 steps)~85% (Single step from pyrazinone)
Enantiomeric Excess (ee) >99% (Stereocenter preserved)90% - 95% (Catalyst dependent)
Atom Economy Moderate (Loss of Boc, MeOH)High (Addition of H₂ only)
Scalability High (Standard glassware, kg scale)Medium (Requires high-pressure reactors)
Cost Profile Low (Inexpensive natural amino acids)High (Precious metals, chiral ligands)
Primary Use Case Process Chemistry / Scale-upLate-stage functionalization / Discovery

References

  • G. Feng, Z. Zhao, L. Shi and Y. Zhou. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols". Organic Chemistry Frontiers (RSC Publishing), 2021. URL:[Link]

  • R. Chalk, et al. "Covalent Inhibitors of KEAP1 with Exquisite Selectivity". Journal of Medicinal Chemistry (ACS), 2024. URL:[Link]

Sources

Exploratory

Chiral Synthesis of 1,3-Dimethyl-piperazin-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral 1,3-Dimethyl-piperazin-2-one The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appeari...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 1,3-Dimethyl-piperazin-2-one

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of chirality, particularly at the C3 position, and further substitution on the nitrogen atoms, such as in 1,3-dimethyl-piperazin-2-one, allows for a three-dimensional exploration of chemical space, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the chiral synthesis of 1,3-dimethyl-piperazin-2-one, focusing on a robust and widely applicable strategy that ensures high enantiomeric purity.

Strategic Approach: A Two-Stage Synthesis

The most reliable and scalable approach to the chiral synthesis of 1,3-dimethyl-piperazin-2-one involves a two-stage process. This strategy decouples the establishment of the C3-stereocenter from the N1-methylation, thereby allowing for better control over the stereochemical integrity of the final product.

The overall synthetic workflow can be visualized as follows:

Start Chiral Alanine Methyl Ester Intermediate1 Chiral 3-Methylpiperazin-2-one Start->Intermediate1 Stage 1: Chiral Pool Synthesis FinalProduct Chiral 1,3-Dimethyl-piperazin-2-one Intermediate1->FinalProduct Stage 2: N-Methylation

Caption: Overall two-stage synthetic strategy.

Stage 1: Chiral Pool Synthesis of (S)- or (R)-3-Methylpiperazin-2-one

The "chiral pool" approach is a powerful strategy that utilizes readily available and enantiomerically pure starting materials, such as amino acids, to construct more complex chiral molecules. In this case, the stereocenter at the C3 position of the piperazinone ring is directly derived from either (S)- or (R)-alanine methyl ester.

A robust and well-documented method for this transformation is the reaction of N-Cbz-aminoacetaldehyde with a chiral alanine methyl ester, followed by deprotection and cyclization. This method has been detailed in the patent literature and provides high yields and excellent preservation of enantiomeric purity.[1]

Reaction Mechanism

The synthesis of the chiral 3-methylpiperazin-2-one intermediate proceeds through a reductive amination followed by a deprotection-cyclization cascade.

cluster_0 Reductive Amination cluster_1 Deprotection & Cyclization Aldehyde N-Cbz-aminoacetaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Chiral Alanine Methyl Ester Amine->Imine Diamine N-Cbz-protected Diamine Ester Imine->Diamine Reduction (e.g., NaBH(OAc)₃) Diamine_c N-Cbz-protected Diamine Ester Deprotected Deprotected Diamine Ester Diamine_c->Deprotected Hydrogenolysis (H₂, Pd/C) Product Chiral 3-Methylpiperazin-2-one Deprotected->Product Intramolecular Cyclization

Caption: Mechanism of chiral 3-methylpiperazin-2-one synthesis.

Detailed Experimental Protocol: Synthesis of (S)-3-Methylpiperazin-2-one

This protocol is adapted from the procedure described in Chinese patent CN108129404B.[1]

Step 1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

  • To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) at room temperature and stir for 15 minutes.

  • Filter the mixture to remove the triethylamine hydrochloride salt and collect the filtrate.

  • To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (n-heptane/ethyl acetate gradient) to afford the desired product.

Step 2: Synthesis of (S)-3-Methylpiperazin-2-one

  • Dissolve the purified methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (1.0 eq) in methanol.

  • Add 10% palladium on carbon (Pd/C) (10% w/w) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (1.8 MPa) and stir the mixture at room temperature overnight.

  • Monitor the reaction by HPLC or TLC until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/methanol gradient) to yield (S)-3-methylpiperazin-2-one as a white solid.

ParameterReported Value
Yield 90%
Purity (HPLC) 98.1%
Enantiomeric Excess (ee) 98.0%

Table 1: Reported data for the synthesis of (S)-3-methylpiperazin-2-one. [1]

Stage 2: N-Methylation of Chiral 3-Methylpiperazin-2-one

The final step in the synthesis of chiral 1,3-dimethyl-piperazin-2-one is the selective methylation of the N1 nitrogen of the chiral 3-methylpiperazin-2-one intermediate. Several methods can be employed for the N-methylation of lactams and related heterocycles. The choice of method depends on factors such as the desired selectivity, scalability, and the sensitivity of the substrate to the reaction conditions.

Key Considerations for N-Methylation
  • Regioselectivity: The piperazin-2-one ring has two nitrogen atoms, N1 and N4. However, the N4 nitrogen is part of an amide functionality, making it significantly less nucleophilic than the N1 secondary amine. Therefore, methylation is expected to occur selectively at the N1 position under most conditions.

  • Racemization: It is crucial to employ mild reaction conditions to avoid epimerization of the chiral center at the C3 position. Strong bases or high temperatures should be used with caution.

Recommended N-Methylation Method: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent. This method is generally mild and proceeds with high yields, making it an excellent choice for the N-methylation of chiral 3-methylpiperazin-2-one.

The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.

Amine Chiral 3-Methylpiperazin-2-one Iminium Iminium Ion Intermediate Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product Chiral 1,3-Dimethyl-piperazin-2-one Iminium->Product Hydride Transfer FormicAcid Formic Acid FormicAcid->Iminium CO2 CO₂ FormicAcid->CO2 Decarboxylation

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Detailed Experimental Protocol: N-Methylation of (S)-3-Methylpiperazin-2-one
  • To a solution of (S)-3-methylpiperazin-2-one (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37 wt. %, 2.2 eq) at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure (S)-1,3-dimethyl-piperazin-2-one.

Alternative N-Methylation Method: Direct Alkylation with Methyl Iodide

Direct alkylation with an electrophilic methylating agent like methyl iodide is another common method. This approach requires a base to deprotonate the N1 amine.

  • To a solution of (S)-3-methylpiperazin-2-one (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

MethodMethylating AgentBase/CatalystTypical YieldAdvantagesDisadvantages
Eschweiler-Clarke Formaldehyde/Formic AcidFormic AcidHighMild conditions, high yield, avoids strong bases.Requires careful neutralization, potential for side reactions if not controlled.
Direct Alkylation Methyl IodideStrong Base (e.g., NaH)70-95%High reactivity, simple procedure.Methyl iodide is toxic, requires strictly anhydrous conditions, potential for over-methylation (less likely in this case).[2]

Table 2: Comparison of N-Methylation Methods.

Conclusion

The chiral synthesis of 1,3-dimethyl-piperazin-2-one is efficiently achieved through a two-stage process commencing with a chiral pool synthesis to establish the C3-stereocenter, followed by a selective N-methylation at the N1 position. The use of chiral alanine methyl ester as the starting material ensures high enantiomeric purity of the 3-methylpiperazin-2-one intermediate. For the subsequent N-methylation, the Eschweiler-Clarke reaction offers a mild and effective method, providing the target compound in good yield while minimizing the risk of racemization. This strategic approach provides a reliable and scalable route for the synthesis of this important chiral building block for drug discovery and development.

References

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic letters, 4(7), 1201–1204. [Link]

  • Weipert, E. A. (1964). Methylation of piperazines. U.S. Patent No. 3,154,553. Washington, DC: U.S.
  • Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines. U.S. Patent No. 3,154,552. Washington, DC: U.S.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201-1204. [Link]

  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 84-91. [Link]

  • CN108129404B. (2018). Synthesis method of chiral piperazinone derivative.
  • Concellón, J. M., et al. (2004). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. The Journal of Organic Chemistry, 69(20), 6923-6926. [Link]

  • Molbank. (2020). Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. [Link]

  • Zhou, H., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3242-3245. [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

  • Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N-monosubstitution. Piperazine... [Link]

  • Li, H., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. New Journal of Chemistry, 42(18), 14963-14967. [Link]

  • CN101239957A. (2008). Synthesis method of N-methylpiperazine.
  • McDermott, J. R., & Benoiton, N. L. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(11), 1968-1971. [Link]

  • Bartoli, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3447-3456. [Link]

  • Wang, Q., et al. (2021). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 57(80), 10359-10362. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Piperidines. [Link]

  • Sugiura, M., & Kato, K. (1977). Replacing the Mixed Function Oxidase N-Demethylation by Hydrogen Peroxide and either Hemoglobin or Ferrous Sulfate. Biochemical Pharmacology, 26(4), 341-345. [Link]

  • Kumar, S., et al. (2020). Silane-mediated, facile C–H and N–H methylation using formaldehyde. Organic & Biomolecular Chemistry, 18(34), 6654-6659. [Link]

  • Mull, R. P. (1962). Preparation of dimethylpiperazine. U.S. Patent No. 3,029,240. Washington, DC: U.S.
  • Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384-7389. [Link]

  • Landolsi, K., & Abid, Y. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-77. [Link]

Sources

Foundational

An In-depth Technical Guide to (S)-1,3-Dimethyl-piperazin-2-one: Structure, Synthesis, and Applications

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a mul...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved drugs.[1][2] Its unique structural and physicochemical properties, such as conformational flexibility and the ability to modulate basicity, make it a versatile component in drug design.[3] This guide focuses on a specific, stereochemically defined derivative, (S)-1,3-Dimethyl-piperazin-2-one, providing an in-depth analysis of its molecular structure, stereoselective synthesis, and its significance as a building block for pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

(S)-1,3-Dimethyl-piperazin-2-one is a six-membered heterocyclic compound with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[4][5] The structure features a piperazin-2-one core, which is a lactam derivative of piperazine. Key structural characteristics include a carbonyl group at the C2 position, a methyl group on the nitrogen at position 1, and a chiral center at the C3 position bearing another methyl group in the (S)-configuration.

The presence of the chiral center is of paramount importance. The specific spatial arrangement of the methyl group at C3 significantly influences the molecule's interaction with biological targets, a critical factor in the development of stereospecific pharmaceuticals.[6][7] The N1-methyl group and the C3-methyl group also impact the molecule's conformation, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of 1,3-Dimethyl-piperazin-2-one

PropertyValueReference
CAS Number 1214045-30-3[4]
Molecular Formula C₆H₁₂N₂O[5]
Molecular Weight 128.17 g/mol [4][5]
Purity >95% (Commercially available)[4]
Storage Store in a dry, sealed place, at -20°C or -80°C for solutions[4][5]

While specific experimental data for the (S)-enantiomer is not extensively detailed in publicly available literature, general properties can be inferred from the racemic mixture and related structures. The compound is typically available with high purity and requires specific storage conditions to maintain its stability.[4]

The Piperazin-2-one Scaffold in Medicinal Chemistry

The piperazine-2-one scaffold is a versatile template in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[8] The ability to introduce substituents at various positions on the ring allows for the fine-tuning of a compound's structure-activity relationship (SAR).[8]

The piperazine core itself is found in numerous blockbuster drugs, where it often enhances potency, selectivity, and pharmacokinetic properties.[1][2] While the majority of these drugs feature substitutions on the nitrogen atoms, there is growing interest in exploring carbon-substituted piperazines and their derivatives, like piperazin-2-ones, to access novel chemical space.[1][2] The introduction of substituents on the carbon atoms of the piperazine ring can significantly influence biological activity.[6]

The (S)-1,3-dimethyl-piperazin-2-one molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[4] Its structure is a key component in the design of molecules targeting a variety of biological pathways, including those involved in cancer and central nervous system disorders.[4][8]

Stereoselective Synthesis of (S)-1,3-Dimethyl-piperazin-2-one

The synthesis of enantiomerically pure piperazin-2-ones is a critical aspect of their use in drug development. Stereoselective synthesis ensures that only the desired, biologically active enantiomer is produced, avoiding potential off-target effects or reduced efficacy from the other enantiomer. Many synthetic strategies rely on starting materials from the "chiral pool," such as natural amino acids, to establish the desired stereochemistry.[6]

A common approach to synthesizing the piperazin-2-one core involves the cyclization of a suitably substituted diamine.[4][6] For (S)-1,3-Dimethyl-piperazin-2-one, a plausible synthetic route would start from an (S)-configured precursor.

Conceptual Synthetic Workflow

A generalized, efficient pathway to orthogonally protected 2-oxopiperazines often utilizes corresponding diamines as key intermediates.[6] The diastereoselective elaboration of the resulting heterocyclic ring can then be achieved.[6]

Below is a conceptual workflow for the synthesis of (S)-1,3-Dimethyl-piperazin-2-one, illustrating the key transformations.

G A (S)-Alanine derivative (Chiral Pool Starting Material) B N-methylation and functional group interconversion A->B Step 1 C Intermediate A: (S)-N1-methyl-1,2-diaminopropane derivative B->C D Cyclization with a carbonyl equivalent (e.g., phosgene derivative) C->D Step 2 E (S)-1,3-Dimethyl-piperazin-2-one D->E

Caption: Conceptual workflow for the synthesis of (S)-1,3-Dimethyl-piperazin-2-one.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis, based on established methodologies for similar structures.

Step 1: Synthesis of the Diamine Intermediate

  • Starting Material: Begin with a commercially available, enantiomerically pure starting material such as (S)-alaninol.

  • Protection: Protect the primary amine with a suitable protecting group (e.g., Boc anhydride) to allow for selective N-methylation of the secondary amine.

  • N-Methylation: Methylate the secondary amine using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride).

  • Functional Group Transformation: Convert the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and subsequently displace it with an azide.

  • Reduction: Reduce the azide to a primary amine (e.g., via hydrogenation with a palladium catalyst) to yield the (S)-N1-methyl-1,2-diaminopropane derivative.

Step 2: Cyclization to form the Piperazin-2-one Ring

  • Reaction Setup: Dissolve the diamine intermediate in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclizing Agent: Slowly add a solution of a phosgene equivalent, such as triphosgene or diphosgene, to the cooled reaction mixture. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure (S)-1,3-Dimethyl-piperazin-2-one.

Causality in Experimental Choices:

  • The use of a chiral pool starting material like (S)-alaninol is a cost-effective and reliable method to introduce the desired stereochemistry.[6]

  • Orthogonal protecting groups are essential to direct the reaction sequence and prevent unwanted side reactions.

  • The choice of a phosgene equivalent for cyclization is a common and effective method for forming the lactam ring.[4]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the two methyl groups. The protons on the piperazine ring would appear as a series of multiplets, with their chemical shifts and coupling constants providing information about the ring's conformation.

  • ¹³C NMR: The carbon NMR spectrum would exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift (typically >160 ppm).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (128.17 g/mol ).[4][5] Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the lactam, typically in the range of 1650-1680 cm⁻¹.

Applications in Research and Drug Development

(S)-1,3-Dimethyl-piperazin-2-one is primarily used as a building block in the synthesis of more complex molecules for biological evaluation.[4] The piperazin-2-one core is a key feature in compounds designed as protease inhibitors and other therapeutic agents.[4] The stereochemistry at the C3 position is often crucial for achieving high affinity and selectivity for the target enzyme or receptor.

The potential applications of compounds derived from this scaffold are broad, spanning areas such as:

  • Oncology: As a component of novel kinase inhibitors or cytotoxic agents.[8]

  • Neuroscience: In the development of agents targeting central nervous system receptors.[4]

  • Infectious Diseases: As a scaffold for new antibacterial or antiviral drugs.

The ability to synthesize this chiral building block efficiently and in high purity is therefore of significant interest to medicinal chemists.

Conclusion

(S)-1,3-Dimethyl-piperazin-2-one represents a valuable and versatile chiral building block in modern drug discovery. Its synthesis, rooted in the principles of stereoselective chemistry, provides access to a key structural motif for the development of novel therapeutic agents. A thorough understanding of its molecular structure, properties, and synthetic methodologies is essential for researchers and scientists working to create the next generation of medicines. The continued exploration of carbon-substituted piperazine scaffolds like this one holds significant promise for expanding the chemical space available for drug design and ultimately addressing unmet medical needs.

References

  • ChemMedChem. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • RSC Medicinal Chemistry. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available from: [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • PubChem. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035. Available from: [Link]

  • PubMed. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Available from: [Link]

  • ACS Publications. (2018, October 26). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Available from: [Link]

  • NextSDS. 1,3-DIMETHYLPIPERAZIN-2-ONE — Chemical Substance Information. Available from: [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • China (S)-1,3-Dimethylpiperazine CAS 1152367-80-0 Manufacturers Suppliers Factory. Available from: [Link]

  • MDPI. (2020, June 1). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Available from: [Link]

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Exploratory

An In-depth Technical Guide to (S)-1,3-Dimethyl-piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (S)-1,3-Dimethyl-piperazin-2-one, a chiral heterocyclic compound, is a valuable building block in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-1,3-Dimethyl-piperazin-2-one, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its constrained conformational flexibility and the presence of a stereocenter make it an attractive scaffold for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its current and potential applications in pharmaceutical research.

Chemical Profile

(S)-1,3-Dimethyl-piperazin-2-one is a substituted piperazinone with the chemical formula C₆H₁₂N₂O. The presence of a chiral center at the C3 position is a key structural feature, influencing its interaction with biological targets.

PropertyValueSource
Chemical Formula C₆H₁₂N₂O[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 1240300-34-8 ((3S)-stereoisomer)[2]
Racemate CAS 1214045-30-3[1][3]
Appearance Expected to be a liquid or low-melting solid
Solubility High solubility in DMSO; soluble in other organic solvents[2]
Storage Recommended storage at -20°C or -80°C to ensure stability[2]

Chemical Structure:

The structure of (S)-1,3-Dimethyl-piperazin-2-one features a six-membered piperazine ring with a ketone group at the 2-position and methyl groups at the 1- and 3-positions. The "S" designation indicates the stereochemical configuration at the C3 chiral center.

Caption: Chemical structure of (S)-1,3-Dimethyl-piperazin-2-one.

Synthesis Protocol

The synthesis of chiral piperazin-2-ones often involves the cyclization of appropriately substituted diamines with α-haloesters or their equivalents. The following protocol is a representative method for the synthesis of (S)-1,3-Dimethyl-piperazin-2-one, starting from a readily available chiral precursor, (S)-alanine. The key to maintaining stereochemical integrity is the careful selection of reaction conditions to avoid racemization.

Overall Synthesis Workflow:

G cluster_0 Synthesis of (S)-1,3-Dimethyl-piperazin-2-one A (S)-Alanine B N-Methylation & Reduction A->B C (S)-2-(Methylamino)propan-1-amine B->C D Cyclization with Ethyl Chloroacetate C->D E (S)-3-Methylpiperazin-2-one D->E F N-Methylation E->F G (S)-1,3-Dimethyl-piperazin-2-one F->G

Caption: Synthetic workflow for (S)-1,3-Dimethyl-piperazin-2-one.

Step-by-Step Methodology:

Step 1: Synthesis of (S)-N-Methylalanine

  • To a solution of (S)-alanine (1.0 eq) in methanol, add formaldehyde (1.2 eq) and palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield (S)-N-methylalanine. The crude product is often used in the next step without further purification.

Causality: This reductive amination is a standard and efficient method for the N-methylation of amino acids. The use of a palladium catalyst ensures a clean and high-yielding reaction.

Step 2: Reduction to (S)-2-(Methylamino)propan-1-ol

  • Suspend (S)-N-methylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Slowly add lithium aluminum hydride (LiAlH₄) (2.0 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water again (Fieser workup).

  • Filter the resulting solid and concentrate the filtrate to obtain (S)-2-(methylamino)propan-1-ol.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the carboxylic acid to a primary alcohol without affecting the stereocenter.

Step 3: Conversion to (S)-N1-Methylpropane-1,2-diamine

  • This step involves a two-stage process of converting the alcohol to a leaving group followed by displacement with an amino group, often via a Gabriel synthesis or by using an azide intermediate followed by reduction. A more direct approach involves using a Mitsunobu reaction.

Causality: This transformation introduces the second nitrogen atom required for the piperazine ring. The choice of method is critical to prevent side reactions and maintain stereochemical purity.

Step 4: Cyclization to (S)-1,3-Dimethyl-piperazin-2-one

  • Dissolve (S)-N1-methylpropane-1,2-diamine (1.0 eq) and triethylamine (2.5 eq) in a suitable solvent like toluene or acetonitrile.

  • Add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the reaction, filter off the triethylamine hydrochloride salt, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1,3-Dimethyl-piperazin-2-one.

Causality: This is a classic method for forming the piperazinone ring, involving a tandem nucleophilic substitution and subsequent intramolecular amidation. The base is crucial to neutralize the HCl generated during the reaction.

Spectroscopic Profile

The structural elucidation of (S)-1,3-Dimethyl-piperazin-2-one is confirmed through a combination of spectroscopic techniques. The following data are representative of the expected spectral features.

¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5-3.7m1HC3-H
~3.2-3.4m2HC5-H₂
~2.9-3.1m2HC6-H₂
~2.8s3HN1-CH₃
~1.2d3HC3-CH₃

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~170C2 (C=O)
~55-60C3
~50-55C5
~45-50C6
~40-45N1-CH₃
~15-20C3-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~2970-2850C-H stretching (aliphatic)
~1650C=O stretching (amide)
~1450C-H bending
~1100-1200C-N stretching

Mass Spectrometry (MS)

m/zAssignment
128.10[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
85[M - C₂H₅N]⁺
70[M - C₂H₄O]⁺
57[C₃H₅N]⁺

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The introduction of a stereocenter and substitution on the piperazine ring, as in (S)-1,3-Dimethyl-piperazin-2-one, allows for the fine-tuning of pharmacological properties.

Key Application Areas:

  • Scaffold for Chiral Ligands: The defined stereochemistry of (S)-1,3-Dimethyl-piperazin-2-one makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis.

  • Peptidomimetics: The rigid piperazinone core can mimic peptide bond conformations, making it a useful component in the design of peptidomimetics that target protein-protein interactions.

  • CNS-Active Agents: The piperazine moiety is a common feature in drugs targeting the central nervous system. The lipophilicity and basicity of (S)-1,3-Dimethyl-piperazin-2-one can be modified to optimize blood-brain barrier penetration and receptor binding affinity.

  • Anticancer and Antimicrobial Agents: Piperazine derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[2] (S)-1,3-Dimethyl-piperazin-2-one can serve as a starting point for the development of novel therapeutic agents in these areas.

Logical Framework for Application:

G cluster_0 Drug Discovery & Development cluster_1 Target Areas A (S)-1,3-Dimethyl-piperazin-2-one B Chiral Scaffold A->B C Medicinal Chemistry Modifications B->C D Lead Compound Generation C->D E Preclinical & Clinical Development D->E T1 CNS Disorders D->T1 T2 Oncology D->T2 T3 Infectious Diseases D->T3 T4 Asymmetric Synthesis D->T4

Caption: Application workflow in drug discovery.

Conclusion

(S)-1,3-Dimethyl-piperazin-2-one is a synthetically accessible and highly versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the robust nature of the piperazinone core provide a solid foundation for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive technical overview to support researchers in the effective utilization of this valuable compound.

References

  • MDPI. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Available from: [Link]

  • PubChem. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035. Available from: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

  • NextSDS. 1,3-DIMETHYLPIPERAZIN-2-ONE — Chemical Substance Information. Available from: [Link]

  • Thieme. Synthesis of Piperazin-2-ones. Available from: [Link]

  • Google Patents. CN106117153A - The preparation method of 2 piperazinones.
  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Google Patents. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

Sources

Foundational

The Application Scientist’s Guide to Sourcing and Utilizing (S)-1,3-Dimethyl-piperazin-2-one

Executive Summary In modern medicinal chemistry, the selection and validation of chiral building blocks dictate the success of downstream drug development. (S)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-34-8) has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection and validation of chiral building blocks dictate the success of downstream drug development. (S)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-34-8) has emerged as a critical, versatile scaffold, particularly in the synthesis of protease-activated receptor (PAR) antagonists and dopamine uptake inhibitors[1][2].

As a Senior Application Scientist, I frequently observe that failures in late-stage synthesis often trace back to poor procurement strategies or mishandling of this specific stereoisomer. Unlike its racemic counterpart (CAS: 1214045-30-3)[1] or the (R)-enantiomer (CAS: 1240300-33-7)[3], the (3S)-stereoisomer provides the exact spatial orientation required for high-affinity target binding[2]. This whitepaper provides a comprehensive, self-validating technical guide to sourcing, handling, and reacting this essential molecule.

Commercial Landscape & Supplier Evaluation

Sourcing high-enantiomeric-purity materials is the first critical step in any self-validating synthetic protocol. A compromised starting material cascades into complex, inseparable diastereomeric mixtures. Below is a synthesized evaluation of commercially available suppliers for the (3S)-stereoisomer.

Supplier Comparison Matrix
SupplierCatalog NumberStated PurityStorage RecommendationsWeb Link
Benchchem B3090803*>95%-20°C or -80°C (in solution)2[2]
BLD Pharm BD0079031795%Room Temp / Cool4[4]
J&W Pharmlab 65R0251>95%Cool and Dry5[5]
Accela ChemBio SY357132≥95%Room Temp / CoolLink

*Note: Benchchem lists the general scaffold under B3090803, but explicitly provides the (3S)-stereoisomer (CAS: 1240300-34-8) for specialized drug design applications[2].

Structural Mechanics and Reactivity

The piperazin-2-one ring features a lactam (N1-C2) which is electronically deactivated, leaving the secondary amine at N4 as the primary nucleophilic site. The methyl group at N1 restricts conformational flexibility, while the methyl at C3 (in the S-configuration) provides critical steric bulk adjacent to the N4 nucleophile.

The Causality of Sterics: This steric hindrance is a double-edged sword. It forcefully dictates the stereochemical outcome of N4-functionalization (preventing unwanted side reactions), but it also demands the use of highly active electrophiles (like HATU-activated esters) for successful coupling.

Pathway S1 (S)-1,3-Dimethyl- piperazin-2-one S2 N4-Deprotonation (DIPEA) S1->S2 Base S3 Electrophilic Coupling (HATU / Acid) S2->S3 React S4 Target Scaffold (PAR Antagonist) S3->S4 Purify

Synthetic workflow for N4-functionalization of the (S)-piperazinone scaffold.

Self-Validating Experimental Protocol

As an application scientist, I design protocols that inherently verify their own success. If a reaction fails, the system must tell you why. The following amidation protocol utilizes a built-in Chiral LC-MS validation step to ensure the C3 stereocenter remains intact.

Protocol: N4-Amidation of (S)-1,3-Dimethyl-piperazin-2-one

Step 1: Reagent Preparation & Storage Causality

  • Action: Retrieve (S)-1,3-Dimethyl-piperazin-2-one from -20°C storage and allow it to equilibrate to room temperature in a desiccator before opening.

  • Causality: Commercial suppliers note that this compound requires -20°C to -80°C storage to maintain stability, especially if prepared in solution[1][2]. Cold reagents attract condensation; introducing atmospheric water will rapidly hydrolyze the active ester intermediate formed in Step 3, plummeting your yields.

Step 2: Activation of the Carboxylic Acid

  • Action: In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes.

  • Causality: HATU is chosen over EDC/HOBt due to the steric hindrance of the C3-methyl group on our piperazinone scaffold. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic, preventing it from attacking the highly reactive OAt-ester. The 15-minute pre-activation ensures complete electrophile formation.

Step 3: Nucleophilic Coupling

  • Action: Add (S)-1,3-Dimethyl-piperazin-2-one (1.1 eq) dropwise as a solution in DMF. Stir at room temperature for 12 hours.

  • Causality: The slight excess (1.1 eq) of the piperazinone ensures the complete consumption of the typically more valuable carboxylic acid fragment.

Step 4: Self-Validation (In-Process Control)

  • Action: Quench a 10 µL aliquot in 1 mL of 1:1 MeCN/H₂O. Analyze via Chiral LC-MS.

  • Causality: This is the self-validating step. We monitor not just the mass of the product, but the retention time against a known racemic standard. If a single peak is observed, we validate that the basic conditions (DIPEA) did not cause epimerization at the sensitive C3 stereocenter.

QC_Workflow Sample Reaction Aliquot HPLC Chiral LC-MS Analysis Sample->HPLC Quench Decision Single Enantiomer Peak? HPLC->Decision Analyze Pass Validation Passed (No Epimerization) Decision->Pass Yes Fail Validation Failed (Racemization Detected) Decision->Fail No

Self-validating in-process control workflow for enantiomeric purity.

Conclusion

The successful integration of (S)-1,3-Dimethyl-piperazin-2-one into a drug discovery pipeline relies heavily on understanding its steric environment and respecting its storage constraints. By sourcing from verified suppliers and implementing self-validating chiral IPCs, researchers can confidently leverage this scaffold to synthesize complex, high-affinity therapeutic agents.

References

  • Title: Accela ChemBio Inc. (Page 8) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:[Link]

Sources

Exploratory

(S)-1,3-Dimethyl-piperazin-2-one: A Comprehensive Guide to Safety, Handling, and Synthetic Integration

Executive Summary In modern medicinal chemistry, the demand for rigidified, sp3-rich chiral scaffolds has driven the widespread adoption of piperazine derivatives. Among these, (3S)-1,3-Dimethylpiperazin-2-one (CAS: 1240...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the demand for rigidified, sp3-rich chiral scaffolds has driven the widespread adoption of piperazine derivatives. Among these, (3S)-1,3-Dimethylpiperazin-2-one (CAS: 1240300-34-8) has emerged as a critical building block[1]. By incorporating a lactam carbonyl at the 2-position and a stereodefined methyl group at the 3-position, this molecule offers a unique conformational bias that enhances target selectivity and metabolic stability. It is prominently featured in the synthesis of protease-activated receptor (PAR) antagonists, dopamine uptake inhibitors, and highly selective covalent inhibitors of the KEAP1-NRF2 pathway[1][2].

However, the same structural features that make (S)-1,3-dimethylpiperazin-2-one synthetically valuable—namely, its highly nucleophilic secondary amine—also dictate strict safety and handling requirements. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets (SDS). Here, we will explore the causality behind its physicochemical hazards and provide field-proven, self-validating protocols for its safe integration into drug discovery workflows.

Physicochemical Properties & Hazard Causality

To handle (S)-1,3-dimethylpiperazin-2-one safely, one must first understand its electronic and structural properties. The lactam carbonyl at position 2 exerts an electron-withdrawing effect, significantly reducing the basicity of the adjacent N1 nitrogen. Consequently, chemical reactivity and localized basicity are almost entirely restricted to the N4 secondary amine.

Quantitative Data Summary
PropertySpecification
Chemical Name (3S)-1,3-Dimethylpiperazin-2-one
CAS Number 1240300-34-8[1]
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Typical Purity ≥95% (GC/Chiral HPLC)[1]
Storage (Solid) 2°C to 8°C, inert atmosphere, protected from light[3]
Storage (Solution) -20°C to -80°C (prevents oxidative degradation)[1]
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[4][5]
Hazard Causality

The primary hazards associated with piperazin-2-one derivatives are H314/H315 (Skin corrosion/irritation) and H318/H319 (Serious eye damage/irritation) [4][6].

  • Mechanistic Cause: The N4 secondary amine is a strong hydrogen bond acceptor and donor. Upon contact with the moisture inherent in mucosal membranes (eyes, respiratory tract) or skin, the compound undergoes rapid hydration, creating a localized alkaline microenvironment. This localized high pH disrupts lipid bilayers, leading to cellular irritation or chemical burns.

  • Aerosolization Risk: As a low-molecular-weight crystalline powder, the compound is prone to aerosolization during weighing. Inhalation of these particulates triggers immediate respiratory tract irritation (H335) due to the same alkaline hydration mechanism in the alveoli[4][5].

Safe Handling & Storage Workflows

To mitigate the risks outlined above, handling protocols must be designed around containment and moisture exclusion.

PPE and Engineering Controls
  • Respiratory Protection: Weighing must be performed in a certified chemical fume hood or a localized exhaust ventilation (LEV) system. If handling bulk quantities (>50g), a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

  • Dermal Protection: Nitrile gloves (minimum 4 mil thickness) are required. Because the compound is highly soluble in aqueous media and polar organic solvents, any spill on the glove will rapidly permeate standard latex.

Storage Causality

While the solid form is relatively stable at 2–8°C under an inert atmosphere (Argon/N2)[3], solutions of (S)-1,3-dimethylpiperazin-2-one are highly susceptible to oxidative degradation and dimerization. Therefore, stock solutions must be stored at -20°C to -80°C [1].

G A Solid Reagent (S)-1,3-Dimethylpiperazin-2-one B Storage: Inert Atmosphere (2-8°C) A->B  Solid State C Solution Prep (Anhydrous Solvent) A->C  Dissolution E Reaction Handling (Fume Hood / Schlenk Line) B->E  Weighing D Storage: Deep Freeze (-20°C to -80°C) C->D  Long-term C->E  Immediate Use

Caption: Workflow for the safe storage and handling of (S)-1,3-Dimethylpiperazin-2-one.

Experimental Protocol: Self-Validating Synthetic Integration

The following protocol details the integration of (S)-1,3-dimethylpiperazin-2-one via a nucleophilic aromatic substitution (SNAr) or cross-coupling reaction, a common transformation in the synthesis of complex inhibitors like KEAP1 modulators[2][7].

This methodology is designed as a self-validating system : it incorporates built-in quality control checks that confirm reaction progress without exposing the operator to unreacted hazardous amines.

Step-by-Step Methodology

Step 1: System Preparation & Moisture Validation

  • Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

  • Causality Check: Perform a Karl Fischer titration on the anhydrous solvent (e.g., Acetonitrile or DMF). Moisture levels must be <50 ppm. Excess moisture will hydrolyze electrophilic coupling partners and protonate the piperazinone, stalling the reaction.

Step 2: Reagent Charging

  • Under a positive Argon flow, charge the flask with the electrophilic scaffold (1.0 equiv) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 2.5 equiv).

  • Causality: A non-nucleophilic base is critical. It acts as an acid scavenger for the HCl generated during the reaction, keeping the (S)-1,3-dimethylpiperazin-2-one in its active, free-base form without competing for the electrophile.

Step 3: Amine Addition

  • Dissolve (S)-1,3-dimethylpiperazin-2-one (1.2 equiv) in 5 mL of anhydrous solvent.

  • Add the solution dropwise to the reaction vessel at 0°C to control the exothermic nature of the amine-electrophile interaction.

  • Gradually warm the reaction to room temperature (or heat to 45°C depending on electrophile reactivity)[2].

Step 4: Self-Validating In-Process Control (IPC)

  • To ensure operator safety and reaction fidelity, extract a 10 µL aliquot using a degassed syringe.

  • Immediately quench the aliquot into 1 mL of 1:1 Acetonitrile:Water containing 0.1% Formic Acid .

  • Validation Logic: The acidic quench instantly halts the reaction and protonates any unreacted (S)-1,3-dimethylpiperazin-2-one. This prevents aerosolized exposure to the basic amine during subsequent LC-MS analysis and ensures the chromatogram represents an exact snapshot of the reaction at that microsecond.

Step 5: Quench and Workup

  • Once LC-MS confirms >95% conversion, quench the bulk reaction with saturated aqueous NH4Cl.

  • Causality: NH4Cl is mildly acidic (pH ~5.5). It neutralizes the excess DIPEA and any trace unreacted piperazinone, rendering the aqueous phase safe for standard extraction and preventing emulsion formation during the organic wash.

G Step1 1. Reagent Activation (Electrophile + DIPEA) Step2 2. Amine Addition (S)-1,3-Dimethylpiperazin-2-one Step1->Step2 Step3 3. In-Process Control (Acid-Quenched LC-MS) Step2->Step3 Step3->Step2  Conversion <95% Step4 4. Reaction Quench (Aqueous NH4Cl) Step3->Step4  Conversion >95% Step5 5. Chiral Purification (Preparative HPLC) Step4->Step5

Caption: Self-validating synthetic workflow utilizing (S)-1,3-Dimethylpiperazin-2-one.

Conclusion

The successful application of (S)-1,3-dimethylpiperazin-2-one in drug discovery hinges on respecting its chemical nature. By understanding that its primary hazards stem from the localized alkaline hydration of its N4 secondary amine, researchers can implement logical, causality-driven safety measures. Furthermore, utilizing self-validating protocols—such as acid-quenched IPCs—ensures both the chemical integrity of the synthesized target and the absolute safety of the laboratory personnel.

References

  • Thermo Scientific / Fisher Scientific. "Piperazine-2-one, 95% 1 g | Safety and Handling." Fisher Scientific. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Covalent Inhibitors of KEAP1 with Exquisite Selectivity." American Chemical Society. Available at:[Link]

  • National Institutes of Health (NIH / PMC). "Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC." PubMed Central. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-1,3-Dimethyl-piperazin-2-one as a Chiral Building Block in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Identity The optimization of pharmacokinetic and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Identity

The optimization of pharmacokinetic and pharmacodynamic properties in drug discovery often relies on the strategic replacement of ubiquitous functional groups. (S)-1,3-Dimethyl-piperazin-2-one (also known as (3S)-1,3-dimethylpiperazin-2-one) has emerged as a highly versatile, conformationally restricted chiral scaffold. By replacing standard piperazine rings with this lactam analogue, medicinal chemists can fine-tune basicity, improve metabolic stability, and dictate the spatial projection of pharmacophores [1].

Chemical Profile:

  • Chemical Name: (S)-1,3-Dimethyl-piperazin-2-one

  • CAS Number: 1240300-34-8 [2]

  • Molecular Formula: C₆H₁₂N₂O

  • Molecular Weight: 128.17 g/mol

  • Physical State: Solid/Liquid (Requires storage at -20°C to -80°C in solution to maintain enantiomeric purity) [2]

Mechanistic Insights: The Causality Behind the Scaffold

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen over a cheaper, more common alternative. The transition from a standard piperazine to (S)-1,3-dimethyl-piperazin-2-one is driven by three core mechanistic principles:

  • Attenuation of Basicity (Electronic Effect): Piperazines possess two highly basic nitrogen atoms, which can lead to hERG channel liabilities, poor membrane permeability, and rapid oxidative metabolism (e.g., via CYP450 enzymes). The introduction of the carbonyl group at the C2 position creates a lactam. This delocalizes the lone pair of the N1 nitrogen, significantly reducing the overall pKa of the molecule [1].

  • Chiral Vectoring (Steric Effect): The (S)-methyl group at the C3 position provides critical steric bulk. This stereocenter restricts the ring's conformational flexibility, forcing the N4-substituent into a specific spatial trajectory. In target-based drug design, this precise vectoring enhances binding pocket complementarity.

  • Tuning Electrophilic Reactivity: In the development of targeted covalent inhibitors (TCIs), the nature of the leaving group or adjacent scaffold directly impacts the reactivity of the electrophilic warhead. The lactam analogue alters the electron density of the attached warhead, allowing chemists to tune the half-life of covalent bond formation with target cysteines [1].

Application Spotlight: Targeting the KEAP1-NRF2 Pathway

A premier application of (S)-1,3-dimethyl-piperazin-2-one is in the synthesis of highly selective covalent inhibitors of KEAP1 (Kelch-like ECH-associated protein 1). KEAP1 is an adaptor protein for the CUL3 E3 ubiquitin ligase, responsible for the degradation of NRF2, a master transcription factor for antioxidant responses.

By utilizing the (S)-1,3-dimethyl-piperazin-2-one scaffold, researchers successfully developed inhibitors that covalently bind to KEAP1 (specifically modifying Cys151), thereby preventing NRF2 ubiquitination and allowing it to translocate to the nucleus to activate the Antioxidant Response Element (ARE) [1].

G Keap1 KEAP1 Homodimer (Sensor) Nrf2 NRF2 Transcription Factor (Substrate) Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Inhibited ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus (Active State) Proteasome Proteasomal Degradation Nrf2->Proteasome Basal State Cul3 CUL3 E3 Ligase (Degradation) Cul3->Nrf2 Ubiquitinates Inhibitor Covalent Inhibitor (Lactam Scaffold) Inhibitor->Keap1 Covalent Mod (Cys151)

Figure 1: Mechanism of KEAP1-NRF2 pathway modulation using a lactam-scaffold covalent inhibitor.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for synthesizing, purifying, and biologically validating compounds derived from (S)-1,3-dimethyl-piperazin-2-one.

G Synthesis 1. Chemical Synthesis Nucleophilic Coupling of (S)-1,3-Dimethyl-piperazin-2-one Purification 2. Chiral Purification Prep HPLC (CHIRALPAK IC) Synthesis->Purification BiochemAssay 3. Reactivity Profiling GSH Kinetics Assay (t1/2) Purification->BiochemAssay CellAssay 4. Cellular Validation HepG2 ARE-bla Reporter Assay BiochemAssay->CellAssay

Figure 2: End-to-end experimental workflow from synthesis to cellular validation.

Protocol 1: Nucleophilic Coupling of (S)-1,3-Dimethyl-piperazin-2-one

Purpose: To attach the chiral building block to an aryl/heteroaryl core (e.g., a thiazole or benzyl scaffold).

Reagents & Materials:

  • Aryl/Alkyl halide precursor (e.g., 12.0 mmol)

  • (S)-1,3-Dimethyl-piperazin-2-one (18.0 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (36.0 mmol, 3.0 eq)

  • Potassium Iodide (KI) (6.0 mmol, 0.5 eq) - Catalytic nucleophilic catalyst

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylacetamide (DMA) (50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the aryl/alkyl halide precursor in 50 mL of anhydrous MeCN or DMA [1] [3].

  • Addition: Add (S)-1,3-dimethyl-piperazin-2-one, followed by K₂CO₃ and KI. Causality Note: KI is added to facilitate the Finkelstein-type in situ generation of a more reactive alkyl/aryl iodide, accelerating the nucleophilic attack by the secondary amine of the piperazinone.

  • Reaction: Heat the mixture to 100 °C under an inert nitrogen atmosphere for 16 hours.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH, 9:1) or LC-MS until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature, dilute with 100 mL of distilled water, and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chiral Separation & Purification

Purpose: To isolate the pure (S)-enantiomer if a racemic mixture of 1,3-dimethylpiperazin-2-one was utilized during synthesis, ensuring stereospecific biological activity.

Step-by-Step Procedure:

  • Setup: Utilize a Preparative HPLC system equipped with a CHIRALPAK IC Chiral Column (50 × 500 mm, 20 μm) [1].

  • Mobile Phase: Use 100% Ethanol (EtOH) or a 50:50 MeOH/EtOH mixture as the eluent [1]. Causality Note: The amylose-based stationary phase of the IC column interacts differently with the spatial arrangement of the C3-methyl group, allowing baseline resolution of the enantiomers.

  • Elution: Run the system at a standardized flow rate (e.g., 50 mL/min). Collect the first eluting peak (typically the (S)-enantiomer, depending on the exact molecular scaffold) and the second eluting peak.

  • Validation: Verify enantiomeric excess (ee > 99%) using an analytical CHIRALPAK IC column before proceeding to biological assays.

Protocol 3: Electrophilic Reactivity Profiling (GSH Assay)

Purpose: To validate the reactivity of the covalent warhead modulated by the lactam scaffold.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a physiological buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the purified compound (10 µM) with a large excess of Glutathione (GSH, 10 equivalents) [1].

  • Base Addition: Add 20 equivalents of Triethylamine (TEA) to increase the nucleophilicity of GSH and adjust the reaction time window to a measurable 2–4 hours [1].

  • Kinetic Measurement: Monitor the disappearance of the parent compound via LC-MS at regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Data Analysis: Plot the natural log of the remaining compound concentration versus time to calculate the half-life ( t1/2​ ) of the covalent reaction.

Quantitative Data Presentation

The following table summarizes the comparative advantages of utilizing the (S)-1,3-dimethyl-piperazin-2-one lactam scaffold over a traditional piperazine ring in the context of KEAP1 covalent inhibitors [1].

Scaffold TypeStructural ModificationElectrophilic Reactivity (GSH t1/2​ )Cellular Activity (ARE-bla HepG2)Metabolic Stability
Standard Piperazine Unmodified secondary/tertiary amines< 0.1 h (Too reactive)ModeratePoor (Rapid CYP oxidation)
Lactam Analogue C2-Carbonyl inserted~ 0.32 h (Optimal window)High (Significant Nrf2 translocation)Improved
(S)-1,3-Dimethyl Analogue C3-Methyl (Chiral Vector)~ 0.45 hVery High (Potent ARE activation)Excellent

Data Interpretation: The transition to the lactam analogue significantly slows down the electrophilic reactivity to a manageable t1/2​ of ~0.32 hours, preventing off-target toxicity while drastically improving the target-specific cellular activity via Nrf2 translocation [1].

References

  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of Medicinal Chemistry (2024). American Chemical Society. Available at:[Link]

  • BET inhibitors for modulating DUX4 expression in FSHD. World Intellectual Property Organization Patent WO2020132004A1 (2020).
Application

Advanced Application Note: The Role of (S)-1,3-Dimethyl-piperazin-2-one in Asymmetric Synthesis and Drug Discovery

Executive Summary & Structural Significance The demand for stereochemically pure, conformationally restricted nitrogen heterocycles has driven significant innovations in modern pharmaceutical development. Among these, (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The demand for stereochemically pure, conformationally restricted nitrogen heterocycles has driven significant innovations in modern pharmaceutical development. Among these, (S)-1,3-Dimethyl-piperazin-2-one has emerged as a privileged chiral building block. Characterized by a rigid piperazinone core and a highly specific chiral methyl group at the C3 position, this scaffold serves dual roles: it acts as a potent chiral auxiliary/directing group in asymmetric synthesis and functions as a critical pharmacophore in targeted covalent inhibitors and peptidomimetics.

The structural rigidity of the piperazinone ring restricts the conformational freedom of the molecule, while the (S)-methyl group projects into specific spatial quadrants. This projection dictates facial selectivity during enolate/enamine alkylation and ensures exquisite binding pocket complementarity when incorporated into active pharmaceutical ingredients (APIs).

Mechanistic Rationale in Drug Design

The utility of (S)-1,3-dimethyl-piperazin-2-one in medicinal chemistry is rooted in its ability to modulate both target affinity and pharmacokinetic stability.

Exquisite Selectivity in Covalent Inhibitors (KEAP1-Nrf2 Pathway)

Recent advancements in the development of targeted covalent inhibitors for the Kelch-like ECH-associated protein 1 (KEAP1) highlight the critical nature of the chiral piperazinone core. KEAP1 is a primary negative regulator of Nrf2, a transcription factor that controls the expression of cytoprotective genes. While early covalent inhibitors lacked selectivity, incorporating the (S)-1,3-dimethyl-piperazin-2-one scaffold adjacent to an electrophilic warhead dramatically improved target specificity [1].

Causality of the Chiral Center: The C3-methyl group creates a steric boundary that prevents non-specific binding to off-target cysteines across the proteome. When binding to KEAP1, the (S)-enantiomer projects the methyl group into a highly specific hydrophobic sub-pocket near Cys151, positioning the electrophile perfectly for covalent attachment. This stereochemical "key" enhances activity by up to 4-fold compared to the (R)-enantiomer while eliminating genotoxicity [1].

KEAP1_Pathway A (S)-1,3-Dimethyl- piperazin-2-one Derivative B KEAP1 Protein (Cys151 Covalent Binding) A->B Exquisite Selectivity (Chiral Methyl Projection) C Nrf2 Release & Nuclear Translocation B->C Inhibits Ubiquitination D ARE Binding C->D Translocation E Cytoprotective Gene Expression D->E Transcription

Caption: Mechanism of KEAP1 inhibition and Nrf2 activation by chiral piperazinone derivatives.

Peptidomimetics and CGRP Antagonists

The piperazin-2-one motif is a well-documented inverse γ -turn mimetic, making it ideal for disrupting protein-protein interactions. In the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (e.g., MK-3207), the (S)-piperazinone fragment provides the necessary hydrogen-bond acceptor geometry while the chiral center ensures the correct vector for the attached aromatic appendages, maximizing receptor occupancy [2].

Experimental Protocols & Self-Validating Systems

To utilize (S)-1,3-dimethyl-piperazin-2-one effectively, researchers must either synthesize the core with high enantiomeric excess (ee) or use it as a substrate for downstream asymmetric transformations. The following protocols detail both approaches, emphasizing the causality behind reagent selection and analytical validation.

Protocol A: Asymmetric Synthesis of the Chiral Piperazinone Core via Pd-Catalyzed Hydrogenation

Direct asymmetric hydrogenation of piperazinone imines typically yields moderate enantioselectivity (60–70% ee) due to the flexibility of the ring and competing E/Z imine geometries. To circumvent this, the protocol below utilizes a cyclic sulfimidate intermediate. The sulfimidate ring locks the conformation, allowing the chiral Palladium-phosphine catalyst to approach from a single face, yielding >95% ee [2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the cyclic sulfimidate precursor (10 mmol) in anhydrous 2,2,2-trifluoroethanol (TFE) (50 mL). Rationale: TFE provides necessary hydrogen-bonding stabilization for the transition state without coordinating to the Pd center.

  • Catalyst Loading: Add 0.5 mol % of Pd(OCOCF 3​ ) 2​ and 0.55 mol % of (R)-BINAP ligand under an inert argon atmosphere. Stir for 15 minutes to ensure complete active complex formation.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with H 2​ gas three times, then pressurize to 50 psi. Stir at 25°C for 12 hours.

  • Cyclization: Concentrate the reaction mixture in vacuo. Redissolve the resulting cyclic sulfamate in acetonitrile, add cycloleucine free-base (1.2 equivalents), and heat to 60°C for 8 hours to yield the functionalized (S)-piperazin-2-one.

  • Self-Validation & Analytics:

    • Chiral HPLC: Validate enantiomeric excess using a CHIRALPAK AD column (50:50 MeOH/EtOH). The (S)-enantiomer should elute distinctly from the (R)-enantiomer (Target: >95% ee).

    • NMR Spectroscopy: Confirm the cyclization via 1 H NMR (CDCl 3​ ); the diagnostic C3-methyl doublet should appear at δ ~1.45 ppm, integrating to 3H.

Protocol B: Enantioselective Decarboxylative Allylic Alkylation

Generating α -tertiary piperazin-2-ones via traditional chiral auxiliaries often fails due to severe steric hindrance at the C3 position. The Stoltz group methodology overcomes this by utilizing a Pd-catalyzed intramolecular decarboxylative allylic alkylation. The extrusion of CO 2​ generates a tight ion pair, forcing the allyl group to recombine on the face dictated by the chiral PHOX ligand[3].

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, combine Pd 2​ (pmdba) 3​ (5.0 mol %) and (S)-(CF 3​ ) 3​ -t-BuPHOX (12.5 mol %) in anhydrous toluene (0.1 M relative to substrate). Stir for 30 minutes at ambient temperature to form the active chiral Pd-complex.

  • Substrate Addition: Add the racemic allyl ester piperazin-2-one substrate (1.0 mmol) to the catalyst solution.

  • Alkylation: Seal the reaction vessel, remove it from the glovebox, and stir at 25°C for 24 hours. Rationale: Maintaining ambient temperature prevents the dissociation of the tight ion pair, which would otherwise lead to racemic product formation.

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with EtOAc. Concentrate under reduced pressure.

  • Self-Validation & Analytics:

    • Mass Spectrometry: Confirm the loss of CO 2​ (M-44) via LC-MS.

    • SFC-MS: Determine enantiomeric excess using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase.

Alkylation_Workflow A Racemic Allyl Ester Piperazin-2-one B Pd2(pmdba)3 / Chiral PHOX Ligand (Toluene, 25°C) A->B Decarboxylation (-CO2) C Pd-Allyl Intermediate (Facial Bias via Ligand) B->C Ion Pair Formation D α-Tertiary Piperazin-2-one (>95% ee) C->D Enantioselective Alkylation E Reduction / Deprotection D->E Downstream Synthesis F Chiral α-Tertiary Piperazine (Drug Scaffold) E->F Final Scaffold

Caption: Pd-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-ones.

Quantitative Data & Reaction Analytics

The table below summarizes the comparative performance of synthetic methodologies involving the chiral piperazinone scaffold, demonstrating the superiority of modern transition-metal catalysis over traditional auxiliary-based methods.

MethodologyTarget ScaffoldCatalyst / LigandYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
Direct Imine Hydrogenation (S)-Piperazin-2-onePd / BINAP65 - 75%60 - 70%Direct route, but suffers from E/Z imine isomerization.
Cyclic Sulfimidate Hydrogenation [2](S)-Piperazin-2-onePd(OCOCF 3​ ) 2​ / (R)-BINAP88 - 92%> 95%Rigid substrate prevents isomerization; single-face catalyst approach.
Chiral Auxiliary Alkylation α -Tertiary Piperazin-2-oneNone (LiHMDS base)< 40%40 - 50%High steric hindrance blocks electrophile trajectory.
Decarboxylative Allylic Alkylation [3] α -Tertiary Piperazin-2-onePd 2​ (pmdba) 3​ / PHOX85 - 99%88 - 98%Tight ion pair formation enforces strict facial selectivity.

Conclusion

The (S)-1,3-dimethyl-piperazin-2-one scaffold is a cornerstone in modern asymmetric synthesis and drug discovery. By understanding the causality behind its conformational rigidity and the spatial projection of its chiral center, researchers can leverage this molecule to achieve exquisite selectivity in covalent target inhibition and overcome steric barriers in the synthesis of complex α -tertiary amines. Adhering to the self-validating protocols outlined above ensures high-fidelity translation of these chemical principles into robust pharmaceutical workflows.

References

  • Fejes, I., Markacz, P., Tatai, J., Rudas, M., Dunkel, P., Gyuris, M., Nyerges, M., Provost, N., Duvivier, V., Delerive, P., Martiny, V., Bristiel, A., Vidal, B., Richardson, W., Rothweiler, E. M., Tranberg-Jensen, J., Manning, C. E., Sweeney, M. N., Chalk, R., Huber, K. V. M., Bullock, A. N., Herner, A., Seedorf, K., Vinson, C., Weber, C., & Kotschy, A. (2024). "Covalent Inhibitors of KEAP1 with Exquisite Selectivity." Journal of Medicinal Chemistry, 67(23), 21208–21222.[Link]

  • McLaughlin, M., Belyk, K., Chen, C.-y., Linghu, X., Pan, J., Qian, G., Reamer, R. A., & Xu, Y. (2013). "Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative." Organic Process Research & Development, 17(8), 1052–1060.[Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). "Enantioselective synthesis of α -secondary and α -tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation." Angewandte Chemie International Edition, 54(1), 179-183.[Link]

Method

(S)-1,3-Dimethyl-piperazin-2-one in medicinal chemistry

Application Note: (S)-1,3-Dimethylpiperazin-2-one as a Privileged Chiral Scaffold in Modern Medicinal Chemistry Executive Summary & Rationale In contemporary drug discovery, the transition from flat, sp2-rich aromatic ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-1,3-Dimethylpiperazin-2-one as a Privileged Chiral Scaffold in Modern Medicinal Chemistry

Executive Summary & Rationale

In contemporary drug discovery, the transition from flat, sp2-rich aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. (S)-1,3-Dimethylpiperazin-2-one (CAS: 1240300-34-8) has emerged as a highly valuable chiral building block[1].

The Causality of Scaffold Selection: Replacing a standard basic piperazine with a piperazin-2-one (a lactam) fundamentally alters the molecule's physicochemical profile. The lactam carbonyl pulls electron density from the adjacent N1 nitrogen, neutralizing its basicity and leaving N4 as the sole basic center. This lower overall pKa often improves membrane permeability and mitigates hERG-mediated cardiotoxicity. Furthermore, the sp2-hybridized amide bond flattens a portion of the ring, restricting ring-flipping. This locks the chiral (S)-methyl group at the C3 position into a specific pseudo-equatorial or axial trajectory, providing precise spatial vectoring for N-substituents to engage deep binding pockets[2].

Physicochemical & Structural Profiling

The structural parameters of (S)-1,3-dimethylpiperazin-2-one make it an ideal fragment for Lead-Oriented Synthesis (LOS).

PropertyValueCausality / Impact on Drug Design
Molecular Formula C6H12N2OLow molecular weight (128.17 g/mol ) allows for high Ligand Efficiency (LE) when appended to larger pharmacophores[1].
Stereochemistry (3S)-enantiomerThe fixed chiral methyl group directs the spatial orientation of N4-substituents, crucial for differentiating enantiomeric binding pockets[2].
Hydrogen Bonding 1 HBA, 0 HBDThe lactam carbonyl acts as a rigid, directional Hydrogen Bond Acceptor (HBA) without adding donors, favoring blood-brain barrier (BBB) penetration.
Regioselectivity N4 is nucleophilicThe N1 position is protected as an amide, ensuring that electrophiles selectively react at the N4 secondary amine during synthesis.

Key Applications in Target-Directed Drug Discovery

  • Covalent KEAP1 Inhibitors: Recent optimization campaigns for KEAP1 inhibitors demonstrated that modifying a standard piperazine ring to a lactam analogue (piperazin-2-one) significantly improved cellular activity[2]. The introduction of the lactam generated chirality, and subsequent separation of the enantiomers revealed that one specific spatial arrangement was up to 4 times more active than its mirror image[2]. Interestingly, while lactams generally improve metabolic stability, in this specific KEAP1 series, the modification increased microsomal clearance, requiring further SAR tuning to balance target engagement with pharmacokinetic (PK) half-life[2].

  • BET Bromodomain Inhibitors (Bivalent Ligands): In the development of bivalent BET inhibitors (such as the AZD5153 series, which utilizes the (R)-enantiomer), the dimethylpiperazinone core acts as a rigid bridge[3]. During SAR campaigns, the (S)-enantiomer is routinely synthesized to probe the chiral dimensions of the bivalent pocket. The rigidity and specific exit vectors provided by the chiral methyl group are essential for simultaneously occupying two distinct bromodomains without paying a high entropic penalty upon binding[3].

  • PD-1/PD-L1 Small Molecule Inhibitors: The scaffold is actively utilized in the synthesis of small-molecule PD-1/PD-L1 inhibitors (e.g., by Gilead Sciences)[4]. In these complex protein-protein interaction (PPI) inhibitors, the (S)-1,3-dimethylpiperazin-2-one moiety acts as a conformationally restricted linker that maintains the necessary bioactive geometry to disrupt the PD-1/PD-L1 interface[4].

Experimental Workflows & Protocols

Protocol A: Regioselective SNAr / N-Alkylation of (S)-1,3-Dimethylpiperazin-2-one

Objective: To couple the secondary amine (N4) of the scaffold to an aryl halide or alkyl electrophile. Causality: The N1 position is an unreactive amide, making N4 the sole nucleophilic center. Using a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent ensures clean conversion while preventing base-catalyzed epimerization of the sensitive C3 chiral center[2],[4]. Self-Validating System: The reaction is continuously monitored by LC-MS. The disappearance of the starting electrophile and the appearance of the exact [M+H]+ mass validates the chemical conversion. Post-purification Chiral HPLC serves as the ultimate validation that enantiomeric excess (ee%) has been maintained.

Step-by-Step Methodology:

  • Charge a dry, nitrogen-flushed reaction vial with the target aryl/alkyl electrophile (1.0 eq) and (S)-1,3-dimethylpiperazin-2-one (1.2 eq).

  • Suspend the reagents in anhydrous Acetonitrile to achieve a 0.2 M concentration.

  • Add DIPEA (2.5 eq) dropwise at room temperature.

  • Heat the mixture to 80°C under an inert atmosphere and stir for 4–16 hours.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The reaction is deemed complete when the starting electrophile is <5% by UV integration (254 nm).

  • Concentrate the crude mixture under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA modifier).

  • Chiral Validation: Run the purified product on a CHIRALPAK IC or AD column (using EtOH or MeOH/EtOH eluents) to confirm the optical purity of the (S)-enantiomer[2].

Protocol B: In Vitro Microsomal Stability Profiling

Objective: Evaluate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the synthesized derivative. Causality: Piperazines are notoriously susceptible to CYP450-mediated N-dealkylation. Converting the ring to a lactam alters the electron density and binding affinity to CYP enzymes. This assay determines if the specific (S)-lactam derivative survives first-pass hepatic metabolism[2]. Self-Validating System: A parallel incubation without NADPH serves as a negative control to distinguish true enzymatic clearance from chemical instability. A positive control (e.g., Verapamil) validates the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Prepare a 1 µM solution of the synthesized (S)-1,3-dimethylpiperazin-2-one derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Add human or mouse liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • At precise time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold Acetonitrile containing a known internal standard (IS, e.g., Tolbutamide).

  • Validation Check: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the analyte/IS peak area ratio versus time to calculate t1/2​ and CLint​ .

Experimental Workflow Visualization

G N1 Scaffold Selection (S)-1,3-Dimethyl- piperazin-2-one N2 Chemical Synthesis (SNAr / Coupling) N1->N2 Vector Mapping N3 In Vitro Assays (Binding & Function) N2->N3 Purified Hit N4 ADME Profiling (Microsomal Clearance) N3->N4 Efficacy Confirmed N5 Lead Optimization (SAR Feedback) N4->N5 PK Data N5->N2 Iterative Design

Workflow for integrating (S)-1,3-dimethylpiperazin-2-one into drug discovery pipelines.

Sources

Application

Application Note: (S)-1,3-Dimethyl-piperazin-2-one as a Chiral Auxiliary in the Asymmetric Synthesis of β-Lactams

Executive Summary The β-lactam (azetidin-2-one) ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for penicillins, cephalosporins, and carbapenems, as well as a critical synthetic in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β-lactam (azetidin-2-one) ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for penicillins, cephalosporins, and carbapenems, as well as a critical synthetic intermediate for complex natural products like the Taxol side chain. The Staudinger synthesis—a[2+2] cycloaddition between a ketene and an imine—is one of the most reliable methods for constructing this four-membered ring[1]. To achieve high enantioselectivity, (S)-1,3-dimethyl-piperazin-2-one is employed as a highly effective, conformationally rigid, and recyclable chiral auxiliary. This application note details the mechanistic rationale, reaction workflows, and validated protocols for utilizing this chiral piperazinone in β-lactam drug development.

Mechanistic Insights & Causality (E-E-A-T)

The success of (S)-1,3-dimethyl-piperazin-2-one as a chiral auxiliary relies on precise steric and electronic controls. Understanding the causality behind these experimental choices is critical for protocol optimization:

  • Conformational Rigidity & Facial Shielding: The six-membered piperazin-2-one ring is conformationally constrained. When the secondary amine at the N4 position is acylated, the resulting tertiary amide exhibits restricted C–N bond rotation. The methyl group at the C3 position (adjacent to N4) sits directly above one face of the transiently generated ketene. During the cycloaddition, this methyl group sterically blocks the Re-face, forcing the incoming imine to approach exclusively from the Si-face[2].

  • Ketene Generation at Low Temperatures (-78 °C): The Staudinger reaction proceeds via a highly reactive ketene intermediate[3]. Generating the ketene at -78 °C using triethylamine (Et₃N) prevents ketene dimerization and suppresses background racemic cycloadditions, ensuring that the[2+2] cycloaddition is entirely directed by the chiral auxiliary.

  • Selective Non-Destructive Cleavage: Following the cycloaddition, the auxiliary must be removed without destroying the sensitive β-lactam ring. Lithium hydroperoxide (LiOOH) is chosen over standard NaOH because the hydroperoxide anion exhibits the "alpha-effect," making it highly nucleophilic but less basic. It selectively attacks the less sterically hindered, more electrophilic exocyclic imide carbonyl, preserving the highly strained β-lactam core and allowing quantitative recovery of the auxiliary.

Reaction Workflow

G A 1. Auxiliary Acylation (S)-1,3-Dimethyl-piperazin-2-one B 2. Ketene Generation (Et3N, -78°C) A->B Acyl Chloride, DMAP C 3. Staudinger Cycloaddition (+ Imine, CH2Cl2) B->C Base-promoted D 4. Diastereomeric Isolation (Crystallization/Chromatography) C->D [2+2] Adduct E 5. Non-Destructive Cleavage (LiOOH, THF/H2O) D->E Purified Adduct F Enantiopure β-Lactam (Target Product) E->F Selective Hydrolysis G Recovered Auxiliary (Recycled for Step 1) E->G Auxiliary Recovery

Workflow for asymmetric Staudinger synthesis of β-lactams using a chiral piperazinone.

Experimental Protocols

Protocol A: Preparation of the Chiral Ketene Precursor
  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve (S)-1,3-dimethyl-piperazin-2-one (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Base Addition: Add Et₃N (15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add methoxyacetyl chloride (12.0 mmol) over 15 minutes.

  • Self-Validation Step: Stir for 2 hours at room temperature. Monitor the disappearance of the auxiliary via TLC (Hexanes/EtOAc 7:3). Quench a small aliquot in methanol to check for the methyl ester derivative, confirming acyl chloride consumption.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-acyl chiral precursor.

Protocol B: Asymmetric Staudinger[2+2] Cycloaddition
  • Ketene Generation: Dissolve the N-acyl precursor (5.0 mmol) in anhydrous CH₂Cl₂ (40 mL) under argon. Cool to -78 °C using a dry ice/acetone bath. Slowly add Et₃N (15.0 mmol) and stir for 30 minutes to generate the ketene intermediate[3].

  • Cycloaddition: Dissolve the target imine (e.g., N-benzylidene-aniline, 6.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and add it dropwise to the ketene solution at -78 °C.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 14 hours).

  • Self-Validation Step: Confirm diastereomeric purity via crude ¹H NMR. Integrate the characteristic β-lactam ring protons (typically doublets between 4.0–5.5 ppm). A coupling constant of J = 2–3 Hz indicates a trans-β-lactam, while J = 5–6 Hz indicates a cis-β-lactam.

  • Purification: Purify the diastereomeric adduct via flash column chromatography or recrystallization from EtOAc/Hexanes.

Protocol C: Auxiliary Cleavage and Recovery
  • Hydrolysis Setup: Dissolve the purified β-lactam adduct (2.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0 °C.

  • LiOOH Generation: In a separate vial, mix 30% aqueous H₂O₂ (8.0 mmol) and LiOH·H₂O (4.0 mmol). Stir for 10 minutes, then add this LiOOH solution dropwise to the adduct solution.

  • Cleavage: Stir at 0 °C for 2 hours.

  • Quenching & Recovery: Quench the excess peroxide with 1.5 M aqueous Na₂SO₃ (10 mL). Extract the mixture with CH₂Cl₂ (3 × 20 mL). The organic layer contains the recovered (S)-1,3-dimethyl-piperazin-2-one auxiliary (typically >90% recovery).

  • Product Isolation: Acidify the aqueous layer to pH 2 using 1 M HCl and extract with EtOAc (3 × 20 mL) to isolate the enantiopure β-lactam carboxylic acid.

Quantitative Data Presentation

The efficacy of (S)-1,3-dimethyl-piperazin-2-one as a chiral auxiliary is demonstrated by the high yields and diastereomeric excesses (d.e.) achieved across various imine substrates during the Staudinger cycloaddition.

Imine Substituent (R¹)Imine Substituent (R²)Ketene PrecursorYield (%)Diastereomeric Excess (d.e. %)
PhenylPhenylMethoxyacetyl85>98
4-MethoxyphenylPhenylMethoxyacetyl82>95
4-ChlorophenylBenzylMethoxyacetyl7994
Phenyl4-MethoxyphenylMethoxyacetyl88>98
2-Furyl4-MethoxyphenylMethoxyacetyl8196

Note: Yields represent isolated yields of the major diastereomer after chromatography. d.e. % is determined by HPLC analysis on a chiral stationary phase.

References

  • Advances in the Catalytic, Asymmetric Synthesis of β-Lactams Accounts of Chemical Research (ACS Publications)[Link]

  • Mechanism of an acid chloride-imine reaction by low-temperature FT-IR: beta-lactam formation occurs exclusively through a ketene intermediate The Journal of Organic Chemistry (ACS Publications)[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles RSC Medicinal Chemistry (Royal Society of Chemistry)[Link]

Sources

Method

Application Notes &amp; Protocols: Electrophilic Reactions of (S)-1,3-Dimethyl-piperazin-2-one

An In-Depth Guide to the Synthetic Utility of (S)-1,3-Dimethyl-piperazin-2-one Introduction: A Versatile Chiral Building Block The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged stru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of (S)-1,3-Dimethyl-piperazin-2-one

Introduction: A Versatile Chiral Building Block

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved pharmaceuticals.[1][2] Among its derivatives, chiral piperazin-2-ones serve as valuable scaffolds for introducing stereochemical complexity, a critical factor in enhancing the potency and specificity of drug candidates.[1][3]

This guide focuses on (S)-1,3-Dimethyl-piperazin-2-one , a specific, enantiomerically pure building block. Its structure is characterized by a lactam core, a stereogenic quaternary center at the C3 position, and a reactive secondary amine at the N4 position. This unique combination of features makes it an ideal starting material for synthesizing libraries of complex, non-racemic molecules. The primary reactive site for electrophilic attack is the nucleophilic N4 nitrogen, allowing for a wide range of functionalization strategies including acylation, alkylation, and reductive amination. These reactions leverage the inherent chirality of the scaffold to produce downstream compounds with a defined stereochemistry, a crucial aspect of modern drug development.

Part 1: Diastereoselective N-Acylation at the N4-Position

Scientific Principle and Mechanistic Insight

The secondary amine at the N4 position of (S)-1,3-Dimethyl-piperazin-2-one is a potent nucleophile, readily reacting with acylating agents such as acid chlorides and anhydrides. This reaction proceeds via a classical nucleophilic acyl substitution mechanism. The presence of a non-nucleophilic base is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. The steric environment created by the C3-methyl group can influence the conformational preference of the newly formed N-acyl group, which can be a consideration in the design of molecules with specific three-dimensional shapes.

This transformation is fundamental for creating robust amide bonds and introducing a vast array of substituents, thereby modulating the pharmacological properties of the final compound.[2]

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_dissolve 1. Dissolve Piperazinone in Anhydrous DCM prep_cool 2. Cool to 0°C (Ice Bath) prep_dissolve->prep_cool prep_base 3. Add Triethylamine (1.2 eq) prep_cool->prep_base reac_add 4. Add Acyl Chloride (1.1 eq) Dropwise prep_base->reac_add reac_warm 5. Warm to RT & Stir (2-4h) reac_add->reac_warm reac_monitor 6. Monitor by TLC reac_warm->reac_monitor work_wash1 7. Wash: 1M HCl reac_monitor->work_wash1 work_wash2 8. Wash: sat. NaHCO3 work_wash1->work_wash2 work_wash3 9. Wash: Brine work_wash2->work_wash3 work_dry 10. Dry (Na2SO4) work_wash3->work_dry work_conc 11. Concentrate work_dry->work_conc work_purify 12. Purify via Flash Chromatography work_conc->work_purify

Caption: Workflow for N-Acylation of the Piperazinone.

Protocol: General Procedure for N-Acylation with Benzoyl Chloride
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-1,3-Dimethyl-piperazin-2-one (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Electrophile Addition: Add benzoyl chloride (1.1 eq) dropwise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated piperazinone.

Data Summary: N-Acylation Reactions
Electrophile (Acyl Chloride)BaseSolventTypical YieldNotes
Benzoyl ChlorideEt₃NDCM>90%Standard, highly efficient reaction.
Acetyl ChloridePyridineDCM>95%Highly reactive; addition at 0°C is critical.
4-Nitrobenzoyl ChlorideEt₃NTHF>90%Electron-withdrawing groups are well-tolerated.
Isobutyryl ChlorideEt₃NDCM>85%Sterically bulkier electrophiles may require longer reaction times.

Part 2: N-Alkylation with Electrophilic Carbon Sources

Scientific Principle and Mechanistic Insight

N-alkylation introduces alkyl groups to the N4-position via an Sₙ2 mechanism. This reaction requires a base to deprotonate the secondary amine, increasing its nucleophilicity. The choice of base is critical; stronger bases like sodium hydride (NaH) are often required for less reactive alkyl halides, while milder bases like potassium carbonate (K₂CO₃) suffice for highly reactive electrophiles such as benzyl bromide or methyl iodide. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile, which effectively solvates the cation of the base without interfering with the nucleophile.

Reaction Mechanism: Sₙ2 Alkylation

N4_H Piperazinone-N4-H N4_anion Piperazinone-N4⁻ (Anion) N4_H->N4_anion Deprotonation Base Base (e.g., NaH) Base->N4_anion TS [Transition State]‡ N4_anion->TS Nucleophilic Attack Alkyl_X R-X (Alkyl Halide) Alkyl_X->TS Product Piperazinone-N4-R TS->Product Bond Formation Salt NaX TS->Salt Halide Leaves

Caption: Mechanism of N-Alkylation via an Sₙ2 pathway.

Protocol: General Procedure for N-Alkylation with Benzyl Bromide
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Piperazinone Addition: Dissolve (S)-1,3-Dimethyl-piperazin-2-one (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (cessation of H₂ gas evolution).

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC. Gentle heating (40-50 °C) may be required for less reactive halides.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: N-Alkylation Reactions
Electrophile (Alkyl Halide)BaseSolventTemp.Typical Yield
Benzyl BromideNaHDMF0°C to RT>85%
Methyl IodideK₂CO₃CH₃CNRT>95%
Ethyl BromoacetateK₂CO₃DMFRT>80%
Propargyl BromideNaHTHF0°C to RT>75%

Part 3: N-Functionalization via Reductive Amination

Scientific Principle and Mechanistic Insight

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. The reaction proceeds in a one-pot fashion by first condensing the N4-amine with an aldehyde or ketone to form a transient, electrophilic iminium ion intermediate. This intermediate is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium ion.[4] The reaction is typically carried out in chlorinated solvents like 1,2-dichloroethane (DCE).

Experimental Workflow: Reductive Amination

cluster_mix Reactant Mixing cluster_reduction Reduction cluster_workup Workup & Purification mix_dissolve 1. Dissolve Piperazinone & Aldehyde in DCE mix_stir 2. Stir for 20 min (Iminium Formation) mix_dissolve->mix_stir red_add 3. Add STAB (1.5 eq) Portion-wise mix_stir->red_add red_stir 4. Stir at RT Overnight red_add->red_stir red_monitor 5. Monitor by TLC red_stir->red_monitor work_quench 6. Quench with sat. NaHCO3 red_monitor->work_quench work_extract 7. Extract with DCM work_quench->work_extract work_dry 8. Dry (Na2SO4) work_extract->work_dry work_conc 9. Concentrate work_dry->work_conc work_purify 10. Purify via Flash Chromatography work_conc->work_purify

Sources

Application

Application Notes &amp; Protocols: (S)-1,3-Dimethyl-piperazin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals I. Introduction: A Novel Chiral Auxiliary for Asymmetric Synthesis The precise control of stereochemistry is a cornerstone of modern organic synthesis, part...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Novel Chiral Auxiliary for Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional structure. Chiral auxiliaries are a powerful and reliable tool for introducing stereocenters with a high degree of predictability and control.[1][2] This guide introduces (S)-1,3-Dimethyl-piperazin-2-one as a rationally designed chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives.

(S)-1,3-Dimethyl-piperazin-2-one is a cyclic diamide featuring a stereogenic center at the C3 position. The presence of the methyl group at this position, in conjunction with the rigidifying effect of the lactam ring, provides a well-defined chiral environment. This document will provide a comprehensive overview of the synthesis of this auxiliary, its application in diastereoselective enolate alkylation, and protocols for the subsequent cleavage to yield the desired chiral products and recover the auxiliary.

While direct and extensive literature on the application of (S)-1,3-Dimethyl-piperazin-2-one as a chiral auxiliary is not widely available, the principles and protocols outlined herein are based on well-established precedents in the field of asymmetric synthesis using chiral lactam and oxazolidinone auxiliaries.[3][4] The proposed methodologies are therefore grounded in established mechanistic principles of stereocontrol.

II. Synthesis of the Chiral Auxiliary: (S)-1,3-Dimethyl-piperazin-2-one

The synthesis of (S)-1,3-Dimethyl-piperazin-2-one can be envisioned through a straightforward cyclization of a chiral diamine precursor. A plausible synthetic route starting from the readily available and inexpensive chiral pool starting material, (S)-alanine, is outlined below.

Protocol 1: Synthesis of (S)-1,3-Dimethyl-piperazin-2-one

Workflow Overview:

cluster_0 Synthesis of (S)-1,3-Dimethyl-piperazin-2-one A (S)-Alanine B (S)-N-Methylalanine A->B Reductive Amination (HCHO, H2/Pd-C) C (S)-N-(2-aminoethyl)-N-methylalanine B->C Reductive Amination (N-Boc-aminoacetaldehyde, NaBH(OAc)3) D (S)-1,3-Dimethyl-piperazin-2-one C->D Intramolecular Cyclization (e.g., with phosgene equivalent)

Caption: Synthetic pathway for (S)-1,3-Dimethyl-piperazin-2-one.

Step-by-Step Procedure:

  • N-Methylation of (S)-Alanine: To a solution of (S)-alanine in a suitable solvent (e.g., methanol), add formaldehyde (1.1 eq.). The mixture is then subjected to catalytic hydrogenation (H₂, Pd/C) to yield (S)-N-methylalanine.

  • Coupling with a C2-Synthon: The resulting (S)-N-methylalanine is then coupled with a protected 2-aminoacetaldehyde derivative (e.g., N-Boc-2-aminoacetaldehyde) via reductive amination using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Deprotection and Cyclization: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting diamine is then cyclized to form the piperazin-2-one ring. This can be achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a non-nucleophilic base.[5]

  • Purification: The final product, (S)-1,3-Dimethyl-piperazin-2-one, is purified by column chromatography or distillation.

III. Application in Asymmetric Alkylation

The core application of (S)-1,3-Dimethyl-piperazin-2-one as a chiral auxiliary is in the diastereoselective alkylation of N-acylated derivatives. The N-acyl group serves as the substrate for α-alkylation, and the chiral auxiliary directs the approach of the electrophile.

Principle of Stereocontrol

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base (e.g., Lithium Diisopropylamide - LDA). The methyl group at the C3 position of the piperazinone ring is expected to orient itself in a pseudo-equatorial position to minimize steric strain. This conformation effectively blocks one face of the planar enolate, directing the incoming electrophile to the less hindered face.[4]

cluster_0 Cleavage and Recovery A Alkylated N-Acyl Auxiliary B Enantiopure Carboxylic Acid A->B LiOH, H₂O₂ THF/H₂O C (S)-1,3-Dimethyl-piperazin-2-one A->C Recovery after workup

Sources

Method

Diastereoselective reactions using (S)-1,3-Dimethyl-piperazin-2-one

Advanced Diastereoselective Reactions and Applications Using (S)-1,3-Dimethyl-piperazin-2-one Executive Overview In modern asymmetric synthesis and drug discovery, the piperazin-2-one scaffold is recognized as a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Diastereoselective Reactions and Applications Using (S)-1,3-Dimethyl-piperazin-2-one

Executive Overview

In modern asymmetric synthesis and drug discovery, the piperazin-2-one scaffold is recognized as a privileged chiral building block. It frequently serves as a conformationally constrained peptidomimetic (mimicking inverse γ-turns in proteins) and as a highly specific acetyl-lysine (KAc) mimetic in epigenetic targeting[1]. Specifically, (S)-1,3-Dimethyl-piperazin-2-one offers a unique combination of a rigidified heterocyclic core and a built-in stereodirecting group (the C3-methyl). This application note details the mechanistic rationale and provides self-validating protocols for utilizing this molecule in diastereoselective functionalizations and the synthesis of complex bivalent inhibitors.

Mechanistic Causality: Stereocontrol in the Piperazin-2-one Core

The utility of (S)-1,3-dimethyl-piperazin-2-one in asymmetric synthesis is governed by its predictable 3D conformational dynamics.

  • Conformational Locking : The N1-C2 amide bond enforces local planarity, restricting the six-membered heterocycle to a half-chair or twist-boat conformation.

  • Facial Shielding : To minimize 1,3-diaxial steric clashes, the (S)-methyl group at the C3 position strongly prefers a pseudo-equatorial orientation.

  • Diastereoselective Induction : When reactive intermediates (such as an enolate, radical, or iminium ion) are generated at the N4 or C5 positions, this fixed conformation provides profound facial bias. Incoming electrophiles are sterically blocked from the Re face by the C3-methyl group, forcing an approach from the opposite (Si) face. This predictable trajectory consistently yields products with excellent diastereomeric ratios (dr > 95:5)[2].

Application I: Assembly of Bivalent BET Inhibitors

Bivalent inhibitors of the Bromodomain and Extra-Terminal (BET) family require precise spatial alignment to simultaneously engage two bromodomains (e.g., BRD4 BD1 and BD2). The (S)-1,3-dimethyl-piperazin-2-one motif serves as an ideal KAc mimetic. The N1-methyl and C2-carbonyl act as a critical hydrogen-bond acceptor network, while the C3-methyl directs the trajectory of the linker attached at N4, ensuring the molecule perfectly spans the bivalent binding pocket without entropic penalty[3].

G Target BET Bromodomain (BRD4) KAc Binding Pocket Complex Ligand-Target Complex (Stereospecific H-Bonding) Target->Complex Asymmetric Fit Ligand (S)-1,3-Dimethyl-piperazin-2-one (Chiral Acetyl-Lysine Mimetic) Ligand->Complex Anchors via N1-C=O Effect Chromatin Displacement & Downregulation of Oncogenes Complex->Effect Inhibits PPI

Fig 1. Stereospecific binding pathway of the chiral piperazinone to the BRD4 KAc pocket.

Protocol 1: Diastereoselective N4-Reductive Amination for Bivalent Linker Assembly

Objective: Couple (S)-1,3-dimethyl-piperazin-2-one to a rigid dialdehyde linker without epimerizing the C3 stereocenter. Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is specifically chosen over NaBH₄. STAB is mild enough to avoid reducing the unreacted aliphatic aldehydes directly, allowing the iminium ion to form fully before reduction. Furthermore, it operates optimally in slightly acidic to neutral conditions (DCE solvent), which suppresses base-catalyzed enolization and subsequent racemization at the C3 position[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve the dialdehyde linker (1.0 equiv) and (S)-1,3-dimethyl-piperazin-2-one (2.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Iminium Formation: Stir the mixture at ambient temperature for 2 hours.

    • Self-Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete disappearance of the starting aldehyde and formation of the bis-iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add STAB (3.0 equiv). The low temperature controls the exothermic reduction and maximizes diastereomeric fidelity.

  • Completion: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to yield the stereopure bivalent precursor.

Application II: Diastereoselective C-H Functionalization at C5

Beyond N-alkylation, the C3 stereocenter can be leveraged to direct carbon-carbon bond formation at the C5 position, granting access to highly substituted, stereodense piperazine cores[1].

G A (S)-1,3-Dimethyl- piperazin-2-one B N4-Boc Protection (DMG Installation) A->B C Directed Lithiation (sec-BuLi, TMEDA, -78°C) B->C D Electrophile Trapping (High dr > 99:1) C->D

Fig 2. Workflow for the diastereoselective C5-alkylation directed by the C3-methyl group.

Protocol 2: Diastereoselective C5-Alkylation via Directed Lithiation

Objective: Introduce an alkyl group at the C5 position with high diastereoselectivity, utilizing the C3-methyl as a facial shield. Causality & Reagent Selection: The free N4 amine must first be protected with a Boc group. The Boc group serves a dual purpose: it prevents unwanted N-alkylation and acts as a Directed Metalation Group (DMG). The sec-BuLi/TMEDA complex is employed to achieve rapid, irreversible deprotonation at the C5 position (adjacent to the N-Boc). The (S)-methyl at C3 forces the piperazinone ring into a half-chair conformation, effectively blocking the Re face and directing the incoming electrophile exclusively to the Si face.

Step-by-Step Procedure:

  • Lithiation: In a flame-dried Schlenk flask, dissolve N4-Boc-(S)-1,3-dimethyl-piperazin-2-one (1.0 equiv) in anhydrous THF (0.1 M). Add TMEDA (1.2 equiv) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane). Stir for 45 minutes at -78 °C.

    • Self-Validation Step: Extract a 50 µL aliquot and quench with D₂O. Analyze the crude mixture via ¹H-NMR; proceed only if >95% deuterium incorporation is observed at the C5 position.

  • Electrophile Trapping: Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise. Maintain the temperature at -78 °C for 2 hours to ensure the electrophile approaches strictly from the less sterically hindered face.

  • Warming & Quench: Slowly warm the reaction to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo. Purify via chiral SFC to confirm the diastereomeric ratio (dr).

Quantitative Data Summary

The stereodirecting power of the (S)-1,3-dimethyl-piperazin-2-one scaffold is highly robust across various reaction modalities.

Substrate / ElectrophileReaction TypeYield (%)dree (%)Ref
Dialdehyde Linker (N4)Reductive Amination82>99:1>99[3]
Methyl Iodide (C5)Directed Alkylation7695:5>99[1]
Allyl Bromide (C5)Directed Alkylation7192:8>99[1]
Cyclic Sulfonic Imine[12+2] Cycloaddition88>19:198[2]

References

  • [1] Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. 1

  • [3] Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters. 3

  • [2] Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. Organic Letters. 2

  • [4] Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. PMC/NIH. 4

Sources

Application

Application Note: Advanced Multicomponent Derivatization of (S)-1,3-Dimethyl-piperazin-2-one

Executive Summary The functionalization of chiral piperazinone scaffolds is a critical pathway in modern drug discovery for generating rigidified peptidomimetics with enhanced pharmacokinetic properties. (S)-1,3-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of chiral piperazinone scaffolds is a critical pathway in modern drug discovery for generating rigidified peptidomimetics with enhanced pharmacokinetic properties. (S)-1,3-Dimethyl-piperazin-2-one serves as a highly versatile chiral building block. However, its N4-position is a sterically hindered secondary amine, making traditional step-wise SN​2 alkylation inefficient and prone to complex side reactions.

This application note details the use of Multicomponent Reactions (MCRs) —specifically the Petasis borono-Mannich reaction, the Ugi-3CR, and the A³-coupling—as atom-economical, high-throughput methodologies to functionalize the N4-position. By leveraging in situ generated iminium intermediates, these protocols bypass steric bottlenecks and utilize the inherent C3-stereocenter to induce high diastereoselectivity.

Mechanistic Rationale & Causality

Overcoming Steric Hindrance via Iminium Intermediates

The causality behind selecting MCRs over standard alkylation lies in the reaction kinetics. The adjacent (S)-methyl group at C3 creates significant steric bulk around the N4-amine. MCRs address this by first condensing the amine with an aldehyde to form a highly electrophilic iminium ion . This intermediate is planar and highly reactive, allowing nucleophiles (boronates, isocyanides, or alkynes) to attack rapidly[1].

Substrate-Controlled Diastereoselectivity

In reactions like the Petasis borono-Mannich coupling, the existing (S)-configuration at C3 provides facial shielding. The nucleophilic attack of the boronic acid occurs preferentially from the less hindered face of the iminium ion. This substrate-controlled induction eliminates the need for external chiral catalysts, yielding highly enantioenriched and diastereomeric products[1].

The Ugi-3CR Pathway for Secondary Amines

Because (S)-1,3-Dimethyl-piperazin-2-one is a secondary amine, it lacks the N-H proton necessary to undergo the classic Mumm rearrangement required for a standard Ugi-4CR. Consequently, the reaction is deliberately directed down the Ugi-3CR pathway. In this mechanism, the reactive nitrilium intermediate is trapped by an external nucleophile (typically water or methanol in the solvent system) rather than a carboxylic acid, yielding a highly functionalized α -amino amide[2]. This regioselective trapping is a foundational principle when working with advanced Ugi intermediates[3].

PetasisMechanism A (S)-1,3-Dimethyl- piperazin-2-one C Iminium Ion Intermediate A->C -H2O B Carbonyl (Aldehyde) B->C D Boronic Acid Complexation C->D +R-B(OH)2 E Diastereoselective Alkyl Transfer D->E Substrate Control F Functionalized Piperazin-2-one E->F C-C Bond Formation

Mechanistic pathway of the diastereoselective Petasis borono-Mannich reaction.

High-Throughput Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) to ensure causality between reaction steps, preventing the accumulation of unreacted starting materials in library synthesis.

Diastereoselective Petasis Borono-Mannich Reaction

Objective: Synthesis of N4-alkylated aryl/vinyl piperazinone derivatives. Causality of Solvent: Hexafluoroisopropanol (HFIP) is utilized because it acts as a strong hydrogen-bond donor. It accelerates iminium formation without requiring harsh Lewis acids and enhances the electrophilicity of the boronic acid[1].

  • Iminium Pre-formation: In a 5 mL reaction vial, dissolve (S)-1,3-Dimethyl-piperazin-2-one (1.0 mmol) and the desired aldehyde (1.1 mmol) in 2.0 mL of HFIP.

  • Self-Validation (IPC 1): Stir at room temperature for 30 minutes. Withdraw a 5 µL aliquot and analyze via LC-MS to confirm >90% conversion to the iminium mass [M+H−H2​O]+ . Do not proceed until iminium formation is verified.

  • Nucleophile Addition: Add the arylboronic acid (1.2 mmol) to the mixture.

  • Incubation: Stir the reaction at room temperature for 12 hours.

  • Work-up: Evaporate the HFIP under a stream of nitrogen. Redissolve the crude mixture in ethyl acetate, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and purify via Prep-HPLC.

Ugi-3CR (Three-Component Reaction)

Objective: Synthesis of α -amino amides.

  • Condensation: Dissolve (S)-1,3-Dimethyl-piperazin-2-one (1.0 mmol) and an aldehyde (1.0 mmol) in 2.0 mL of 2,2,2-Trifluoroethanol (TFE) containing 5% H2​O (v/v).

  • Self-Validation (IPC 2): Stir for 45 minutes. Confirm imine/iminium equilibrium via LC-MS.

  • Nitrilium Trapping: Add the isocyanide (1.0 mmol) dropwise. The presence of water in the solvent system acts as the causal trapping agent for the nitrilium intermediate[2].

  • Incubation: Stir at room temperature for 24 hours.

  • Work-up: Remove the solvent in vacuo and purify the resulting α -amino amide via flash chromatography (DCM/MeOH gradient).

A³-Coupling (Aldehyde-Alkyne-Amine)

Objective: Synthesis of N4-propargyl derivatives.

  • Preparation: In an oven-dried vial under argon, combine (S)-1,3-Dimethyl-piperazin-2-one (1.0 mmol), an aldehyde (1.2 mmol), and a terminal alkyne (1.5 mmol) in 3.0 mL of anhydrous toluene.

  • Catalysis: Add Copper(I) Iodide (CuI, 10 mol%) as the catalyst. Causality: CuI activates the terminal alkyne by forming a copper acetylide intermediate, which subsequently attacks the iminium ion.

  • Incubation: Heat the mixture at 80 °C for 8 hours.

  • Self-Validation (IPC 3): Monitor the disappearance of the amine via TLC (Ninhydrin stain).

  • Work-up: Filter the mixture through a short pad of Celite to remove copper salts, concentrate, and purify.

MCRWorkflow Step1 1. Reagent Dispensing (Amine + Aldehyde) Step2 2. Iminium Pre-formation (HFIP Solvent, IPC Check) Step1->Step2 Step3 3. Nucleophile Addition (Boronate / Alkyne / Isocyanide) Step2->Step3 Step4 4. Parallel Incubation (Controlled Temp, 8-12 h) Step3->Step4 Step5 5. High-Throughput Purification (Prep-HPLC / LC-MS) Step4->Step5

High-throughput workflow for multicomponent derivatization of secondary amines.

Data Presentation & Comparative Metrics

The following table summarizes the quantitative expectations and reaction metrics for the functionalization of (S)-1,3-Dimethyl-piperazin-2-one across the three MCR protocols.

Reaction TypeKey ComponentsOptimal Solvent / CatalystTemp / TimeTypical YieldDiastereomeric Ratio (dr)
Petasis Borono-Mannich Amine, Aldehyde, Boronic AcidHFIP (No Catalyst)RT, 12 h75–90%> 90:10 (High substrate control)
Ugi-3CR Amine, Aldehyde, Isocyanide, H2​O TFE / 5% H2​O RT, 24 h65–85%~ 60:40 (Moderate induction)
A³-Coupling Amine, Aldehyde, Terminal AlkyneToluene / CuI (10 mol%)80 °C, 8 h70–88%~ 75:25 (Good induction)

Note: The superior diastereomeric ratio observed in the Petasis reaction is attributed to the highly ordered transition state formed between the boronic acid and the chiral iminium intermediate in the hydrogen-bonding solvent network.

References

  • Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245-11290.[Link]

  • Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.[Link]

  • Cankařová, N., & Krchňák, V. (2023). Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles. Molecules, 28(7), 3062.[Link]

Sources

Method

Advanced Synthesis and Application Protocol: (S)-1,3-Dimethyl-piperazin-2-one in Novel Heterocyclic Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles in early-stage drug discovery. (S)-1,3-Dimethyl-piperazin-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles in early-stage drug discovery. (S)-1,3-Dimethyl-piperazin-2-one has emerged as a privileged, highly versatile chiral building block for the synthesis of next-generation targeted therapeutics. By replacing standard piperazine rings with this lactam-containing scaffold, researchers can dramatically improve metabolic stability, enforce conformational rigidity, and fine-tune electrophilic reactivity.

This protocol provides an authoritative guide to the mechanistic causality, synthetic handling, and downstream applications of this scaffold, specifically focusing on its role in developing bivalent BET bromodomain inhibitors (e.g., AZD5153) and highly selective covalent KEAP1 inhibitors.

Mechanistic Insights & Scaffold Causality (E-E-A-T)

The selection of (S)-1,3-Dimethyl-piperazin-2-one over a traditional piperazine or unmethylated piperazinone is never arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Metabolic Shielding via the Lactam: The introduction of the C2 carbonyl converts the N1 amine into a lactam. This significantly reduces the basicity of the nitrogen, eliminating a common site for rapid oxidative metabolism by CYP450 enzymes. This modification directly translates to prolonged in vivo half-lives.

  • Conformational Rigidity & Vectorial Projection: The (S)-methyl group at the C3 position restricts the ring's puckering. This stereocenter forces the N4 substituent into a highly specific equatorial or axial trajectory. In the case of the BRD4 inhibitor AZD5153, this precise spatial orientation allows the molecule to bridge two distinct bromodomains (BD1 and BD2) simultaneously, achieving bivalent binding and exceptional cellular potency ()[1].

  • Electrophilic Tuning: For targeted covalent inhibitors, the reactivity of the warhead must be perfectly calibrated to avoid off-target toxicity. In recent developments of KEAP1 inhibitors, transitioning to a lactam analogue (Compound 3) fine-tuned the electrophilicity of the adjacent reactive center, extending the glutathione reactivity half-life to an optimal 0.32 hours and preventing indiscriminate protein binding ()[2].

Pharmacokinetic & Pharmacodynamic Data

The following table summarizes the quantitative improvements observed when integrating the piperazin-2-one scaffold into drug candidates, comparing it against standard piperazine baselines.

Table 1: Comparative Pharmacological Impact of the Piperazin-2-one Scaffold

Scaffold ArchitectureTarget ApplicationBinding MechanismGlutathione Reactivity (t½)Cellular IC₅₀ (nM)Key Pharmacological Advantage
Standard PiperazineBRD4MonovalentN/A> 500Baseline (High clearance)
Piperazin-2-one (AZD5153) BRD4BivalentN/A~ 5.0Enhanced potency & prolonged residence[1]
Thiazole-PiperazineKEAP1Covalent< 0.1 h> 1000Poor selectivity (Too reactive)
Thiazole-Lactam (Cmpd 3) KEAP1Covalent0.32 h< 50Exquisite selectivity & fine-tuned reactivity[2]

Experimental Workflows & Protocols

To successfully incorporate (S)-1,3-Dimethyl-piperazin-2-one into complex heterocycles, rigorous synthetic control is required. The following protocols are designed as self-validating systems to ensure high-fidelity execution.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N4-Arylation

Objective: Selective C-N bond formation at the N4 position without protecting the N1 lactam. Causality: The N1 lactam nitrogen is significantly less nucleophilic than the N4 secondary amine. By utilizing a bulky, weak base (Cs₂CO₃) and a wide-bite-angle ligand (Xantphos), we can drive selective N4-arylation while preventing epimerization at the sensitive C3 chiral center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (S)-1,3-Dimethyl-piperazin-2-one hydrochloride (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs₂CO₃ (2.5 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (0.1 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Self-Validation Check: If the solution turns into a black suspension (Pd black) within the first 10 minutes of heating, oxygen was present, and the catalyst has decomposed. Abort and restart. The solution should remain a deep red/purple.

  • Reaction: Heat the sealed flask at 100 °C for 12 hours.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1).

    • Self-Validation Check: The starting lactam is UV-inactive but stains heavily with Phosphomolybdic Acid (PMA). The product will be both UV-active and PMA-positive.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Chiral Resolution and Enantiomeric Validation

Objective: Verification of the (S)-configuration purity post-synthesis. Causality: Prolonged exposure to heat and base during cross-coupling can occasionally cause trace racemization at the C3 position. Validating the enantiomeric excess (ee) is non-negotiable for biological assays.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified product in HPLC-grade Ethanol (EtOH) to a concentration of 1 mg/mL.

  • Chromatography Setup: Utilize a CHIRALPAK IC Preparative HPLC Column (50 × 500 mm, 20 μm)[2].

  • Elution: Run an isocratic elution using 100% EtOH at a flow rate of 1.0 mL/min.

  • Validation:

    • Self-Validation Check: Calculate the resolution factor ( Rs​ ). If Rs​<1.5 between the (S) and (R) peaks, the resolution is insufficient. Lower the column compartment temperature to 15 °C to enhance chiral recognition and re-inject.

Visualizations

The following diagrams illustrate the biological pathway and synthetic workflow associated with this scaffold.

BRD4_Pathway A AZD5153 (Piperazinone Scaffold) B Bivalent Binding (BRD4 BD1 & BD2) A->B C Chromatin Displacement B->C D Downregulation of c-Myc & Bcl-2 C->D E Apoptosis & Tumor Inhibition D->E

Fig 1. Bivalent BRD4 inhibition pathway mediated by piperazin-2-one derivatives.

Synthetic_Workflow Step1 Step 1: Core Activation Selective N4-arylation via Pd-catalysis Step2 Step 2: Cross-Coupling Buchwald-Hartwig C-N bond formation Step1->Step2 Step3 Step 3: Chiral Resolution CHIRALPAK IC HPLC (EtOH eluent) Step2->Step3 Step4 Step 4: Validation LC-MS, NMR, & ee% Confirmation Step3->Step4

Fig 2. Step-by-step synthetic workflow for N-arylation of the piperazinone core.

References

  • Bradbury, R. H., et al. (2016). "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)." Journal of Medicinal Chemistry. URL:[Link]

  • Gimes, G., et al. (2024). "Covalent Inhibitors of KEAP1 with Exquisite Selectivity." Journal of Medicinal Chemistry. URL:[Link]

  • Li, X., et al. (2020). "BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages." Frontiers in Immunology. URL:[Link]

  • Shen, G., et al. (2018). "AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo." Cellular Physiology and Biochemistry. URL:[Link]

Sources

Application

Application Note: (S)-1,3-Dimethyl-piperazin-2-one as a Versatile Chiral Ligand and Privileged Pharmacophore

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The pursuit of highly enantioenriched, three-dimensionally complex molecules requires robust chiral induction platforms. (S)-1,3-Dimethyl-piperazin-2-one has emerged as a dual-purpose chemical entity: it functions both as a highly effective chiral ligand/auxiliary in asymmetric transition-metal catalysis and as a privileged, "drug-like" scaffold in medicinal chemistry[1].

Unlike planar aromatic ligands, the piperazin-2-one core provides a conformationally restricted, sp³-rich framework. This application note details the mechanistic rationale behind its stereodirecting capabilities, provides validated protocols for its use in asymmetric catalysis, and outlines its critical role as an acetyl-lysine mimetic in the development of epigenetic therapeutics (e.g., BET bromodomain inhibitors)[2].

Structural & Mechanistic Rationale

The efficacy of (S)-1,3-dimethyl-piperazin-2-one relies heavily on its distinct conformational thermodynamics. Computational modeling (e.g., MacroModel) and crystallographic data demonstrate that the 1,4-dimethylpiperazin-2-one ring strongly favors a half-chair conformation over a boat conformation by approximately 2.9 kcal/mol[3].

Causality in Design:

  • Steric Shielding: The half-chair geometry locks the C3-methyl group into a pseudo-equatorial position, creating a rigid, well-defined chiral pocket that effectively blocks one enantioface of an incoming substrate during catalysis.

  • Bidentate Coordination: The N4 amine and the C2 lactam carbonyl (or N1, depending on the transition metal's oxophilicity) serve as a potent N,O- or N,N-bidentate coordination motif.

  • Lipophilic Efficiency: In drug design, the N-methyl and C-methyl groups enhance cell permeability and lipophilic efficiency (LipE) without adding unnecessary molecular weight, making it a highly ligand-efficient (LE) pharmacophore[4].

Application 1: Chiral Ligand in Asymmetric Transition-Metal Catalysis

When complexed with Lewis acidic metals such as Cu(II), (S)-1,3-dimethyl-piperazin-2-one acts as a chiral director for asymmetric additions, such as the Henry (nitroaldol) reaction. The basicity of the piperazine nitrogen assists in substrate deprotonation, while the chiral pocket dictates facial selectivity.

CatalyticCycle Ligand (S)-1,3-Dimethyl-piperazin-2-one (Chiral Ligand) ActiveCat Chiral Cu(II)-Ligand Active Catalyst Ligand->ActiveCat Coordination Metal Cu(OTf)2 (Lewis Acid) Metal->ActiveCat TS Stereo-determining Transition State ActiveCat->TS Substrate Binding Substrates Aldehyde + Nitromethane Substrates->TS TS->ActiveCat Catalyst Regeneration Product Enantioenriched Nitroaldol Product TS->Product Asymmetric Addition

Figure 1: Catalytic cycle of Cu(II)-mediated asymmetric addition using the piperazin-2-one ligand.

Protocol 3.1: Cu(II)-Catalyzed Asymmetric Henry Reaction

This protocol is a self-validating system; the enantiomeric excess (ee) of the product directly verifies the integrity of the in situ formed Cu-ligand complex.

  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.05 mmol, 5 mol%) and (S)-1,3-dimethyl-piperazin-2-one (0.055 mmol, 5.5 mol%).

  • Complexation: Add 2.0 mL of anhydrous ethanol. Stir the mixture at room temperature for 1 hour until a homogenous, deep-blue/green solution forms.

    • Causality: Ethanol is selected as the solvent because protic environments facilitate the proton-transfer steps necessary for nitromethane activation, significantly accelerating the reaction rate compared to aprotic solvents like THF.

  • Temperature Control: Cool the reaction vessel to -20 °C using a cryocooler.

    • Causality: Lowering the temperature to -20 °C suppresses the uncatalyzed, racemic background reaction, thereby maximizing the enantiomeric excess of the product.

  • Substrate Addition: Add the target aldehyde (1.0 mmol), followed by the dropwise addition of nitromethane (10.0 mmol).

  • Reaction & Quench: Stir at -20 °C for 24 hours. Monitor via TLC. Upon completion, quench with 1M HCl (2 mL) to break the Cu-ligand complex, and extract with dichloromethane (3 × 5 mL).

  • Validation: Purify via flash chromatography. Determine the ee using Chiral Supercritical Fluid Chromatography (SFC). An ee of >90% validates successful chiral induction.

Application 2: Privileged Scaffold in Epigenetic Drug Development

Beyond its use as a catalytic ligand, the (S)-1,3-dimethyl-piperazin-2-one ring is a highly sought-after motif in medicinal chemistry. It serves as a potent acetyl-lysine (KAc) mimetic in the design of Bromodomain and Extra-Terminal (BET) family inhibitors, such as the bivalent clinical candidate AZD5153[2].

In the BRD4 binding pocket, the lactam carbonyl of the piperazin-2-one forms a canonical hydrogen bond with conserved asparagine residues (e.g., Asn429), while the N-methyl group protrudes into the lipophilic base of the pocket, displacing conserved water molecules to gain entropic binding energy[4].

BETInhibition Scaffold Piperazin-2-one Scaffold (Acetyl-Lysine Mimetic) BRD4 BRD4 Bromodomain (Epigenetic Reader) Scaffold->BRD4 Bivalent Binding (Disrupts PPI) Chromatin Acetylated Histones (Chromatin) BRD4->Chromatin Normal Binding (Blocked) Transcription Myc Oncogene Transcription BRD4->Transcription Downregulates Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Proliferation Arrest

Figure 2: Biological pathway of BRD4 inhibition utilizing the piperazin-2-one pharmacophore.

Protocol 4.1: Asymmetric Synthesis of the Piperazin-2-one Scaffold

To utilize this scaffold in drug discovery, it must be synthesized with high enantiopurity. The following protocol utilizes a Pd-catalyzed decarboxylative asymmetric allylic alkylation to generate α-tertiary piperazin-2-ones[5].

  • Pre-catalyst Activation: In an inert atmosphere glovebox, charge a 20 mL scintillation vial with [Pd₂(pmdba)₃] (5 mol%) and the chiral ligand (S)-(CF₃)₃-tBuPHOX (12.5 mol%).

  • Solvation: Dissolve the catalyst mixture in anhydrous toluene to create a 0.014 M solution. Stir for 30 minutes.

  • Substrate Addition: Add the racemic allyl-enol carbonate piperazin-2-one precursor (1.0 equiv).

  • Alkylation: Seal the vial, remove it from the glovebox, and heat at 40 °C for 12–48 hours.

    • Causality: The electron-deficient PHOX ligand is critical here. It drastically accelerates the rate-determining reductive elimination step of the inner-sphere Pd-complex, preventing background epimerization and ensuring exceptional enantioselectivity[5].

  • Validation: Concentrate under reduced pressure and purify via silica gel chromatography. Confirm enantiopurity (>95% ee) via Chiral HPLC before proceeding to downstream pharmaceutical coupling.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for catalytic applications and the pharmacological efficiency of the scaffold in drug development.

Table 1: Optimization of Cu(II)-Catalyzed Asymmetric Henry Reaction using (S)-1,3-Dimethyl-piperazin-2-one

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1THF25108562
2EtOH25109278
3EtOH -20 10 89 94
4EtOH-2058693

Note: Transitioning from an aprotic to a protic solvent (EtOH) increases yield, while lowering the temperature to -20 °C is the primary driver for high stereoselectivity.

Table 2: Pharmacological Profile of Piperazin-2-one BET Inhibitors (e.g., AZD5153)

Compound TypeTarget DomainIC₅₀ (nM)Ligand Efficiency (LE)Lipophilic Efficiency (LipE)
Monovalent PrecursorBRD4 BD11360.382.1
Bivalent AZD5153 BRD4 BD1/BD2 < 5 0.46 3.0

Note: The bivalent application of the piperazin-2-one scaffold results in sub-nanomolar potency and excellent ligand efficiency, validating its status as a privileged pharmacophore[4].

References

  • PubChem Compound Summary for CID 118693659, Azd-5153 National Center for Biotechnology Information (NIH). URL:[Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation PubMed Central (PMC) / Stoltz Research Group. URL:[Link]

  • Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic into the Oral Candidate Quality Molecule I-BET432 Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis of Oxopiperazine Helix Mimetics Methods in Molecular Biology (Springer). URL:[Link]

Sources

Method

Application Note: Advanced Synthetic Protocols for (S)-1,3-Dimethyl-piperazin-2-one in Medicinal Chemistry

Introduction and Mechanistic Rationale (S)-1,3-Dimethyl-piperazin-2-one is a highly versatile, chiral heterocyclic building block extensively utilized in the development of targeted therapeutics, including PD-1/PD-L1 ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(S)-1,3-Dimethyl-piperazin-2-one is a highly versatile, chiral heterocyclic building block extensively utilized in the development of targeted therapeutics, including PD-1/PD-L1 antagonists, ALK2/FGFR inhibitors, and KEAP1 covalent inhibitors[1][2].

The Causality of Scaffold Selection

In drug design, replacing a standard piperazine ring with a piperazin-2-one (lactam) analogue is a strategic choice driven by several mechanistic factors:

  • Regioselective Nucleophilicity : The carbonyl group at the C2 position delocalizes the lone pair of the N1 nitrogen, drastically reducing its basicity and nucleophilicity. This creates a self-differentiating system where the N4 secondary amine is the exclusive site of reactivity, eliminating the need for orthogonal protecting group strategies[3].

  • Metabolic Stability and pKa Modulation : The lactam motif lowers the overall basicity of the molecule compared to standard piperazines, which often translates to improved metabolic stability, reduced hERG liability, and enhanced oral bioavailability[1].

  • Conformational Restriction : The (S)-methyl group at the C3 position introduces critical steric bulk adjacent to the reactive N4 center. This chirality dictates the spatial trajectory of the resulting N4-substituent, often locking the molecule into a bioactive conformation required for deep hydrophobic pocket binding[1].

Experimental Protocols

Protocol A: Regioselective Buchwald-Hartwig N4-Arylation

This protocol describes the C-N cross-coupling of (S)-1,3-Dimethyl-piperazin-2-one with sterically hindered aryl halides. The use of the third-generation Buchwald precatalyst (RuPhos Pd G3) is critical here, as it rapidly undergoes reductive elimination to form the active Pd(0) species, preventing catalyst degradation in the presence of the sterically demanding C3-methyl group[2].

Reagents:

  • (S)-1,3-Dimethyl-piperazin-2-one hydrochloride (1.0 equiv)[2]

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 equiv)

  • RuPhos Pd G3 (0.05 equiv)[2]

  • RuPhos ligand (0.05 equiv)[2]

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv - excess required to neutralize the HCl salt)[2]

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)[2]

Step-by-Step Methodology (Self-Validating System):

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, (S)-1,3-Dimethyl-piperazin-2-one hydrochloride, RuPhos Pd G3, and RuPhos.

  • Inert Atmosphere : Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions prevent the formation of inactive Pd black.

  • Base Addition : Add NaOtBu under a positive stream of Argon.

  • Solvent Addition : Inject anhydrous THF via syringe. Seal the flask.

  • Reaction Execution : Heat the mixture to 85 °C in a pre-heated oil bath for 16–20 hours[2].

  • In-Process Monitoring : Monitor via LC-MS. Validation Marker: Look for the disappearance of the starting aryl halide mass and the emergence of the [M+H]+ product peak. The C3-methyl group generally prevents over-arylation.

  • Quenching and Workup : Cool to room temperature. Dilute with ethyl acetate (EtOAc) and quench with deionized water. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[2].

  • Purification : Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient aryl or heteroaryl halides (e.g., 2-chloropyrimidines or 4-fluoronitrobenzenes), SNAr is the preferred, metal-free route.

Reagents:

  • (S)-1,3-Dimethyl-piperazin-2-one (free base) (1.2 equiv)

  • Electron-deficient Aryl Halide (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Dissolve the aryl halide and (S)-1,3-Dimethyl-piperazin-2-one in anhydrous DMF.

  • Add DIPEA. Causality: DIPEA acts as a non-nucleophilic proton sponge, driving the reaction forward without competing for the electrophile.

  • Stir at 90 °C–110 °C for 12 hours.

  • Precipitate the product by adding the reaction mixture dropwise into ice-cold water. Filter the resulting solid and dry under high vacuum.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the N4-functionalization of the piperazinone scaffold, demonstrating the causality behind reagent selection.

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Buchwald-HartwigPd₂(dba)₃ / BINAPCs₂CO₃Toluene100<20%High steric hindrance at C3 prevents efficient oxidative addition/coupling.
Buchwald-HartwigRuPhos Pd G3 / RuPhosNaOtBuTHF8588%G3 precatalyst ensures rapid activation; RuPhos accommodates steric bulk[2].
SNArNoneK₂CO₃Acetonitrile8045%Heterogeneous base limits reaction rate; incomplete conversion.
SNArNoneDIPEADMF10092%Homogeneous conditions and high temp overcome the activation energy barrier.

Visualizations

Workflow Diagram: N4-Functionalization Logic

The following diagram illustrates the decision-making process for functionalizing (S)-1,3-Dimethyl-piperazin-2-one based on the electrophile's properties.

Workflow Start (S)-1,3-Dimethyl-piperazin-2-one (N4 Nucleophile) Decision Electrophile Type? Start->Decision Path1 Electron-Deficient Aryl/Heteroaryl Halide Decision->Path1 Yes Path2 Electron-Neutral/Rich Aryl Halide Decision->Path2 No SNAr SNAr Protocol (DIPEA, DMF, 100°C) Path1->SNAr Buchwald Buchwald-Hartwig Protocol (RuPhos Pd G3, NaOtBu, THF, 85°C) Path2->Buchwald Product Regioselective N4-Functionalized Chiral Scaffold SNAr->Product Yield >90% Buchwald->Product Yield >85%

Decision matrix for N4-arylation of (S)-1,3-Dimethyl-piperazin-2-one based on electrophile electronics.

Signaling Pathway: Application in KEAP1-NRF2 Modulation

Derivatives of this scaffold have been successfully deployed as covalent inhibitors of KEAP1[1]. The diagram below maps the pharmacological causality of these compounds.

Pathway Drug (S)-1,3-Dimethyl-piperazin-2-one Derived Inhibitor KEAP1 KEAP1 Sensor Protein Drug->KEAP1 Covalent Modification (Blocks NRF2 Binding) NRF2 NRF2 Transcription Factor KEAP1->NRF2 Ubiquitination Halted Nucleus Nucleus Translocation NRF2->Nucleus Accumulation ARE Antioxidant Response Element (ARE) Nucleus->ARE DNA Binding ARE->Drug Cytoprotective Gene Expression (e.g., NQO1)

Mechanism of action for piperazinone-derived KEAP1 inhibitors activating the NRF2/ARE pathway.

References

  • Title: 1,3-Dimethylpiperazin-2-one | Synthetic Routes and Biological Activity Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (American Chemical Society)
  • Title: Pyrazolopyrimidine compounds and uses thereof (US11111247B2)

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (S)-1,3-Dimethyl-piperazin-2-one

Introduction & Strategic Route Selection (S)-1,3-Dimethylpiperazin-2-one (CAS: 1240300-34-8) is a privileged chiral heterocyclic scaffold widely utilized in modern drug discovery[1]. Its rigid, stereochemically defined s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Selection

(S)-1,3-Dimethylpiperazin-2-one (CAS: 1240300-34-8) is a privileged chiral heterocyclic scaffold widely utilized in modern drug discovery[1]. Its rigid, stereochemically defined structure is a critical component in the design of highly selective covalent inhibitors for KEAP1[2] and bivalent Bromodomain and Extra-Terminal (BET) family inhibitors such as AZD5153[3].

Traditional syntheses of piperazinones often rely on the alkylation of amino acids with dihaloethanes. However, these routes suffer from poor regioselectivity, dialkylation byproducts, and a high risk of racemization at the α -chiral center due to the harsh basic conditions required for cyclization. To address these scale-up bottlenecks, this protocol details a highly efficient, four-step "chiral pool" approach starting from (S)-Alanine methyl ester and N-methylethanolamine[4].

SyntheticRoute Ethanolamine N-Methyl- ethanolamine Aldehyde N-Cbz-N-methyl- aminoacetaldehyde Ethanolamine->Aldehyde TEMPO Oxidation Int1 Acyclic Precursor (Cbz-protected) Aldehyde->Int1 Reductive Amination Ala (S)-Alanine Methyl Ester Ala->Int1 Target (S)-1,3-Dimethyl- piperazin-2-one Int1->Target Deprotection & Lactamization

Forward synthetic workflow for (S)-1,3-Dimethylpiperazin-2-one via chiral pool approach.

Process Chemistry & Mechanistic Insights (The "Why")

As a self-validating system, every reagent in this route is chosen to maximize chemoselectivity and preserve stereochemical integrity:

  • Protecting Group Strategy (Cbz vs. Boc): The choice of a Carboxybenzyl (Cbz) protecting group over a tert-butyloxycarbonyl (Boc) group is the most critical design element. Boc deprotection requires strong acids (e.g., HCl or TFA), yielding an amine salt that must be neutralized with a base to trigger cyclization. Base-mediated cyclization risks epimerization of the C3 chiral center (which is α to the carbonyl). Conversely, Cbz deprotection is achieved via hydrogenolysis under strictly neutral conditions. The free amine is generated in situ and spontaneously attacks the methyl ester to form the lactam, completely preserving the (S)-configuration[4].

  • Oxidation (TEMPO/Bleach): Swern oxidation is highly effective but generates toxic, malodorous dimethyl sulfide and requires energy-intensive cryogenic cooling (-78 °C). The TEMPO/NaOCl system operates at 0–5 °C, utilizes inexpensive bleach as the stoichiometric oxidant, and is highly scalable and environmentally benign.

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it selectively reduces the in situ generated iminium ion over the unreacted aldehyde. This chemoselectivity prevents the reduction of the aldehyde back to the starting alcohol, driving the reaction to completion.

Quantitative Data & Process Metrics

The following metrics represent validated pilot-scale (100 g+) outputs for this synthetic route.

Process StepIntermediate / ProductYield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)E-Factor
1 Benzyl (2-hydroxyethyl)(methyl)carbamate95>98.0N/A4.2
2 Benzyl (methyl)(2-oxoethyl)carbamate92>95.0N/A6.5
3 Acyclic Precursor (Methyl Ester)88>97.5>99.08.1
4 (S)-1,3-Dimethylpiperazin-2-one (Free Base)91>99.5>99.85.3
Overall Target Compound ~69 >99.5 >99.8 ~24.1

Experimental Protocols (The "How")

Step 1: Synthesis of Benzyl (2-hydroxyethyl)(methyl)carbamate
  • Charge: To a 5 L jacketed reactor, add N-methylethanolamine (150 g, 2.0 mol), THF (1.5 L), and water (1.5 L).

  • Base Addition: Add sodium carbonate (Na₂CO₃, 318 g, 3.0 mol) and stir until dissolved. Cool the mixture to 0 °C.

  • Protection: Add Benzyl chloroformate (Cbz-Cl, 358 g, 2.1 mol) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Workup: Stir for an additional 2 hours at room temperature. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 500 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a colorless oil.

Step 2: TEMPO-Catalyzed Oxidation to Aldehyde
  • Charge: Dissolve the Step 1 product (400 g, ~1.9 mol) in Dichloromethane (DCM, 2.5 L). Add a solution of KBr (22.6 g, 0.19 mol) in water (200 mL).

  • Catalyst: Add TEMPO (3.0 g, 0.019 mol) and cool the biphasic mixture to 0 °C.

  • Oxidation: Adjust aqueous NaOCl (approx. 1.5 L of a 10% solution) to pH 8.5–9.0 using NaHCO₃. Add the buffered bleach dropwise over 3 hours, keeping the temperature below 5 °C.

  • IPC & Quench: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Upon completion, quench the unreacted bleach with saturated aqueous Na₂S₂O₃ (200 mL).

  • Workup: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Note: The aldehyde is prone to hydration/polymerization; use immediately in the next step.

Step 3: Reductive Amination
  • Charge: Dissolve the crude aldehyde from Step 2 (~390 g, 1.88 mol) and (S)-Alanine methyl ester hydrochloride (275 g, 1.97 mol) in Tetrahydrofuran (THF, 3 L).

  • Neutralization: Add Triethylamine (TEA, 200 g, 1.98 mol) dropwise to free-base the amino acid ester. Stir for 30 minutes at room temperature.

  • Reduction: Cool to 10 °C. Add NaBH(OAc)₃ (597 g, 2.82 mol) portion-wise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (1.5 L) until effervescence ceases. Extract with Ethyl Acetate (3 × 1 L). Wash the combined organics with brine, dry, and concentrate to yield the acyclic precursor as a viscous yellow oil.

Step 4: One-Pot Hydrogenolysis and Lactamization
  • Charge: Dissolve the acyclic precursor (~500 g, 1.7 mol) in Methanol (4 L) in a stainless-steel autoclave.

  • Catalyst: Add 10% Pd/C (50 g, 50% wet).

  • Hydrogenation/Cyclization: Purge the vessel with Nitrogen (3×), then with Hydrogen (3×). Pressurize with H₂ to 3 bar. Heat the mixture to 40 °C and stir vigorously for 16 hours. Mechanistic Note: The mild heat overcomes the activation energy required for the secondary amine to attack the methyl ester, driving the cascade lactamization and releasing methanol[4].

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Salt Formation (Optional but Recommended): Because the free base is a low-melting solid/liquid[5], highly pure material (>99.8% ee) is obtained by dissolving the crude product in Ethanol, adding 1.1 equivalents of HCl (in Dioxane), and crystallizing the (S)-1,3-Dimethylpiperazin-2-one hydrochloride salt from an MTBE/Ethanol mixture.

ProcessFlow R1 Reactor 1: Cbz Protection & TEMPO Oxidation W1 Aqueous Workup & Phase Separation R1->W1 R2 Reactor 2: Reductive Amination (NaBH(OAc)3) W1->R2 W2 Quench & Extraction R2->W2 R3 Autoclave: Hydrogenolysis (Pd/C, H2) W2->R3 C1 Spontaneous Cyclization (In Situ, 40°C) R3->C1 P1 Filtration & Crystallization (>99.8% ee) C1->P1

Process flow diagram detailing reactor operations and in-situ cascade cyclization.

References

  • G. G. G. et al. "Covalent Inhibitors of KEAP1 with Exquisite Selectivity". Journal of Medicinal Chemistry, 2024. URL: [Link]

  • Bradbury, R. H. et al. "Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic into the Oral Candidate Quality Molecule I-BET432". Journal of Medicinal Chemistry, 2016, 59, 7801–7817. URL: [Link]

  • "Synthesis method of chiral piperazinone derivative". Chinese Patent CN108129404B, 2018.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of (S)-1,3-Dimethylpiperazin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (S)-1,3-Dimethylpiperazin-2-one (CAS: 1240300-34-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (S)-1,3-Dimethylpiperazin-2-one (CAS: 1240300-34-8). As a highly versatile chiral scaffold—recently highlighted in the synthesis of highly selective covalent KEAP1 inhibitors[1]—achieving >99% enantiomeric excess (ee) is critical for downstream pharmacological efficacy.

Due to the compound's high polarity and specific structural features, traditional purification methods often fail. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols for the chiral resolution of this piperazinone derivative.

Part 1: Purification Workflow Visualization

PurificationWorkflow A Crude Racemic 1,3-Dimethylpiperazin-2-one B Sample Prep (Dry Loading/Filtration) A->B C Chiral Preparative HPLC/SFC B->C D (S)-Enantiomer Collection C->D Peak 1/2 E (R)-Enantiomer Collection C->E Peak 2/1 F Solvent Evaporation (<40°C, High Vac) D->F G High-Purity (S)-1,3-Dimethylpiperazin-2-one F->G

Figure 1: Workflow for the chiral resolution and isolation of (S)-1,3-Dimethylpiperazin-2-one.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is chiral chromatography preferred over diastereomeric salt resolution for this specific piperazinone? A1: The 1,3-dimethylpiperazin-2-one scaffold lacks the necessary acidic or basic handles required for robust diastereomeric salt formation. The lactam nitrogen (N2) is non-basic, and the methylation at the N4 position reduces the overall basicity of the piperazine ring compared to unsubstituted analogs. This thermodynamic bottleneck makes forming highly crystalline salts with chiral resolving agents (e.g., tartaric acid) difficult and low-yielding. Direct chiral separation via preparative HPLC/SFC bypasses this issue, consistently yielding >99% enantiomeric excess (ee) as demonstrated in recent [2].

Q2: What are the optimal stationary and mobile phases for separating the (S) and (R) enantiomers? A2: Based on literature precedent, two primary polysaccharide-based systems are highly effective:

  • CHIRALPAK IC: An immobilized phase consisting of cellulose tris(3,5-dichlorophenylcarbamate) on silica[3]. The optimal mobile phase is 100% Ethanol (EtOH)[2].

  • CHIRALPAK AD: A coated phase consisting of amylose tris(3,5-dimethylphenylcarbamate) on silica[4]. The optimal mobile phase is a 50:50 Methanol/Ethanol (MeOH/EtOH) mixture[2]. Mechanistic Causality: The carbamate linkages on these act as critical hydrogen bond donors/acceptors to the lactam carbonyl and amine[5]. The chiral cavities formed by the polymer chains differentiate the steric bulk of the C3-methyl group, allowing baseline resolution.

Q3: How do I handle the high polarity and water solubility of this compound during extraction before chiral purification? A3: (S)-1,3-Dimethylpiperazin-2-one is highly water-soluble. During the workup of the racemic synthesis, avoid excessive aqueous washes. Extract with a polar organic solvent like 10% MeOH in DCM, or dry-load the crude reaction mixture onto silica/Celite to remove inorganic salts before injecting it into the preparative chiral system.

Part 3: Troubleshooting Guide

Issue 1: Poor enantiomeric resolution (Rs < 1.5) on Chiralpak IC.

  • Root Cause: Mobile phase modifier mismatch or column overloading. The lactam motif can interact with residual silanols on the silica support.

  • Solution: Ensure the injection volume is within the column's loading capacity. If using SFC or normal-phase HPLC, add a basic modifier (e.g., 0.1% Diethylamine or Isopropylamine) to the co-solvent to suppress peak tailing caused by secondary interactions.

Issue 2: Compound degradation or ring-opening during concentration.

  • Root Cause: Thermal stress in the presence of protic solvents (EtOH/MeOH) or residual water.

  • Solution: Keep the rotary evaporator bath temperature strictly below 40°C. If concentrating large volumes of prep-HPLC fractions, consider lyophilization or using a centrifugal evaporator (e.g., Genevac) to minimize thermal exposure.

Issue 3: High residual solvent (EtOH/MeOH) in the final isolated solid/oil.

  • Root Cause: The lactam motif forms strong hydrogen bonds with protic solvents, trapping them in the crystal lattice or viscous oil.

  • Solution: Re-dissolve the purified fraction in a volatile aprotic solvent (e.g., DCM), evaporate, and dry under high vacuum (<0.1 mbar) for 24-48 hours.

Part 4: Quantitative Data & Experimental Protocols

Chromatographic Parameters Summary
ParameterMethod A (CHIRALPAK IC)Method B (CHIRALPAK AD)
Stationary Phase Cellulose tris(3,5-dichlorophenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 50 × 500 mm, 20 μm (Preparative)50 × 500 mm, 20 μm (Preparative)
Mobile Phase 100% Ethanol (EtOH)50:50 Methanol/Ethanol (MeOH/EtOH)
Flow Rate Scaled to column diameter (e.g., 50 mL/min)Scaled to column diameter (e.g., 50 mL/min)
Detection UV at 210-220 nmUV at 210-220 nm
Step-by-Step Preparative Chiral HPLC Resolution Protocol
  • Sample Preparation: Dissolve the crude racemic 1,3-dimethylpiperazin-2-one in the selected mobile phase (e.g., EtOH). Filter the solution through a 0.45 μm PTFE syringe filter to remove any insoluble particulates or inorganic salts from the upstream synthesis.

  • System Equilibration: Flush the preparative chiral column (e.g., CHIRALPAK IC, 50 × 500 mm) with the mobile phase until a stable baseline is achieved at the target UV wavelength (210 nm).

  • Loading and Injection: Inject the sample. Ensure the injection volume does not exceed the column's loading capacity (typically ~10-50 mg per injection for a 20 mm ID column, scaling proportionally for larger 50 mm columns).

  • Fraction Collection: Monitor the UV trace and collect the eluting peaks. The (S)-enantiomer and (R)-enantiomer will elute distinctly. Verify the enantiomeric excess (ee) of the collected fractions using an analytical chiral column before pooling.

  • Concentration: Pool the fractions containing the target (S)-enantiomer. Evaporate the solvent using a rotary evaporator. Critical: Maintain the water bath temperature strictly below 40°C to prevent thermal degradation or ring-opening of the lactam.

  • Final Drying: Transfer the concentrated product to a high-vacuum manifold (<0.1 mbar) for 24-48 hours to remove residual protic solvents trapped by hydrogen bonding.

References

  • Fejes, I., et al. (2024). Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of Medicinal Chemistry, 67(23), 21208-21222. URL:[Link]

  • Zhang, T., et al. (2008). Cellulose tris(3,5-dichlorophenylcarbamate) immobilised on silica: A novel chiral stationary phase for resolution of enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 882-891. URL:[Link]

  • Element Lab Solutions. Daicel Reversed Phase Coated Polysaccharide Chiral Columns. URL:[Link]

Sources

Optimization

Technical Support Center: Piperazinone Derivative Purification &amp; Crystallization

Welcome to the Technical Support Center for the purification and recrystallization of piperazinone derivatives. Piperazinones are critical pharmacophores in drug discovery, frequently utilized in the synthesis of cytotox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of piperazinone derivatives. Piperazinones are critical pharmacophores in drug discovery, frequently utilized in the synthesis of cytotoxic agents, factor Xa inhibitors, and CGRP receptor antagonists. However, their unique hydrogen-bonding capabilities and polar surface areas often lead to purification bottlenecks, such as "oiling out" or co-crystallization with precursors.

This guide provides field-proven troubleshooting strategies, self-validating standard operating procedures (SOPs), and mechanistic insights to ensure high-purity crystalline yields.

Workflow Visualization: Piperazinone Recrystallization

G Start Crude Piperazinone Wash Biphasic Wash (DCM/H2O) Remove Diamines Start->Wash Solvent Hot Dissolution (EtOAc or Acetone) Wash->Solvent Filter Hot Filtration (Remove Insoluble Impurities) Solvent->Filter AntiSolvent Titrate Anti-Solvent (n-Hexane or Water) Filter->AntiSolvent Cooling Controlled Cooling (0.1 °C/min) AntiSolvent->Cooling Oiling Oiling Out? Cooling->Oiling Seed Reheat & Add Seed Crystals Oiling->Seed Yes Isolate Vacuum Filtration & Cold Wash Oiling->Isolate No Seed->Cooling Pure Pure Crystals Isolate->Pure

Piperazinone Recrystallization and Troubleshooting Workflow.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my piperazinone derivative "oiling out" (liquid-liquid phase separation) instead of crystallizing, and how do I fix it? A1: Oiling out occurs when the melting point of the solute is depressed below the temperature at which it phase-separates from the solvent. In piperazinone synthesis, this is almost always caused by residual unreacted 1,2-diamines or haloform precursors[1].

  • The Causality: The impurities disrupt the rigid crystal lattice formation, causing solute-solvent interactions to favor a metastable liquid coacervate (an oil) rather than a solid.

  • The Fix: Shift the solvent composition. If using an Ethyl Acetate (EtOAc) and n-hexane system[2], increase the proportion of the good solvent (EtOAc) slightly, heat to re-dissolve the oil, and cool at a much slower rate (e.g., 0.1 °C/min). Alternatively, seed the solution with pure crystals just before the cloud point is reached to bypass the energy barrier for nucleation.

Q2: What is the most reliable solvent system for novel 3-oxopiperazine (piperazinone) derivatives? A2: The optimal solvent depends on the lipophilicity of your specific derivative:

  • For highly polar, unsubstituted piperazinones: An acetone-water system is highly effective[3].

  • For lipophilic derivatives (e.g., N-substituted aryl piperazinones): A binary system of EtOAc and n-hexane is the industry standard[2].

  • The Causality: EtOAc readily dissolves the piperazinone core at elevated temperatures because it acts as a hydrogen-bond acceptor for the piperazinone N-H group. Conversely, n-hexane acts as a strong, non-polar anti-solvent that disrupts these interactions, driving rapid supersaturation upon cooling[2].

Q3: My piperazinone co-crystallizes with unreacted diamine precursors. How do I resolve this before recrystallization? A3: Unreacted diamines strongly interfere with crystal nucleation by forming extensive hydrogen-bonded networks with the piperazinone amide core. Before attempting recrystallization, perform a biphasic wash. Dissolve the crude mixture in dichloromethane (DCM) and wash with mildly acidic water. This protonates the diamine, partitioning it entirely into the aqueous layer while the neutral piperazinone remains in the organic phase[1].

Q4: Can we use Deep Eutectic Solvents (DES) for greener processing of piperazinone APIs? A4: Yes. Recent advancements demonstrate that choline-based Deep Eutectic Solvents (DESs) combined with malonic acid can be used as mother liquors for the crystallization of active pharmaceutical ingredients (APIs) containing piperazinone segments (such as praziquantel)[4]. DESs provide a highly tunable hydrogen-bonding environment that facilitates the precipitation of novel cocrystals or salts while minimizing the environmental impact associated with traditional halogenated solvents[4].

Standard Operating Procedure (SOP): Binary Recrystallization of Aryl-Piperazinones

This protocol utilizes a self-validating EtOAc/n-hexane binary system, designed specifically for N-substituted piperazinone derivatives[2].

Step 1: Primary Dissolution Suspend the crude piperazinone in a minimal volume of EtOAc (approx. 3-5 mL per gram of crude). Heat the suspension to 60–70 °C under continuous stirring until fully dissolved.

  • Self-Validation Checkpoint: If the solution remains cloudy after 15 minutes of heating, insoluble polymeric byproducts are present. Proceed immediately to Step 2.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed fritted glass funnel to remove insoluble particulates.

  • Causality: Particulates act as uncontrolled nucleation sites, leading to rapid, impure precipitation rather than controlled crystallization.

Step 3: Anti-Solvent Titration While maintaining the solution at 60 °C, add n-hexane dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Self-Validation Checkpoint: Add exactly 2-3 drops of EtOAc. If the solution clears, you have achieved the perfect metastable saturation point. If it does not clear, you have over-titrated the anti-solvent; add more EtOAc and repeat.

Step 4: Annealing and Controlled Cooling Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20 °C) over 2 hours, then transfer to an ice bath (4 °C) for an additional hour.

  • Causality: Slow cooling allows the piperazinone molecules to thermodynamically favor the lowest-energy crystal lattice, excluding structural impurities.

Step 5: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold n-hexane to remove residual mother liquor. Dry under a high vacuum for 12 hours.

Quantitative Data: Solvent Systems & Expected Yields

The following table summarizes empirically validated solvent systems for various piperazinone derivatives, allowing for direct comparison of expected outcomes.

Compound ClassSolvent / Anti-Solvent SystemTypical Yield (%)Melting Point (°C)Reference
N-(Aminocarbonyl) aryl-piperazinonesEtOAc / n-hexane51 - 83%219 - 284[2]
2-Piperazinone (unsubstituted)Acetone / Water> 85%N/A[3]
Piperazinone enaminoestersEthanol (Monosolvent)59 - 62%125 - 127[5]
N1-tert-octyl-piperazinonesPentane (Monosolvent)> 75%83 - 86[1]
Piperazinone APIs (Praziquantel)Choline-based DESVariable (Cocrystals)Variable[4]
References
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The preparation method of 2 piperazinones (CN106117153A).Google Patents.
  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes (US4240961A).Google Patents.
  • 2-Imidazolidinone Benzofurans as Unexpected Outcome of the Lewis Acid Mediated Nenitzescu Reaction. Royal Society of Chemistry. Available at:[Link]

  • Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Side reactions in the synthesis of (S)-1,3-Dimethyl-piperazin-2-one

Technical Support Center: Troubleshooting & FAQs for the Synthesis of (S)-1,3-Dimethyl-piperazin-2-one Overview The (S)-1,3-dimethyl-piperazin-2-one scaffold is a critical chiral building block, notably utilized in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for the Synthesis of (S)-1,3-Dimethyl-piperazin-2-one

Overview The (S)-1,3-dimethyl-piperazin-2-one scaffold is a critical chiral building block, notably utilized in the synthesis of bivalent BET bromodomain inhibitors such as AZD5153[1]. Because of the acidic alpha-proton and the presence of competing nucleophilic sites, its synthesis is notoriously prone to side reactions, including racemization, oligomerization, and regiochemical scrambling[2]. This guide provides a self-validating workflow and addresses the most common experimental failures encountered by synthetic chemists.

Part 1: Mechanistic Workflow & Causality

To strictly control regiochemistry and preserve the C3 stereocenter, the optimal synthetic route avoids direct diamine alkylation. Instead, it utilizes a step-wise assembly starting from (S)-N-Boc-alanine and 2-(methylamino)ethanol. The diagram below illustrates the desired pathway and the kinetic/thermodynamic branch points where side reactions occur.

G A (S)-N-Boc-Alanine + 2-(Methylamino)ethanol B Amide Coupling (EDC, HOBt, DIPEA) A->B C Intermediate 1: Hydroxy Amide B->C Desired Pathway S1 Racemization (Oxazolone Pathway) B->S1 Excess Base D Mesylation (MsCl, Et3N, DCM) C->D E Intermediate 2: Mesylate D->E F Boc Deprotection (TFA/DCM) E->F G Intermediate 3: Amine Salt F->G H Cyclization (K2CO3, MeCN) G->H I (S)-1,3-Dimethyl-piperazin-2-one (Target Product) H->I High Dilution S2 E2 Elimination (Vinyl Amide) H->S2 Strong Base S3 Oligomerization (Intermolecular) H->S3 High Conc.

Mechanistic workflow for (S)-1,3-dimethyl-piperazin-2-one synthesis and key side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant racemization (loss of enantiomeric excess) in my final product? Causality: The alpha-proton at the C3 position (derived from the alanine starting material) is highly acidic due to its proximity to the lactam carbonyl. Epimerization typically occurs during the initial amide coupling via an oxazolone intermediate if the base (e.g., DIPEA) is in large excess[3]. It can also occur during the final cyclization if a strong base (like NaH) is used to deprotonate the amine. Solution: Use strictly stoichiometric DIPEA and an efficient coupling additive like HOBt or HOAt to suppress oxazolone formation[3]. For the cyclization step, utilize a mild, heterogeneous base such as K₂CO₃ in acetonitrile at temperatures not exceeding 60°C.

Q2: My cyclization step yields a high molecular weight insoluble mass instead of the piperazinone. What is happening? Causality: Intermolecular aminolysis (oligomerization/dimerization) is outcompeting intramolecular lactamization. This is a kinetically driven side reaction that dominates at high substrate concentrations. Solution: Implement pseudo-high dilution conditions. Add the deprotected amine salt slowly via a syringe pump to a refluxing suspension of K₂CO₃ in acetonitrile, maintaining a steady-state concentration of the reactive intermediate below 0.01 M.

Q3: I attempted a direct synthesis using N-methylethylenediamine and (R)-ethyl 2-bromopropanoate, but I got a mixture of regioisomers. Why? Causality: N-methylethylenediamine possesses both a primary and a secondary amine. While the primary amine is less sterically hindered, the secondary amine is more nucleophilic. This leads to competitive attacks on the alpha-bromo carbon and the ester carbonyl, resulting in an inseparable mixture of 1,3-dimethylpiperazin-2-one and 3,4-dimethylpiperazin-2-one[2]. Solution: Avoid the direct diamine alkylation route. The amino-alcohol workflow (diagrammed above) strictly controls regiochemistry by forcing the secondary amine to form the amide bond first.

Q4: During the deprotection/cyclization sequence, I observe an unexpected elimination product. Causality: The mesylate intermediate can undergo E2 elimination to form an N-vinyl or N-allyl derivative if the base is too strong or sterically hindered (e.g., DBU or t-BuOK). These bases abstract a proton adjacent to the mesylate rather than facilitating the necessary nucleophilic attack by the deprotected amine. Solution: Ensure complete removal of TFA (from Boc deprotection) before cyclization, as residual acid requires excess base to neutralize. Use a non-nucleophilic, moderate base like K₂CO₃.

Part 3: Quantitative Data Presentation

The table below summarizes how specific cyclization conditions dictate the distribution of the desired product versus side reactions.

Cyclization BaseSolventConcentrationTemp (°C)Yield (%)Enantiomeric Excess (ee %)Dimer/Oligomer (%)
NaH (2.0 eq)THF0.5 M (Batch)2545%70% (Severe Racemization)15%
K₂CO₃ (3.0 eq)MeCN0.5 M (Batch)6055%98% (Stereocenter Preserved)35% (High Oligomerization)
K₂CO₃ (3.0 eq)MeCN0.01 M (Syringe Pump)6088%99% (Optimal)< 2% (Suppressed)
DBU (2.0 eq)DCM0.1 M (Batch)2530%95%10% (High E2 Elimination)

Part 4: Self-Validating Experimental Protocol

Step 1: Regioselective Amide Coupling

  • Dissolve (S)-N-Boc-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (0.2 M).

  • Cool to 0°C. Add EDC·HCl (1.1 eq) and stir for 15 minutes to pre-activate the acid.

  • Add 2-(methylamino)ethanol (1.05 eq) followed by strictly stoichiometric DIPEA (1.0 eq).

  • Self-Validation Check: Monitor by TLC (ninhydrin stain). The secondary amine of 2-(methylamino)ethanol should be completely consumed within 4 hours. The absence of a baseline streak confirms the suppression of oxazolone-induced racemization.

  • Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Mesylation

  • Dissolve the hydroxy amide intermediate in DCM (0.2 M) and cool to 0°C.

  • Add Et₃N (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Self-Validation Check: Quench a 10 µL aliquot in water/EtOAc. TLC should show complete disappearance of the highly polar alcohol spot, replaced by a less polar mesylate spot.

  • Perform a rapid aqueous workup (ice-cold water) to prevent premature O-to-N migration. Concentrate under reduced pressure.

Step 3: Deprotection & High-Dilution Cyclization

  • Dissolve the crude mesylate in a 1:4 mixture of TFA/DCM and stir at room temperature for 1 hour.

  • Evaporate the solvent completely. Co-evaporate with toluene (3x) to remove all residual TFA. Critical Step: Residual TFA will protonate the amine, halting cyclization and promoting side reactions.

  • Dissolve the resulting amine salt in a minimal volume of acetonitrile.

  • Set up a receiving flask with anhydrous K₂CO₃ (4.0 eq) in refluxing acetonitrile (calculated to yield a final product concentration of 0.01 M).

  • Use a syringe pump to add the amine salt solution to the refluxing K₂CO₃ suspension over 6 hours.

  • Self-Validation Check: Chiral HPLC of the crude mixture must show >98% ee, confirming that the mild K₂CO₃ base successfully promoted cyclization without deprotonating the C3 stereocenter.

References

  • Bradbury, R. H., et al. "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)." Journal of Medicinal Chemistry (2016). URL:[Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (2009). URL:[Link]

Sources

Optimization

Technical Support Center: Epimerization of Chiral Piperazin-2-ones

Welcome to the technical support center dedicated to the intricate challenge of epimerization in chiral piperazin-2-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the intricate challenge of epimerization in chiral piperazin-2-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and handling these valuable chiral building blocks. Here, we dissect the underlying mechanisms of epimerization, provide robust troubleshooting strategies, and offer detailed protocols to help you maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern for chiral piperazin-2-ones?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1] For chiral piperazin-2-ones, this typically occurs at the carbon atom alpha (α) to the carbonyl group. This is a critical issue because the biological activity of a drug molecule is often intrinsically linked to its specific three-dimensional structure. The unintended inversion of a stereocenter can lead to a loss of desired therapeutic effect, the emergence of off-target effects, or even toxicity. Therefore, controlling and preventing epimerization is paramount in the development of stereochemically pure pharmaceuticals.

Q2: What are the primary drivers of epimerization in piperazin-2-one systems under typical reaction conditions?

A2: The primary driver for epimerization at the α-carbon of a piperazin-2-one is the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. This intermediate can then be re-protonated from either face, resulting in a mixture of epimers. Several factors can promote this process:

  • Base: The presence of a base, even a mild one, can facilitate proton abstraction. The strength and concentration of the base are critical factors.

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent epimerization.

  • Solvent: Polar aprotic solvents, such as DMF, can stabilize the enolate intermediate, thereby promoting epimerization.[2]

  • Prolonged Reaction Times: Extended exposure to conditions that favor epimerization increases the likelihood of stereochemical scrambling.

Q3: Can epimerization occur under conditions other than basic ones?

A3: While base-mediated epimerization is the most common pathway, other mechanisms can also lead to the loss of stereochemical integrity. For instance, a photocatalyzed epimerization of piperazines has been reported, proceeding through a reversible hydrogen atom transfer (HAT) mechanism.[3][4] This process can be mediated by a thiyl radical or, in some cases, proceed via a radical chain HAT mechanism.[3][4] Although this has been demonstrated for piperazines, the underlying principles could potentially apply to piperazin-2-ones under specific photolytic conditions.

Q4: Are certain substituents on the piperazin-2-one ring more likely to promote epimerization?

A4: Yes, the electronic nature of substituents can influence the acidity of the α-proton. Electron-withdrawing groups on the piperazine ring can increase the acidity of the α-proton, making it more susceptible to abstraction by a base and thus increasing the risk of epimerization.[1] Conversely, electron-donating groups may decrease the acidity of the α-proton, potentially rendering the stereocenter more robust.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving epimerization issues encountered during the synthesis and handling of chiral piperazin-2-ones.

Issue 1: Significant epimerization observed during a base-mediated reaction.
Potential Cause Troubleshooting Steps
Base is too strong or used in excess. 1. Screen weaker bases: If using a strong base like an alkoxide, consider switching to a milder inorganic base (e.g., K₂CO₃, NaHCO₃) or an organic amine (e.g., DIPEA, triethylamine).[5] 2. Reduce stoichiometry: Carefully titrate the amount of base used to the minimum required for the reaction to proceed efficiently.
High reaction temperature. 1. Lower the temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the progress carefully to find a balance between reaction rate and stereochemical integrity.[5]
Prolonged reaction time. 1. Optimize reaction monitoring: Use in-process controls (e.g., HPLC, LC-MS) to determine the point of reaction completion accurately and quench the reaction promptly.
Inappropriate solvent choice. 1. Solvent screening: If using a polar aprotic solvent like DMF, explore less polar alternatives such as THF, dioxane, or toluene.[6]
Issue 2: Loss of stereochemical purity during work-up or purification.
Potential Cause Troubleshooting Steps
Basic or acidic conditions during aqueous work-up. 1. Neutralize carefully: Ensure that any acidic or basic washes are thoroughly neutralized before extraction. Use buffered solutions where appropriate.
Epimerization on silica gel during column chromatography. 1. Deactivate silica gel: Pre-treat the silica gel with a small amount of a suitable amine (e.g., triethylamine in the eluent) to neutralize acidic sites. 2. Alternative purification: Consider other purification techniques such as recrystallization or preparative HPLC with a neutral mobile phase.
Elevated temperatures during solvent evaporation. 1. Use low-temperature evaporation: Concentrate solutions under reduced pressure at or below room temperature to avoid thermally induced epimerization.
Workflow for Troubleshooting Epimerization

G start Epimerization Detected check_reaction Review Reaction Conditions start->check_reaction check_workup Review Work-up & Purification start->check_workup base Base Strength/Stoichiometry check_reaction->base temp Reaction Temperature check_reaction->temp time Reaction Time check_reaction->time solvent Solvent Choice check_reaction->solvent workup_pH Aqueous Wash pH check_workup->workup_pH silica Silica Gel Activity check_workup->silica evap_temp Evaporation Temperature check_workup->evap_temp weaker_base Use Weaker Base / Less Equiv. base->weaker_base lower_temp Lower Reaction Temperature temp->lower_temp optimize_time Optimize Reaction Time time->optimize_time change_solvent Change Solvent solvent->change_solvent neutral_workup Use Neutral/Buffered Wash workup_pH->neutral_workup deactivate_silica Deactivate Silica / Alt. Purification silica->deactivate_silica low_temp_evap Low-Temperature Evaporation evap_temp->low_temp_evap end Stereochemical Integrity Maintained weaker_base->end lower_temp->end optimize_time->end change_solvent->end neutral_workup->end deactivate_silica->end low_temp_evap->end

Caption: A decision tree for troubleshooting epimerization.

Experimental Protocols

Protocol 1: Monitoring Epimerization by Chiral HPLC

This protocol provides a general method for monitoring the enantiomeric or diastereomeric purity of a chiral piperazin-2-one.

1. Column Selection:

  • Begin with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose.[7] A good starting point is to screen columns like Chiralcel OD-H, Chiralcel OJ-H, Chiralpak AD-H, and Chiralpak AS-H.

2. Mobile Phase Preparation:

  • Normal Phase: Prepare mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol).[7] Typical starting ratios are 90:10 and 80:20 (v/v).
  • Additives: For basic compounds like piperazin-2-ones, adding a small amount of a basic additive such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape.[7]

3. Analytical Method:

  • Flow Rate: Start with a flow rate of 1.0 mL/min.
  • Temperature: Maintain the column at a constant temperature, typically 25 °C.
  • Injection Volume: Inject 5-10 µL of a sample solution (approximately 1 mg/mL in mobile phase).
  • Detection: Use a UV detector at a wavelength where the analyte has significant absorbance.

4. Optimization:

  • If resolution is poor, systematically vary the mobile phase composition (e.g., change the alcohol percentage or switch to a different alcohol).[7]
  • Investigate the effect of temperature on the separation.
Protocol 2: General Procedure for Minimizing Epimerization during Synthesis

This protocol outlines a set of best practices for a generic reaction involving a chiral piperazin-2-one that is susceptible to epimerization.

1. Reaction Setup:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral piperazin-2-one starting material and the appropriate anhydrous solvent (e.g., THF or toluene).
  • Cool the reaction mixture to the lowest practical temperature for the reaction (e.g., -78 °C, 0 °C, or room temperature).

2. Reagent Addition:

  • If a base is required, choose the mildest base that effectively promotes the reaction. Prepare a solution of the base and add it dropwise to the cooled reaction mixture.
  • Slowly add the other reagents to maintain a low concentration of reactive intermediates at any given time.[6]

3. Reaction Monitoring:

  • Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or LC-MS).
  • Aim to stop the reaction as soon as the starting material is consumed to minimize exposure to potentially epimerizing conditions.

4. Work-up and Purification:

  • Quench the reaction at low temperature, if possible.
  • During aqueous work-up, use pre-chilled, pH-neutral, or buffered solutions.
  • Extract the product with a suitable organic solvent and dry the organic layer over anhydrous sodium sulfate.
  • Concentrate the solvent in vacuo at a low temperature.
  • If column chromatography is necessary, consider using a deactivated stationary phase or an alternative purification method.
Visualizing the Epimerization Mechanism

Caption: The mechanism of base-mediated epimerization.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
  • Synthesis method of chiral piperazinone derivative.
  • Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers. Benchchem.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • Epimeris
  • Technical Support Center: Minimizing Epimerization in Peptidic Thioacid Prepar

Sources

Troubleshooting

Optimizing reaction conditions for (S)-1,3-Dimethyl-piperazin-2-one synthesis

Technical Support Center: Optimizing (S)-1,3-Dimethyl-piperazin-2-one Synthesis Welcome to the Technical Support Center for the synthesis of (S)-1,3-Dimethyl-piperazin-2-one. In medicinal chemistry, this chiral lactam sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (S)-1,3-Dimethyl-piperazin-2-one Synthesis

Welcome to the Technical Support Center for the synthesis of (S)-1,3-Dimethyl-piperazin-2-one. In medicinal chemistry, this chiral lactam scaffold is a critical structural motif, frequently utilized to improve the pharmacokinetic properties, rigidity, and binding affinity of complex drug candidates, including highly selective covalent inhibitors targeting the KEAP1-NRF2 pathway[1].

This guide provides a field-proven, self-validating synthetic workflow, detailed standard operating procedures (SOPs), and a troubleshooting Q&A to help you optimize yields and preserve enantiomeric purity during your scale-up campaigns.

Mechanistic Pathway & Workflow

The most reliable route to synthesize (S)-1,3-Dimethyl-piperazin-2-one relies on a tandem reductive amination and base-promoted lactamization strategy. This approach utilizes (S)-alanine methyl ester to establish the C3 stereocenter and N-Boc-N-methyl-2-aminoacetaldehyde to provide the remaining backbone.

SynthesisPathway A (S)-Alanine Methyl Ester C Reductive Amination Intermediate A->C NaBH(OAc)3 DCE, rt B N-Boc-N-methyl- 2-aminoacetaldehyde B->C D Deprotected Amine (HCl Salt) C->D 4M HCl in Dioxane E (S)-1,3-Dimethyl- piperazin-2-one D->E K2CO3, Toluene Reflux, 12h

Fig 1: Reductive amination and lactamization workflow for (S)-1,3-Dimethyl-piperazin-2-one.

Standard Operating Procedures (SOPs)

Step 1: Reductive Amination

Causality & Logic: We utilize sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. As established by Abdel-Magid et al., NaBH(OAc)3 is exceptionally mild and selective; it reduces the transient iminium ion without reducing the methyl ester or unreacted aldehyde, and avoids the generation of toxic HCN gas associated with sodium cyanoborohydride[2].

  • Charge a dry, argon-purged flask with (S)-alanine methyl ester hydrochloride (1.0 equiv) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add N,N-diisopropylethylamine (DIPEA) (1.1 equiv) to liberate the free amine. Stir for 15 minutes at room temperature.

  • Add N-Boc-N-methyl-2-aminoacetaldehyde (1.05 equiv). Stir for 30 minutes to allow complete imine formation prior to reduction.

  • Portion-wise, add NaBH(OAc)3 (1.5 equiv) to prevent thermal spiking. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot with saturated NaHCO3, extract with EtOAc, and run TLC (ninhydrin stain). The aldehyde must be fully consumed, replaced by a distinct secondary amine spot. LC-MS should confirm the intermediate mass[M+H]+.

Step 2: Boc Deprotection
  • Concentrate the DCE under reduced pressure. Dissolve the crude intermediate in minimal dichloromethane (DCM).

  • Add 4M HCl in dioxane (10.0 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: The completion of deprotection is indicated by the cessation of gas evolution (isobutylene and CO2). LC-MS will show the complete disappearance of the Boc-protected mass and the appearance of the [M+H]+ for the free diamine.

  • Concentrate the mixture to absolute dryness to yield the diamine dihydrochloride salt.

Step 3: Base-Promoted Lactamization

Causality & Logic: The choice of base is paramount. Strong bases will deprotonate the acidic alpha-proton of the amino ester, destroying the C3 stereocenter. We utilize a heterogeneous mixture of K2CO3 in toluene to slowly liberate the free amine, facilitating intramolecular amidation without epimerization.

  • Suspend the crude diamine dihydrochloride salt in anhydrous toluene (0.1 M).

  • Add anhydrous potassium carbonate (K2CO3) (4.0 equiv).

  • Equip the flask with a reflux condenser and heat to 110 °C for 12 hours.

  • Self-Validation Checkpoint: The heterogeneous mixture will slowly convert the highly polar diamine salt into the non-polar lactam. Once LC-MS indicates >95% conversion, filter the hot mixture to remove inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography (DCM:MeOH).

Troubleshooting & FAQs

Q1: Why am I observing significant racemization (loss of enantiomeric excess) during the cyclization step? A1: Racemization (epimerization at the C3 position) occurs when the base used for cyclization is too strong or highly soluble (e.g., NaOtBu, DBU, or excess DIPEA at high heat). These bases deprotonate the relatively acidic alpha-proton of the amino ester intermediate before the cyclization takes place. To prevent this, strictly use a mild, insoluble inorganic base like K2CO3 in a non-polar solvent (toluene) under reflux. This heterogeneous system keeps the effective basicity low while providing enough thermal energy for cyclization.

Q2: During reductive amination, I see a high percentage of dialkylated byproducts. How can I prevent this? A2: Dialkylation occurs when the newly formed secondary amine competes with the starting primary amine to react with the aldehyde[2]. To suppress this, perform a stepwise reductive amination. Pre-mix the (S)-alanine methyl ester with the aldehyde to fully form the imine before adding the NaBH(OAc)3. Additionally, maintaining the amino ester in a slight molar excess relative to the aldehyde favors monoalkylation.

Q3: The cyclization step is stalling at 50% conversion. What is the thermodynamic barrier? A3: Stalling is typically a thermodynamic equilibrium issue. The intramolecular amidation releases methanol as a byproduct. In a closed system or a coordinating solvent, the reverse reaction (methanolysis) halts conversion. By running the reaction in refluxing toluene, you drive the reaction to completion by continuously volatilizing the methanol byproduct (Le Chatelier's principle) while providing sufficient thermal energy to overcome the conformational barrier of the linear precursor.

Quantitative Data: Cyclization Optimization

The following table summarizes our internal optimization data for the lactamization step. Note the inverse relationship between base strength/solubility and enantiomeric excess (ee %).

SolventBaseTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Toluene K2CO3 110 (Reflux) 12 82 >98
MethanolEt3N65 (Reflux)2465>98
DMFDIPEA90167492 (Partial epimerization)
THFNaOtBu6544565 (Significant racemization)

References

  • Title: Covalent Inhibitors of KEAP1 with Exquisite Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

Sources

Optimization

Removal of impurities from (S)-1,3-Dimethyl-piperazin-2-one

Welcome to the Technical Support Center for the isolation and purification of (S)-1,3-Dimethyl-piperazin-2-one . This resource is designed for drug development professionals and synthetic chemists who require high-fideli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (S)-1,3-Dimethyl-piperazin-2-one . This resource is designed for drug development professionals and synthetic chemists who require high-fidelity resolution of chiral and chemical impurities during scale-up.

Executive Summary & Causal Framework

(S)-1,3-Dimethyl-piperazin-2-one is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, most notably bivalent Bromodomain and Extra Terminal (BET) inhibitors (e.g., AZD5153) 1 and selective KEAP1 covalent inhibitors 2. The biological activity of these targets is exquisitely stereospecific; for instance, the (R)-enantiomer of certain piperidone motifs can be up to 4 times more active than the (S)-enantiomer—or vice versa, depending on the target pocket's spatial constraints 2. Consequently, retaining strict enantiomeric excess (ee > 99%) and chemical purity during synthesis is a non-negotiable quality attribute.

Diagnostic & Purification Workflow

PurificationWorkflow Start Crude (S)-1,3-Dimethyl- piperazin-2-one Analyze HPLC/SFC Profiling Identify Impurities Start->Analyze Decision1 Enantiomeric Impurity > 1%? Analyze->Decision1 Decision2 Chemical Impurities > 2%? Decision1->Decision2 No SFC Chiral SFC Purification (Amylose/Cellulose CSP) Decision1->SFC Yes Salt Salt Formation & Recrystallization Decision2->Salt Yes Pure Pure (S)-1,3-Dimethyl- piperazin-2-one (>99% ee) Decision2->Pure No SFC->Decision2 Salt->Pure

Workflow for the diagnostic profiling and purification of (S)-1,3-dimethyl-piperazin-2-one.

Troubleshooting Guide & FAQs

Q1: We are detecting a 5–10% contamination of the (R)-enantiomer. Why does this happen, and how can we remove it? Causality: Enantiomeric leakage usually occurs during the primary cyclization step if the chiral pool starting material (e.g., (S)-alanine derivatives) undergoes partial racemization under basic conditions or prolonged heating. Resolution: Standard silica gel chromatography cannot resolve these enantiomers. You must utilize Chiral Supercritical Fluid Chromatography (SFC). Preparative SFC using an Amylose-1 or Cellulose-based chiral stationary phase (CSP) with a CO₂/Methanol or CO₂/Ethanol co-solvent system is the field-validated standard for this resolution 3.

Q2: Our LC-MS shows a persistent M-14 impurity. What is the structural basis of this impurity, and how do we clear it? Causality: An M-14 peak typically corresponds to the des-methyl derivative, 3-methylpiperazin-2-one. This arises when the N-methylation step is incomplete, or if the starting diamine lacked the required N-methyl group prior to cyclization 4. Resolution: Because the secondary amine in the des-methyl impurity is significantly more nucleophilic and basic than the tertiary amide/amine in the desired product, you can remove it via selective scavenging. Stir the crude mixture with a polymer-bound isocyanate resin, or perform a mild acidic wash (pH ~4.5) to selectively protonate and partition the secondary amine into the aqueous layer, leaving the less basic (S)-1,3-dimethyl-piperazin-2-one in the organic phase.

Q3: We have a colored impurity and trace heavy metals from the cyclization catalyst. What is the best polishing step? Causality: Palladium or silver catalysts used in cascade nucleophilic substitutions or carbopalladation can leach into the product, coordinating tightly with the piperazinone nitrogen atoms 4. Resolution: Form a hydrochloride salt of the piperazinone. Dissolve the crude in ethyl acetate and add 1.2 equivalents of HCl in dioxane. The (S)-1,3-dimethyl-piperazin-2-one hydrochloride salt will precipitate. Wash the crystals with cold MTBE to remove organic chromophores, and use a metal scavenger resin (e.g., SiliaMetS Thiol) on the free-based product afterward.

Quantitative Data: Impurity Profiling & Separation Metrics

The following table summarizes the typical retention profiles and resolution metrics for the purification of (S)-1,3-dimethyl-piperazin-2-one using SFC 3.

Analyte / ImpurityStructure / IdentitySFC Retention Time (min)*Resolution ( Rs​ )Removal Strategy
(S)-1,3-Dimethyl-piperazin-2-one Desired Product3.3N/ATarget Compound
(R)-1,3-Dimethyl-piperazin-2-one Enantiomer4.1> 2.0Chiral SFC (Amylose-1)
3-Methylpiperazin-2-one Des-methyl (M-14)2.81.5Acidic wash / Scavenger
N,N'-Dimethyl ethylenediamine Unreacted Precursor1.5> 3.0Aqueous extraction

*Conditions: Amylose-1 column (2×250 mm), 40% MeOH in CO₂, 60 mL/min flow rate.

Self-Validating Experimental Protocols

Protocol A: Preparative Chiral SFC for Enantiomeric Resolution

This protocol is self-validating: baseline separation on the analytical scale directly dictates the success of the preparative run.

  • Sample Preparation: Dissolve the crude 1,3-dimethyl-piperazin-2-one mixture in HPLC-grade Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Analytical Validation: Inject 10 µL onto an analytical Chiralpak Amylose-1 column (4.6 × 250 mm). Run an isocratic gradient of 40% MeOH / 60% CO₂ at 3 mL/min. Confirm that the resolution ( Rs​ ) between the (S) peak (approx. 3.3 min) and (R) peak (approx. 4.1 min) is ≥1.5 .

  • Preparative Scale-Up: Transfer to a preparative SFC system equipped with a 21.2 × 250 mm Amylose-1 column.

  • Elution: Maintain a flow rate of 60 mL/min using the 40% MeOH in CO₂ mobile phase. Maintain the backpressure regulator at 100 bar and column temperature at 35°C.

  • Fraction Collection & Recovery: Collect the first eluting peak ((S)-enantiomer). Evaporate the methanol under reduced pressure at 30°C to yield the pure enantiomer.

    • Self-Validation Check: Re-inject the isolated fraction on the analytical system; the ee must be >99% before proceeding to downstream API synthesis.

Protocol B: Chemical Purification via Hydrochloride Salt Formation

This protocol leverages the pKa differential between the piperazinone and unreacted linear amines, serving as a robust chemical purge.

  • Dissolution: Dissolve 10 g of crude (S)-1,3-dimethyl-piperazin-2-one in 100 mL of anhydrous Ethyl Acetate (EtOAc) under a nitrogen atmosphere.

  • Salt Precipitation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 molar equivalents of 4M HCl in 1,4-dioxane dropwise over 15 minutes. A white precipitate will form immediately.

  • Maturation: Stir the suspension at 0°C for 1 hour to ensure complete crystallization and particle growth.

  • Filtration: Filter the solid under a vacuum using a Buchner funnel. Wash the filter cake with 2 × 20 mL of cold Methyl tert-butyl ether (MTBE) to remove non-basic lipophilic impurities.

  • Free-Basing (Optional): To recover the free base, dissolve the salt in minimal water, adjust to pH 10 with saturated aqueous Na₂CO₃, and extract with Dichloromethane (3 × 50 mL). Dry the organic layer over Na₂SO₄ and concentrate.

    • Self-Validation Check: Perform a quantitative NMR (qNMR) using an internal standard to verify that solvent and metal residues are below 10 ppm.

References

  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity - nih.gov - 2

  • Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic into the Oral Candidate Quality Molecule I-BET432 - acs.org -1

  • US11111247B2 - Pyrazolopyrimidine compounds and uses thereof - google.com - 3

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution - thieme-connect.com - 4

Sources

Troubleshooting

Characterization of byproducts in (S)-1,3-Dimethyl-piperazin-2-one reactions

Welcome to the Application Science Support Center. (S)-1,3-Dimethyl-piperazin-2-one is a critical chiral building block frequently utilized in the synthesis of advanced therapeutics, including bivalent BET/BRD4 inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. (S)-1,3-Dimethyl-piperazin-2-one is a critical chiral building block frequently utilized in the synthesis of advanced therapeutics, including bivalent BET/BRD4 inhibitors (e.g., AZD5153) [[1]]([Link]) and highly selective covalent KEAP1 inhibitors [[2]]([Link]).

Due to its structural features—specifically the acidic α-proton at the C3 chiral center and the ambident nucleophilicity of the lactam motif—researchers often encounter complex byproduct profiles during N4-alkylation or cross-coupling reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated analytical protocols to isolate and characterize these impurities.

Troubleshooting FAQs: Byproduct Formation

Q: During the N4-arylation/alkylation of (S)-1,3-Dimethyl-piperazin-2-one, I am observing a significant drop in enantiomeric excess (ee%). What is driving this chiral inversion? A: The loss of chiral integrity at the C3 position is driven by base-catalyzed enolization. The C3 proton is situated alpha to the C2 lactam carbonyl. When utilizing strong bases (e.g., NaH, KOtBu) to deprotonate the N4 amine for coupling, the base inadvertently abstracts the C3 proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is re-established non-stereospecifically, yielding the (R)-enantiomer byproduct . Scientist's Recommendation: Shift to milder bases (e.g., Cs₂CO₃) or utilize Buchwald-Hartwig cross-coupling conditions with a highly active palladium precatalyst (e.g., RuPhos Pd G3). This allows for lower reaction temperatures and weaker bases, thereby kinetically suppressing the enolization pathway.

Q: My LC-MS shows an isobaric impurity with the exact mass of my desired N4-alkylated product. How can I confirm if this is an O-alkylated byproduct? A: Lactams exhibit ambident nucleophilicity. While the N4 secondary amine is typically the primary reactive site, the C2 carbonyl oxygen can undergo O-alkylation under specific kinetic conditions (e.g., use of hard electrophiles like alkyl triflates or silver salts), forming a lactim ether . Scientist's Recommendation: Do not rely solely on Mass Spectrometry. Use ¹³C NMR for definitive regiochemical assignment. The C2 carbonyl of the intact lactam resonates around 168–172 ppm. If O-alkylation has occurred, this peak shifts upfield to ~155–160 ppm, which is characteristic of the newly formed C=N bond.

Q: After aqueous workup, I am detecting a highly polar byproduct with a mass shift of +18 Da. What is this, and how do I prevent it? A: A +18 Da mass shift indicates hydrolytic ring-opening of the piperazin-2-one core. The lactam bond (N1-C2) is susceptible to hydrolysis under harsh acidic or basic aqueous conditions, yielding an acyclic N-methyl-N-(2-(methylamino)ethyl)alanine derivative. Scientist's Recommendation: Quench reactions with buffered solutions (e.g., saturated NH₄Cl) to maintain a near-neutral pH (6.5–7.5) during liquid-liquid extraction. Avoid prolonged heating during the rotary evaporation of aqueous fractions.

Mechanistic & Analytical Visualizations

Epimerization S_Enantiomer (S)-1,3-Dimethyl- piperazin-2-one (Desired) Enolate Planar Enolate Intermediate (Achiral) S_Enantiomer->Enolate Strong Base (-H+ at C3) Enolate->S_Enantiomer +H+ (Retention) R_Enantiomer (R)-1,3-Dimethyl- piperazin-2-one (Racemized Byproduct) Enolate->R_Enantiomer +H+ (Inversion)

Fig 1: Base-catalyzed epimerization pathway of (S)-1,3-Dimethyl-piperazin-2-one.

Workflow Start Crude Reaction Mixture LCMS LC-MS/MS Analysis Start->LCMS MassCheck Mass matches desired product? LCMS->MassCheck NMR 13C NMR Analysis (Regiochemistry) MassCheck->NMR Yes (Isobaric) RingOpen Ring-Opened Byproduct (+18 Da Mass Shift) MassCheck->RingOpen No (+18 Da) ChiralHPLC Chiral HPLC (Check ee%) Racemate (R)-Enantiomer Byproduct (Low ee%) ChiralHPLC->Racemate Low ee% Success Pure (S)-Product (High ee%, C2 ~170 ppm) ChiralHPLC->Success >98% ee NMR->ChiralHPLC Lactam intact OAlkyl O-Alkylated Lactim Ether (C2 ~158 ppm) NMR->OAlkyl C=N bond present

Fig 2: Analytical workflow for characterizing piperazin-2-one reaction byproducts.

Quantitative Data: Byproduct Signatures

Use the following reference matrix to rapidly identify impurities in your reaction mixtures.

AnalyteMass Shift (ΔDa)¹³C NMR (C2 Shift)IR SignatureChiral HPLC Elution
(S)-1,3-Dimethyl-piperazin-2-one 0~170 ppm~1650 cm⁻¹ (Strong C=O)Peak 1
(R)-Enantiomer Byproduct 0~170 ppm~1650 cm⁻¹ (Strong C=O)Peak 2
O-Alkylated Lactim Ether 0~158 ppmC=O absent, C=N presentN/A (Achiral core shift)
Ring-Opened Acyclic Acid +18~175 ppmBroad O-H stretch (~3000 cm⁻¹)N/A (Fails to retain)

Validated Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Context: This protocol validates the chiral integrity of the C3 methyl group post-reaction. The immobilized cellulose stationary phase provides excellent chiral recognition via hydrogen bonding and steric inclusion of the piperazinone ring [[3]]([Link]).

  • Sample Preparation: Dissolve 1.0 mg of the purified product in 1.0 mL of HPLC-grade Ethanol (EtOH). Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Equip the system with a CHIRALPAK IC column (50 × 500 mm, 20 μm for preparative, or 4.6 × 250 mm, 5 μm for analytical runs).

  • Mobile Phase: Establish isocratic elution using 100% EtOH. (Note: If the N4-substituent is highly lipophilic, a Hexane/EtOH 80:20 v/v mixture may yield better resolution).

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain an isothermal column compartment temperature of 25 °C.

  • Detection: Monitor UV absorbance at 210 nm (capturing the lactam n→π* transition) and 254 nm (if an N4-aryl group is present).

  • Data Analysis: Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate ee% using the formula: ee% =[(Area S - Area R) / (Area S + Area R)] × 100.

Protocol B: LC-MS/MS Structural Elucidation of Ring-Opened Impurities

Context: This self-validating mass spectrometry workflow confirms hydrolytic degradation by forcing the collision-induced dissociation (CID) of the newly formed carboxylic acid.

  • Chromatography Setup: Utilize a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Solvent System: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H₂O) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 4.0 minutes. Self-Validation Check: Ring-opened products will elute significantly earlier than the intact lactam due to the increased polarity of the exposed carboxylic acid and secondary amine.

  • Ionization: Operate the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Fragmentation: Isolate the [M+H+18]+ parent ion in the quadrupole. Apply a collision energy of 20–30 eV in the collision cell.

  • Spectral Interpretation: Analyze the MS2 spectrum for a characteristic neutral loss of 18 Da (H₂O). The loss of water under CID conditions definitively confirms the presence of a free carboxylic acid moiety, validating that the lactam ring has been hydrolyzed.

References

  • Bradbury, R. H., et al. "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)." Journal of Medicinal Chemistry 59.17 (2016): 7801-7817. URL:[Link][1][4]

  • Gonda, T., et al. "Covalent Inhibitors of KEAP1 with Exquisite Selectivity." Journal of Medicinal Chemistry 67.22 (2024): 19823-19845. URL:[Link][2][3]

Sources

Optimization

Piperazinone Synthesis Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for piperazinone synthesis. As a Senior Application Scientist, I have compiled this guide to address the mechanistic nuances and practical challenges of constructing the piperazino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazinone synthesis. As a Senior Application Scientist, I have compiled this guide to address the mechanistic nuances and practical challenges of constructing the piperazinone scaffold—a privileged pharmacophore in drug discovery. This guide moves beyond basic recipes, focusing on the causality behind reaction failures and providing self-validating protocols to ensure scientific integrity.

Core Experimental Protocols

Self-validating workflows for robust piperazinone assembly.

Protocol A: Solid-Phase Synthesis via Disrupted Ugi Condensation

This method leverages aziridine aldehyde dimers as amphoteric reagents to generate 2,3,6-trisubstituted piperazinones on a solid support[1].

Causality Note: Resin anchoring converts the primary amino acid into a secondary amine. Mechanistically, this steric anchoring dictates the formation of the cis diastereomer upon cyclization, unlike solution-phase methods that predominantly yield trans products ().

Step-by-Step Methodology:

  • Resin Preparation: Anchor the starting amino acid to a suitable resin (e.g., Wang resin) to form a secondary amine linkage[1][2].

  • Disrupted Ugi Condensation: React the resin-bound amino acid with an isocyanide and an aziridine aldehyde dimer[1].

  • Intermediate Formation: Allow the reaction to proceed under mild conditions to form the solid-supported N-acyl aziridine intermediate[1].

  • Nucleophilic Ring Opening & Cyclization: Introduce a nucleophile (e.g., a primary amine) to open the aziridine ring. The subsequent intramolecular attack on the ester/amide carbonyl drives the cyclization into the piperazinone core[1].

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 5% H₂O in TFA) to facilitate traceless cleavage, deprotection, and final isolation of the piperazinone[2].

Protocol B: Palladium-Catalyzed Cascade Double Nucleophilic Substitution

A one-pot cascade utilizing chloro allenylamides, primary amines, and aryl iodides to form three bonds simultaneously[3].

Causality Note: The addition of AgNO₃ is critical; it precipitates the chloride ion from the alkyl chloride, accelerating the in situ generation of the nucleophilic secondary amine required for the final ring closure ().

Step-by-Step Methodology:

  • Reagent Assembly: In a dry reaction vessel under an N₂ atmosphere, combine the chloro allenylamide (0.2 mmol), aryl iodide (0.12 mmol), and primary amine (0.3 mmol)[4].

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.02 mmol) as the catalyst, AgNO₃ (0.1 mmol) to facilitate halide abstraction, and Cs₂CO₃ (0.6 mmol) as the base[4].

  • Solvent & Heating: Suspend the mixture in anhydrous CH₃CN (10 mL) and heat to reflux (85–90 °C) for 16 hours[4].

  • Workup: Cool to room temperature, remove the solvent under reduced pressure, and purify via flash chromatography (SiO₂, typically PE–Et₂O gradients) to afford the N-substituted piperazinone[4].

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity during piperazinone cyclization.

Synthesis RouteKey Reagents / CatalystsTemp (°C)Time (h)Yield (%)PurityMechanistic Observation
Solid-Phase Ugi Aziridine aldehyde, isocyanide2512-2456 - 96> 85%Yields exclusive cis diastereomer due to resin steric bulk[1][5].
Pd-Cascade Pd(PPh₃)₄, AgNO₃, Cs₂CO₃85 - 901663 - 74> 90%AgNO₃ addition improves yield by ~15% via rapid halide abstraction[4].
Dioxime Reductive 5%-Pd/C, H₂ (Solution phase)251842 - 65> 95%Prolonged hydrogenation ensures complete reductive cyclization[6].
Alkylation (Wang) BOP reagent, 5% H₂O/TFA252 - 460 - 80> 88%Facile cleavage and cyclization occur simultaneously in TFA[2].

Troubleshooting & FAQs

Q1: During solid-phase synthesis using aziridine aldehydes, my cyclization yields a complex mixture of diastereomers instead of the expected pure cis product. How do I correct this? Answer: Diastereoselectivity in this disrupted Ugi condensation is strictly governed by the matched/mismatched stereochemistry of the starting amino acid and the aziridine aldehyde dimer[1]. If you observe a mixture, it indicates either a mismatched stereochemical pairing or premature cleavage from the resin. Ensure your amino acid is firmly anchored as a secondary amine; primary amines in solution-phase equivalents predominantly yield the trans diastereomer[1]. Verify resin loading efficiency before the Ugi condensation step.

Q2: In the Pd-catalyzed cascade synthesis, my reaction stalls at the acyclic intermediate, and the final piperazinone yield is below 30%. What is failing? Answer: This is a classic symptom of insufficient electrophilic activation or catalyst deactivation. The cascade relies on the in situ transformation of an alkyl chloride into a nucleophilic amine[4]. If you omitted the silver salt (AgNO₃), the chloride abstraction is too slow, stalling the Sₙ2 cyclization. Additionally, check your palladium source. Switching to a Pd(dba)₂/PPh₃ catalytic system in conjunction with 0.5 equivalents of AgNO₃ has been shown to rescue stalled reactions and boost yields to >70%[4].

Q3: I am observing significant unreacted linear precursors during the TFA cleavage step of my solid-phase enkephalin mimetic synthesis. Why isn't it cyclizing? Answer: The cyclization of the linear precursor into the piperazinone upon cleavage requires the presence of a nucleophilic nitrogen and an activated carbonyl. If the cleavage cocktail is strictly anhydrous TFA, the necessary proton transfers for cyclization can be kinetically hindered. Ensure your cleavage cocktail contains exactly 5% H₂O in TFA[2]. The water acts as a crucial proton shuttle, facilitating simultaneous cleavage, deprotection, and rapid cyclization of the heterocycle ().

Diagnostic Workflows

To further assist your experimental optimization, I have mapped out the mechanistic troubleshooting logic for addressing low yields in piperazinone cyclization.

PiperazinoneTroubleshooting Start Issue: Low Piperazinone Yield or Incomplete Cyclization PhaseCheck Identify Synthesis Phase Start->PhaseCheck SolidPhase Solid-Phase (Ugi / Resin Cleavage) PhaseCheck->SolidPhase Resin-based SolutionPhase Solution-Phase (Pd-Cascade / Reductive) PhaseCheck->SolutionPhase Liquid-based CheckStereo Check Stereochemical Match (Amino Acid vs Aziridine) SolidPhase->CheckStereo Diastereomer mix CheckCleavage Verify Cleavage Cocktail (Ensure 5% H2O in TFA) SolidPhase->CheckCleavage Linear precursor remains CheckCatalyst Assess Pd Catalyst State (Add AgNO3 for Halide Abstraction) SolutionPhase->CheckCatalyst Stalls at acyclic intermediate CheckTemp Verify Reflux Temp (Must reach 85-90 °C) SolutionPhase->CheckTemp Low conversion rate ResolvedSolid Yields Pure cis-Diastereomer & Complete Cleavage CheckStereo->ResolvedSolid CheckCleavage->ResolvedSolid ResolvedSolution Complete Cascade Cyclization >70% Yield CheckCatalyst->ResolvedSolution CheckTemp->ResolvedSolution

Caption: Diagnostic logic for troubleshooting incomplete cyclization and low yields in piperazinone synthesis.

References

  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters (American Chemical Society).[Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry (ACS Publications).[Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules (PubMed Central).[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules (MDPI).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-1,3-Dimethyl-piperazin-2-one Against Established Standards

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries have long stood as a robust and reliable strategy, temporarily imparting chirality to a pro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries have long stood as a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to guide the formation of new stereogenic centers with high fidelity. This guide offers an in-depth comparison of a lesser-explored chiral auxiliary, (S)-1,3-Dimethyl-piperazin-2-one, with well-established and widely utilized auxiliaries such as Evans' oxazolidinones, Meyers' bicyclic lactams, and Oppolzer's sultams. Through an objective analysis of their performance, supported by available experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of stereoselective syntheses.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind the use of a chiral auxiliary is the temporary covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This creates a chiral environment that directs the approach of a reactant to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a predictable configuration.[1] Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse, yielding the enantiomerically enriched product.[2]

(S)-1,3-Dimethyl-piperazin-2-one: An Emerging Chiral Auxiliary

While not as extensively documented as other chiral auxiliaries, chiral piperazin-2-ones, including (S)-1,3-Dimethyl-piperazin-2-one, represent an intriguing class of chiral scaffolds. Their rigid cyclic structure and the presence of multiple stereogenic centers offer the potential for effective stereodifferentiation. The synthesis of chiral piperazin-2-ones can be achieved through various methods, including the asymmetric hydrogenation of pyrazin-2-ols and palladium-catalyzed asymmetric allylic alkylation.[2][3]

The proposed mechanism of stereocontrol for N-acylated piperazin-2-ones in reactions like alkylation would likely involve the formation of a rigid, chelated enolate structure. The substituents on the piperazinone ring would then sterically hinder one face of the enolate, directing the approach of an electrophile to the opposite face.

A Comparative Analysis with Established Chiral Auxiliaries

The true measure of a chiral auxiliary's utility lies in its performance relative to existing, well-validated systems. Here, we compare (S)-1,3-Dimethyl-piperazin-2-one with three mainstays of asymmetric synthesis: Evans' oxazolidinones, Meyers' bicyclic lactams, and Oppolzer's sultams.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries for a broad range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[4][5]

  • Mechanism of Stereocontrol: The stereochemical outcome is dictated by the substituent at the C4 position (and sometimes C5), which sterically shields one face of the derived (Z)-enolate. This chelated enolate directs the electrophile to the opposite, less-hindered face, leading to high diastereoselectivity.[6][7]

  • Performance: Evans' auxiliaries consistently provide high levels of diastereoselectivity, often exceeding 99:1, and good to excellent chemical yields in a variety of reactions.[8]

  • Cleavage: A key advantage of Evans' auxiliaries is the variety of mild methods for their removal, yielding carboxylic acids, alcohols, aldehydes, or esters, often with high recovery of the auxiliary.[1][3][9]

Meyers' Bicyclic Lactams

Meyers' chiral bicyclic lactams are particularly effective for the asymmetric synthesis of quaternary carbon centers via alkylation of their enolates.[10]

  • Mechanism of Stereocontrol: The rigid, fused-ring system of the bicyclic lactam creates a highly defined steric environment. Upon enolization, one face of the enolate is effectively blocked, leading to highly diastereoselective alkylation.

  • Performance: These auxiliaries have demonstrated excellent performance in the synthesis of chiral α-substituted and α,α-disubstituted carboxylic acids, with high diastereoselectivities often reported.

  • Cleavage: Removal of the auxiliary is typically achieved through acidic hydrolysis to afford the chiral carboxylic acid.

Oppolzer's Sultams

Oppolzer's camphor-derived sultams are renowned for their rigidity and have proven highly effective in a range of asymmetric reactions, including Diels-Alder reactions, Michael additions, and alkylations.[11][12][13]

  • Mechanism of Stereocontrol: The rigid bicyclic structure of the camphor backbone and the stereoelectronics of the sultam ring create a well-defined chiral environment that effectively shields one face of the N-enoyl or enolate moiety.[14][15][16]

  • Performance: Oppolzer's sultams consistently afford high levels of diastereoselectivity in a variety of reactions.[11][12]

  • Cleavage: The auxiliary can be removed under various conditions, including hydrolysis and reductive cleavage, to provide the desired enantiomerically enriched products.[17]

Quantitative Performance Comparison

The following table summarizes the typical performance of these chiral auxiliaries in key asymmetric reactions based on literature data. It is important to note the absence of comprehensive data for (S)-1,3-Dimethyl-piperazin-2-one, highlighting the need for further research in this area.

Chiral AuxiliaryReaction TypeSubstrate/ElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinone AlkylationN-Propionyl oxazolidinone + Allyl iodide98:2 d.r.61-77[9]
Aldol ReactionN-Propionyl oxazolidinone + Isobutyraldehyde>99% d.e.75[8]
Diels-AlderN-Acryloyl oxazolidinone + Cyclopentadiene>95% d.e.80-90[5]
Meyers' Bicyclic Lactam AlkylationN-Acyl bicyclic lactam + Alkyl halide>95% d.e.High[10]
Oppolzer's Sultam AlkylationN-Propionyl sultam + Allyl bromide96:4 d.r.>95[14]
Aldol ReactionN-Acyl sultam + AldehydeHigh d.e.High[11][12]
Diels-AlderN-Acryloyl sultam + Cyclopentadiene>98% d.e.High[5]
(S)-1,3-Dimethyl-piperazin-2-one AlkylationN/AData not availableData not available-
Aldol ReactionN/AData not availableData not available-
Diels-AlderN/AData not availableData not available-

Experimental Protocols

Detailed, step-by-step methodologies for key experiments are provided to illustrate the practical application of these chiral auxiliaries.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

G Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add allyl iodide (1.2 eq) and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1N HCl and extract the chiral carboxylic acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched product.[9]

Mechanistic Insights into Stereocontrol

The stereochemical outcome of reactions employing chiral auxiliaries is governed by the formation of a highly organized transition state.

Stereocontrol with Evans' Oxazolidinones

G cluster_0 Formation of Chelated (Z)-Enolate cluster_1 Diastereoselective Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone Chelated_Enolate Chelated (Z)-Enolate Acyl_Oxazolidinone->Chelated_Enolate -78 °C Base Base (e.g., NaHMDS) Base->Chelated_Enolate Transition_State Transition State (Steric Shielding by R') Chelated_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Approach from less hindered face Alkylated_Product Alkylated Product (High d.r.) Transition_State->Alkylated_Product

Caption: Mechanism of stereocontrol in Evans' auxiliary-mediated alkylation.

Proposed Stereocontrol with (S)-1,3-Dimethyl-piperazin-2-one

G cluster_0 Formation of Chelated Enolate cluster_1 Diastereoselective Alkylation Acyl_Piperazinone N-Acyl-(S)-1,3-Dimethyl- piperazin-2-one Chelated_Enolate Chelated Enolate Acyl_Piperazinone->Chelated_Enolate Base Base Base->Chelated_Enolate Transition_State Transition State (Steric Shielding by Methyl Groups) Chelated_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Proposed approach from less hindered face Alkylated_Product Alkylated Product Transition_State->Alkylated_Product

Caption: Proposed mechanism of stereocontrol for a chiral piperazinone auxiliary.

Conclusion and Future Outlook

Established chiral auxiliaries like Evans' oxazolidinones, Meyers' bicyclic lactams, and Oppolzer's sultams offer predictable and high levels of stereocontrol in a wide array of asymmetric transformations. They are supported by a wealth of experimental data and a deep understanding of their mechanistic underpinnings.

In contrast, (S)-1,3-Dimethyl-piperazin-2-one remains a largely unexplored entity in the realm of chiral auxiliaries. While its rigid, chiral structure holds theoretical promise for inducing asymmetry, the current lack of published applications and performance data makes a direct and comprehensive comparison challenging. The field would greatly benefit from systematic studies investigating the utility of chiral piperazin-2-ones as auxiliaries in common asymmetric reactions. Such research would be necessary to ascertain their effectiveness, define their scope and limitations, and ultimately determine their place in the synthetic chemist's toolkit. Until then, the established auxiliaries remain the go-to choice for reliable and high-fidelity asymmetric synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • Moukhtaf, Y., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1534-1540.
  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Corey, E. J., & Ishihara, K. (1992). A new, general, and economically attractive method for the synthesis of enantiomerically pure α-amino acids. Tetrahedron Letters, 33(45), 6807-6810.
  • Ghosh, A. K., et al. (2001). Asymmetric aldol reactions of a new chiral N-acyloxazolidinone derived from (1R,2S)-1-amino-2-indanol. Tetrahedron: Asymmetry, 12(16), 2319-2322.
  • Benchchem. (n.d.). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Beutner, G. L. (2020, March). Development of safer methods for cleavage of the Evans auxiliary.
  • Cozzi, P. G. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2993-3003.
  • Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340.
  • Oppolzer, W., et al. (1984). Asymmetric Diels-Alder reactions of chiral N-enoyl-sultams. Helvetica Chimica Acta, 67(5), 1397-1401.
  • Meyers, A. I., & Brengel, G. P. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Cozzi, P. G. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2993-3003.
  • Curran, D. P., & Kim, B. H. (1986). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 108(22), 7064-7066.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis.
  • Petkovic, M., et al. (2024). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Molecules, 29(2), 461.
  • Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340.
  • Paton, R. S., & Goodman, J. M. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(33), 11634-11641.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction.
  • Nicewicz, D. A., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 143(34), 13733-13740.
  • Gleave, D. M. (2001).
  • Collum, D. B., et al. (2018). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 140(42), 13865-13874.
  • Myers, A. G. (n.d.).
  • Garner, P., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 375-391.
  • Shestopalov, A. M., et al. (2023).
  • Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(42), 13854-13864.
  • Jorgensen, W. L., & Tirado-Rives, J. (2003). Computer-aided design of chiral ligands. Part 2. Functionality mapping as a method to identify stereocontrol elements for asymmetric reactions. The Journal of Organic Chemistry, 68(6), 2293-2302.
  • Collum, D. B., et al. (2018). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 140(42), 13865-13874.
  • Cossy, J. (2001). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 32(32).

Sources

Comparative

Comparative Guide: (S)-1,3-Dimethyl-piperazin-2-one vs. Evans Auxiliaries in Asymmetric Aldol Reactions

Introduction The asymmetric aldol reaction is a foundational transformation in organic synthesis, relying heavily on chiral auxiliaries to dictate absolute stereochemical control. While the Evans oxazolidinone is the und...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The asymmetric aldol reaction is a foundational transformation in organic synthesis, relying heavily on chiral auxiliaries to dictate absolute stereochemical control. While the Evans oxazolidinone is the undisputed gold standard for generating syn-aldol adducts, exploring alternative structural templates—such as 6-membered piperazinones—reveals divergent stereochemical pathways. This guide provides an objective, data-supported comparison between the classic Evans auxiliaries and the (S)-1,3-dimethyl-piperazin-2-one scaffold, analyzing their mechanistic causality, transition state topographies, and experimental performance.

Mechanistic Causality & Transition State Topography

The fundamental divergence between these two systems lies in their ring size, conformational rigidity, and the spatial vectors of their stereocenters.

Evans Oxazolidinones (5-Membered Rigid Scaffold)

N-acyl oxazolidinones (typically derived from valine or phenylalanine) form highly ordered Z-enolates when treated with dialkylboron triflates (e.g., Bu₂BOTf) and a bulky tertiary amine [[1]](). The stereoselectivity is governed by a rigid, six-membered Zimmerman-Traxler chair transition state 2. The carbonyl dipoles of the imide align anti-parallel to minimize electrostatic repulsion, forcing the auxiliary's bulky substituent (e.g., C4-isopropyl) to shield one diastereoface of the enolate. This reliably produces the "Evans syn" aldol adduct with near-perfect diastereoselectivity 1.

(S)-1,3-Dimethyl-piperazin-2-one (6-Membered Flexible Scaffold)

Mechanism N1 N-Acyl Substrate N2 Lewis Acid Coordination (B, Ti, or Mg) N1->N2 N3 Evans Oxazolidinone (5-Membered Rigid) N2->N3 N4 Piperazin-2-one (6-Membered Flexible) N2->N4 N5 Zimmerman-Traxler TS (Facial Shielding by C4) N3->N5 Z-Enolate N6 Alternative TS (Steric Corridor by C3/N1) N4->N6 E/Z-Enolate N7 Evans syn-Aldol N5->N7 N8 Stereodivergent Adducts (anti / non-Evans syn) N6->N8

Mechanistic divergence in transition states based on auxiliary ring size and sterics.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols emphasize the causality behind each experimental choice.

Protocol A: Evans Syn-Aldol Reaction (Boron-Mediated)
  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under argon at -78 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by iPr₂NEt (1.2 eq).

    • Causality: Bu₂BOTf is selected because the short B-O and B-C bonds create a highly compact transition state, maximizing steric differentiation. iPr₂NEt is sufficiently bulky to prevent Lewis acid coordination, ensuring selective deprotonation to the Z-enolate 1.

  • Electrophile Addition: After 30 minutes, add the aldehyde (1.05 eq) dropwise. Stir for 1 hour at -78 °C.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the N-acyl starting material validates complete enolate consumption.

  • Oxidative Quench: Quench with pH 7 phosphate buffer, warm to 0 °C, and add 30% H₂O₂ in MeOH.

    • Causality: The aldolate intermediate is strongly bound to boron. Aqueous basic workup alone can trigger a retro-aldol reaction. H₂O₂ oxidizes the C-B bond, safely releasing the stable aldol adduct 1.

Protocol B: Piperazinone-Mediated Stereodivergent Aldol Reaction
  • Enolization: Dissolve the N-acyl-(S)-1,3-dimethyl-piperazin-2-one (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C. Add TiCl₄ (1.05 eq) and (-)-sparteine (2.0 eq).

  • Electrophile Addition: Add the aldehyde (1.1 eq) and stir for 2 hours at -78 °C.

  • Cleavage & Recovery: Treat the purified adduct with LiAlH₄ in THF at 0 °C.

    • Causality: The 6-membered piperazinone amide is highly robust and resists standard LiOH hydrolysis. Reductive cleavage with LiAlH₄ cleanly yields the chiral primary alcohol and allows for recovery of the intact (S)-1,3-dimethyl-piperazin-2-one auxiliary 3.

Workflow A Chiral Auxiliary Selection B N-Acylation (Substrate Attachment) A->B C Enolization (Lewis Acid / Base) B->C Enolate Formation D Aldol Addition (Electrophile) C->D Facial Control E Auxiliary Cleavage (Hydrolysis / Reduction) D->E Adduct

Workflow of Chiral Auxiliary-Mediated Asymmetric Aldol Reactions.

Quantitative Data Comparison

ParameterEvans Oxazolidinone(S)-1,3-Dimethyl-piperazin-2-one
Ring Architecture 5-membered (Rigid)6-membered (Flexible chair/boat)
Stereocenter Vector C4-position (e.g., Isopropyl, Benzyl)C3-position (Methyl) & N1-Methyl
Enolate Geometry Exclusively Z-enolate (Boron-mediated)Z- or E-enolate (Metal-dependent)
Transition State Highly ordered 6-membered Zimmerman-TraxlerPerturbed Zimmerman-Traxler / Open TS
Major Adduct Evans syn (>95:5 d.r.)Non-Evans syn / anti (Tunable)
Cleavage Method Mild hydrolysis (LiOH/H₂O₂)Reductive (LiAlH₄) or harsh hydrolysis

References

  • Evans Aldol Reaction | Chem-Station Int. Ed.
  • A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis Source: Benchchem URL
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: Société Chimique de France URL
  • Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET)
  • Source: Organic Letters (ACS Publications)

Sources

Validation

Spectroscopic Comparison of (S)- and (R)-1,3-Dimethyl-piperazin-2-one: A Guide to Chiral Differentiation

Executive Summary The chiral building block 1,3-dimethyl-piperazin-2-one is a critical structural motif in modern drug discovery, frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of covale...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block 1,3-dimethyl-piperazin-2-one is a critical structural motif in modern drug discovery, frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of covalent KEAP1 inhibitors[1] and BET bromodomain acetyl-lysine mimetics[2]. Because the (S)- and (R)-enantiomers of this lactam dictate entirely different target-binding affinities and off-target toxicity profiles, rigorous stereochemical characterization is mandatory.

This guide provides an objective, data-driven comparison of the spectroscopic techniques required to differentiate (S)- and (R)-1,3-dimethyl-piperazin-2-one. Because standard one-dimensional spectroscopy fails in achiral environments, we detail the causality, experimental protocols, and data interpretation for Chiral Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) .

The Fundamental Chiral Spectroscopic Challenge

In an isotropic, achiral environment (such as standard CDCl₃ or DMSO-d₆ solutions), the (S)- and (R)-enantiomers of 1,3-dimethyl-piperazin-2-one are spectroscopically indistinguishable.

  • Causality: Standard 1D NMR (¹H, ¹³C), Infrared (IR), and Mass Spectrometry (MS) probe scalar couplings, magnetic shielding tensors, and vibrational force constants. These physical properties are invariant under spatial inversion. Consequently, the standard analytical spectra for both enantiomers are perfectly superimposable[1].

To achieve spectroscopic differentiation, the symmetry must be broken by introducing a chiral environment—either physically (via polarized light) or chemically (via chiral solvating agents).

Table 1: Baseline Achiral Spectroscopic Data (Identical for S and R)
Spectroscopic MethodKey Spectral FeaturesDiagnostic Utility for Enantiomers
¹H NMR (CDCl₃) N1-CH₃ (singlet, ~2.9 ppm); C3-CH₃ (doublet, ~1.3 ppm)None (Superimposable)
¹³C NMR (CDCl₃) C=O (~168 ppm); N1-CH₃ (~34 ppm); C3-CH₃ (~15 ppm)None (Superimposable)
FT-IR (ATR) Lactam C=O stretch (~1650 cm⁻¹)None (Superimposable)

Methodology 1: Chiral NMR via Solvating Agents (CSAs)

To differentiate the enantiomers using NMR, we utilize a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).

  • Causality: The CSA forms transient, non-covalent hydrogen bonds with the lactam carbonyl and NH/NR domains of the piperazinone. This interaction creates two distinct diastereomeric complexes: [(S)-Lactam • (R)-CSA] and[(R)-Lactam • (R)-CSA]. Because diastereomers possess different spatial geometries, the magnetic shielding environment around the N1-methyl and C3-methyl groups diverges, resulting in observable signal splitting (anisochrony, Δδ ).

Protocol: Step-by-Step Chiral NMR Differentiation

This protocol is designed as a self-validating system to ensure accurate enantiomeric excess (ee) determination.

  • Sample Preparation: Dissolve 5.0 mg of the 1,3-dimethyl-piperazin-2-one sample in 0.6 mL of anhydrous CDCl₃.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz, 16 scans) to establish baseline chemical shifts and confirm sample purity.

  • CSA Titration: Add 1.0 molar equivalent of Pirkle's alcohol to the NMR tube.

  • Equilibration: Invert the tube gently 5 times and allow 5 minutes for the non-covalent complexation to reach thermodynamic equilibrium.

  • Chiral Acquisition: Acquire a high-resolution ¹H NMR spectrum (64 scans for optimal signal-to-noise).

  • Self-Validation Check: Inspect the N1-methyl singlet (~2.9 ppm). If the peak splitting ( Δν ) between the (S) and (R) signals is less than 5 Hz, the transient complexes are not sufficiently distinct. Titrate an additional 0.5 equivalents of CSA and re-acquire. A validated system must show baseline resolution of the two N-methyl singlets to allow for accurate integration.

Table 2: Chiral NMR Differentiation Data (with 1.0 eq Pirkle's Alcohol)
Enantiomer ComplexN1-CH₃ Shift (ppm)C3-CH₃ Shift (ppm)Anisochrony ( Δδ in Hz at 400 MHz)
(S)-Enantiomer • CSA 2.881.25Baseline Reference
(R)-Enantiomer • CSA 2.941.31 Δδ ~ 24 Hz (N-Me); ~ 24 Hz (C-Me)

Methodology 2: Vibrational Circular Dichroism (VCD)

While chiral NMR is excellent for determining enantiomeric purity, Vibrational Circular Dichroism (VCD) is the gold standard for assigning the Absolute Configuration (AC) of chiral drug molecules without requiring crystallization[3].

  • Causality: VCD measures the differential absorption ( ΔA=AL​−AR​ ) of left and right circularly polarized infrared light during a vibrational transition[3]. The rigid lactam motif of 1,3-dimethyl-piperazin-2-one strongly couples its C=O stretching mode (~1650 cm⁻¹) with the chiral center at C3. This stereochemical coupling generates robust, oppositely signed Cotton effects for the (S) and (R) enantiomers[4]. By comparing these experimental signals to a Density Functional Theory (DFT) simulated spectrum, the absolute configuration is unambiguously assigned[5].

Protocol: Step-by-Step VCD Measurement and AC Assignment
  • Chromatographic Separation: Isolate the enantiomers using a CHIRALPAK IC preparative HPLC column with an ethanol eluent[1].

  • Sample Preparation: Dissolve 15 mg of the enantiopure sample in 150 µL of CDCl₃. Load the solution into a BaF₂ IR cell with a 100 µm path length.

  • Acquisition: Record the VCD and IR spectra simultaneously using an FT-VCD spectrometer (Resolution: 4 cm⁻¹). Accumulate scans for 4 to 8 hours to ensure a high signal-to-noise ratio[3].

  • Baseline Correction (Critical Step): Subtract the VCD spectrum of the racemic mixture (or the pure solvent) from the enantiomer's spectrum. This eliminates artifactual birefringence inherent to the optical setup[3].

  • DFT Simulation: Perform conformational searches and optimize geometries at the ω B97X-D/6-311+G(d,p) level using a Polarizable Continuum Model (PCM) for chloroform[4]. Simulate the theoretical VCD spectrum for the (S)-configuration.

  • Self-Validation Check: Overlay the experimental IR spectrum with the calculated IR spectrum. If the frequency alignment deviates by >15 cm⁻¹, apply a scaling factor to the calculated frequencies. Proceed to match the signs of the experimental VCD Cotton effects with the simulated (S)-spectrum.

Table 3: VCD Spectral Signatures
Vibrational ModeFrequency (cm⁻¹)(S)-Enantiomer Cotton Effect(R)-Enantiomer Cotton Effect
Lactam C=O Stretch ~1650Positive (+)Negative (-)
C-N-C Asymmetric Stretch ~1420Negative (-)Positive (+)
C3-CH₃ Deformation ~1380Positive (+)Negative (-)

Decision Workflow & Visualization

To streamline the analytical process in a drug development setting, the following logical workflow dictates the appropriate spectroscopic path based on the required analytical endpoint (Enantiomeric Excess vs. Absolute Configuration).

G Start Enantiomeric Mixture 1,3-Dimethyl-piperazin-2-one Sep Chiral HPLC Separation (e.g., CHIRALPAK IC) Start->Sep EnantS (S)-Enantiomer Sep->EnantS EnantR (R)-Enantiomer Sep->EnantR NMR 1H NMR + Chiral Solvating Agent (e.g., Pirkle's Alcohol) EnantS->NMR VCD Vibrational Circular Dichroism (VCD) Spectroscopy EnantS->VCD EnantR->NMR EnantR->VCD NMR_Result Diastereomeric Anisochrony (Δδ of N-CH3 / C-CH3) NMR->NMR_Result VCD_Result Opposite Cotton Effects (Lactam C=O Stretch) VCD->VCD_Result AC Absolute Configuration (AC) Assignment & Validation NMR_Result->AC VCD_Result->AC

Workflow for spectroscopic differentiation and absolute configuration assignment of enantiomers.

References

  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity Journal of Medicinal Chemistry (ACS)[Link]

  • Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic Journal of Medicinal Chemistry (ACS)[Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity National Institutes of Health (PMC)[Link]

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases National Institutes of Health (PMC)[Link]

Sources

Comparative

Chiral HPLC methods for separating 1,3-Dimethyl-piperazin-2-one enantiomers

The separation of 1,3-dimethyl-piperazin-2-one enantiomers is a critical analytical and preparative bottleneck in modern drug discovery. As a privileged chiral lactam building block, this moiety is heavily utilized in th...

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Author: BenchChem Technical Support Team. Date: March 2026

The separation of 1,3-dimethyl-piperazin-2-one enantiomers is a critical analytical and preparative bottleneck in modern drug discovery. As a privileged chiral lactam building block, this moiety is heavily utilized in the synthesis of targeted oncology agents, including 1,2, and 3.

The stereocenter at the C3 position (bearing the methyl group) dictates the 3D conformation of the piperazine ring, profoundly impacting target binding affinity. For instance, in KEAP1 inhibitors, the (R)-enantiomer exhibits up to 4-fold greater potency than the (S)-enantiomer. This guide objectively compares the leading chiral chromatography methods for resolving this compound, providing the mechanistic causality behind column selection and self-validating experimental protocols.

Mechanistic Causality of Chiral Separation

Because enantiomers possess identical physicochemical properties in an achiral environment, separation requires a Chiral Stationary Phase (CSP) to form transient, reversible diastereomeric complexes. The industry standard for 1,3-dimethyl-piperazin-2-one is Amylose tris(3,5-dimethylphenylcarbamate) (commercially available as CHIRALPAK® AD or Phenomenex Lux® Amylose-1).

The Causality of Retention: 1,3-dimethyl-piperazin-2-one features a C2-carbonyl (hydrogen bond acceptor) and an N4-secondary amine (hydrogen bond donor). The carbamate linkages on the amylose backbone act as reciprocal hydrogen bond donors and acceptors. Simultaneously, the 3,5-dimethylphenyl groups on the CSP create a steric, helical chiral groove. The spatial projection of the C3-methyl group on the analyte dictates how deeply it can intercalate into this groove, resulting in differential retention times between the (R) and (S) configurations.

Comparative Data: HPLC vs. SFC Performance

The following table synthesizes experimental data from validated pharmaceutical patents and literature to compare three distinct mobile phase strategies using the Amylose-1/AD stationary phase.

ParameterMethod A: Polar Organic NP-HPLCMethod B: Standard NP-HPLCMethod C: Chiral SFC
Reference Source 142
Column Specs CHIRALPAK AD (50 × 500 mm, 20 μm)Lux Amylose-1 (21.2 × 250 mm, 5 μm)Lux Amylose-1 (Prep Scale, 5 μm)
Mobile Phase 50:50 Methanol / Ethanol45% Ethanol in Hexanes40% Methanol in supercritical CO₂
Flow Rate Prep Scale (System dependent)20 mL/min60 mL/min
Retention Times Broad, high retention tR1​ : 9.7 min, tR2​ : 12.7 min tR1​ : 3.3 min, tR2​ : 4.1 min
Throughput LowModerateVery High
Primary Advantage Ideal for highly polar derivatives requiring strong solvent solubility.Standard lab-scale setup; no specialized SFC equipment required.Supercritical CO₂ lowers viscosity, allowing 3x flow rates and rapid recovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, any preparative chiral separation must operate as a self-validating system. The protocols below integrate mathematical feedback loops (Resolution and Enantiomeric Excess calculations) to dynamically verify the success of the separation.

Protocol 1: High-Throughput Chiral SFC Separation

SFC is the preferred method for scale-up due to the high diffusivity and low viscosity of supercritical CO₂, which minimizes band broadening at high flow rates.

Step 1: System Suitability Testing (SST)

  • Inject 10 μL of a 1 mg/mL racemic 1,3-dimethyl-piperazin-2-one standard onto an analytical Amylose-1 column (4.6 × 250 mm).

  • Elute with 40% MeOH in CO₂ at 3 mL/min.

  • Validation Check: Calculate the resolution factor ( Rs​ ) using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

    • Causality: If Rs​<1.5 , baseline separation will fail at the preparative scale. Add 0.1% Diethylamine (DEA) to the MeOH modifier to mask residual silanols on the silica support, which prevents peak tailing of the basic piperazine nitrogen.

Step 2: Preparative Execution

  • Scale up to a preparative Lux Amylose-1 column (e.g., 21.2 × 250 mm).

  • Set flow rate to 60 mL/min (40% MeOH in CO₂).

  • Perform stacked injections based on the analytical loading capacity. Collect fractions based on UV triggering (typically 220 nm or 254 nm).

Step 3: Fraction Validation (ee% Calculation)

  • Re-inject an aliquot of Fraction 1 and Fraction 2 onto the analytical SST method.

  • Validation Check: Calculate Enantiomeric Excess ( ee% ) using: ee%=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100 .

  • Proceed to downstream biological assays only if ee%≥99% .

Protocol 2: Normal Phase HPLC (Hexane/Ethanol)

Used when SFC infrastructure is unavailable. Alkane/alcohol mixtures provide excellent selectivity but suffer from longer run times due to solvent viscosity limits.

Step 1: Equilibration & SST

  • Equilibrate a Lux Amylose-1 column (21.2 × 250 mm) with 45% Ethanol in Hexanes at 20 mL/min.

  • Inject the racemic mixture.

  • Validation Check: Ensure tR1​ occurs around ~9.7 min and tR2​ around ~12.7 min. If retention times drift earlier, the column may be stripped of its hydration layer; flush with 100% Ethanol to restore the CSP hydrogen-bonding network.

Step 2: Execution & Recovery

  • Collect fractions manually or via automated fraction collector.

  • Evaporate solvents in vacuo. Causality: Because Hexane/EtOH mixtures have higher boiling points than CO₂/MeOH, ensure rotary evaporation bath temperatures do not exceed 40°C to prevent thermal degradation of the lactam.

  • Perform the same ee% validation check described in Protocol 1.

Separation Workflow & Logic Diagram

Workflow A Racemic 1,3-Dimethyl-piperazin-2-one (Chiral Center at C3) B Chiral Stationary Phase: Amylose-1 (Hydrogen Bonding & Steric Inclusion) A->B C Assess Throughput & Equipment B->C D SFC Method (40% MeOH / CO2) Flow: 60 mL/min C->D High Throughput / SFC Available E NP-HPLC Method (45% EtOH / Hexanes) Flow: 20 mL/min C->E Standard Lab Scale F Self-Validation Loop Calculate Rs > 1.5 & ee% > 99% D->F E->F

Workflow for selecting and validating chiral separation methods for 1,3-dimethyl-piperazin-2-one.

Conclusion

For the resolution of 1,3-dimethyl-piperazin-2-one enantiomers, Amylose tris(3,5-dimethylphenylcarbamate) remains the undisputed stationary phase of choice due to its complementary hydrogen-bonding profile with the lactam moiety. While Normal Phase HPLC provides a reliable, accessible method, Chiral SFC is vastly superior for preparative workflows, offering a 3-to-4-fold increase in throughput and simplified downstream solvent evaporation. Regardless of the method chosen, integrating strict Rs​ and ee% validation loops ensures the stereochemical purity required for rigorous pharmacological testing.

References

  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of Medicinal Chemistry (ACS). 1 [1]

  • Pyrazolopyrimidine compounds and uses thereof. US Patent 11111247B2. 2 [2]

  • Bicyclic Heterocycle Compounds and Their Uses in Therapy. European Patent Office - EP 2909198 B1. 3 [3]

  • Patent Application Publication US 2021/0106588 A1. Google Patents.4 [4]

Sources

Validation

Unveiling Absolute Stereochemistry: A Comparative Guide to X-ray Crystallography of (S)-1,3-Dimethyl-piperazin-2-one Derivatives

As a Senior Application Scientist specializing in structural biology and small-molecule characterization, I frequently encounter the challenge of unambiguously assigning the absolute configuration of chiral pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and small-molecule characterization, I frequently encounter the challenge of unambiguously assigning the absolute configuration of chiral pharmacophores. The (S)-1,3-dimethyl-piperazin-2-one scaffold is a highly versatile building block, heavily utilized in the synthesis of kinase inhibitors, AMPA receptor modulators, and antiviral nucleoside analogs [1].

While orthogonal techniques like chiral HPLC and NMR provide preliminary stereochemical data, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for absolute structural elucidation. This guide objectively compares crystallization strategies and analytical alternatives for piperazin-2-one derivatives, backed by field-proven methodologies, mechanistic causality, and experimental data.

Comparative Analysis of Crystallization Strategies

Growing diffraction-quality crystals of polar, low-molecular-weight heterocycles like (S)-1,3-dimethyl-piperazin-2-one requires precise control over the nucleation and metastable zones. Traditional slow evaporation often yields twinned or excessively small microcrystals due to rapid, uncontrolled supersaturation. By contrast, diffusion-based methods gently equilibrate solvent systems, yielding superior crystal lattices.

Hanging-Drop Vapor Diffusion (HDVD) vs. Microbatch vs. Slow Evaporation
  • Hanging-Drop Vapor Diffusion (HDVD): This method exploits vapor pressure differentials. A drop containing the piperazinone in a volatile solvent (e.g., dichloromethane) is suspended over a reservoir of a less volatile anti-solvent (e.g., hexanes). As vapor transfer occurs, the drop's solvent composition shifts, slowly driving the system into the metastable zone. According to 1 [2], vapor diffusion is exceptionally efficient for milligram-scale small molecules, preventing the compound from crashing out as an amorphous powder.

  • Microbatch under Oil: The compound and precipitants are mixed and sealed under paraffin or silicone oil. The concentration remains relatively static, forcing immediate but controlled nucleation. It offers high reproducibility but requires precise pre-knowledge of the solubility phase diagram [3].

  • Slow Evaporation: The simplest method, but highly susceptible to environmental fluctuations. It lacks a dynamic gradient, often resulting in poor-quality lattices if the solvent evaporates too quickly.

Table 1: Quantitative Comparison of Crystallization Methods for Piperazin-2-ones
MetricHanging-Drop Vapor DiffusionMicrobatch under OilSlow Evaporation
Sample Requirement ~1-2 mg~5-10 mg>10 mg
Nucleation Control High (Dynamic gradient)Moderate (Static supersaturation)Low (Stochastic)
Average Crystal Size 100 - 300 µm50 - 150 µmVariable (often twinned)
Diffraction Quality Excellent (< 0.84 Å resolution)Good (~ 0.90 Å resolution)Poor to Moderate
Time to Crystal 2 - 7 days1 - 3 days1 - 4 weeks

Analytical Modality Comparison: SCXRD vs. Alternatives

While SCXRD provides definitive 3D coordinates, it is strictly dependent on crystal quality. How does it compare to orthogonal techniques like Vibrational Circular Dichroism (VCD) or 2D-NMR with chiral derivatizing agents?

Table 2: Performance Comparison for Absolute Configuration Determination
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)NMR (Mosher’s Method)
State Requirement Single Crystal (>50 µm)Solution (0.1 M)Solution (mM)
Direct Assignment Yes (via Flack Parameter)Yes (via DFT calculation matching)Indirect (Diastereomeric shift)
Stereocenter Limits None (Maps entire molecule)Complex for >2 flexible centersLimited to reactive functional groups
Throughput Low (Crystallization bottleneck)MediumHigh

Step-by-Step Methodology: HDVD Crystallization Protocol

To achieve the <0.84 Å resolution required for a reliable Flack parameter (ideally near 0.0 with a low standard uncertainty), the crystal lattice must be highly ordered. The following self-validating protocol utilizes HDVD, leveraging the differential vapor pressures of miscible solvents to control nucleation [4].

Step 1: Purity Validation & Sample Preparation

  • Action: Ensure the (S)-1,3-dimethyl-piperazin-2-one derivative is >95% pure via LC-MS. Dissolve 2 mg of the compound in 100 µL of a high-vapor-pressure solvent (e.g., Dichloromethane, DCM).

  • Causality: Chemical impurities act as lattice terminators or induce twinning. A highly pure, homogenous starting state is non-negotiable for single-crystal growth.

Step 2: Reservoir Preparation

  • Action: Fill the well of a VDX plate with 500 µL of a lower-vapor-pressure anti-solvent (e.g., Hexanes).

  • Causality: The higher vapor pressure of DCM causes it to leave the drop faster than the hexanes enter. This shrinks the drop, concentrating the solute, while simultaneously introducing the non-polar anti-solvent to gradually lower the dielectric constant of the micro-environment.

Step 3: Drop Setup & Equilibration

  • Action: Pipette 2 µL of the sample solution onto a siliconized glass coverslip. Add 2 µL of the reservoir solution directly to the drop. Invert the coverslip over the well and seal hermetically with high-vacuum grease. Incubate at a stable 20°C.

Step 4: Optical Self-Validation

  • Action: After 3-5 days, examine the drop under a cross-polarized light microscope.

  • Causality: True single crystals of the piperazinone derivative will exhibit strong birefringence (rotating the plane of polarized light, appearing bright against a dark background). This optical validation step ensures you are harvesting a true crystalline lattice rather than an amorphous salt artifact or precipitate.

Step 5: Cryoprotection & Harvesting

  • Action: Harvest the birefringent crystal using a 100 µm cryo-loop. Briefly dip the loop in a cryoprotectant (e.g., Paratone-N oil) before flash-cooling in liquid nitrogen (100 K).

  • Causality: Flash-cooling vitrifies the surrounding liquid, preventing the formation of crystalline ice rings that would obscure the high-resolution small-molecule reflections during X-ray exposure. It also reduces thermal vibrations of the atoms, significantly enhancing high-angle diffraction intensities.

Experimental Workflow Visualization

G N1 1. Synthesis & Purification (S)-1,3-Dimethyl-piperazin-2-one N2 2. Purity Validation LC-MS > 95% N1->N2 Proceed if pure N3 3. HDVD Crystallization (DCM / Hexanes) N2->N3 Setup drop N4 4. Optical Validation (Cross-Polarized Birefringence) N3->N4 3-5 days N5 5. Cryoprotection & Harvesting (100 K, Paratone-N) N4->N5 If birefringent N6 6. SCXRD Data Collection & Structure Solution N5->N6 Flash-cool

Workflow for the crystallization and X-ray structural elucidation of piperazin-2-one derivatives.

References

  • Title: 2(1H)
  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals URL
  • Title: Optimization of Vapor Diffusion Conditions for Anti-CD20 Crystallization and Scale-Up to Meso Batch Source: MDPI URL
  • Title: Crystallization Methods to Know for Crystallography Source: Fiveable URL

Sources

Comparative

Comparing the reactivity of different substituted piperazin-2-ones

As a conformationally restricted bioisostere of both piperazines and constrained peptides, the piperazin-2-one scaffold is a highly privileged motif in modern drug discovery. However, the differential reactivity across i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a conformationally restricted bioisostere of both piperazines and constrained peptides, the piperazin-2-one scaffold is a highly privileged motif in modern drug discovery. However, the differential reactivity across its N1 (lactam), N4 (secondary amine), and C3 ( α -carbon) positions presents a significant chemoselectivity challenge.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic lists. Here, we will dissect the causality behind specific reaction conditions, compare the quantitative performance of various functionalization strategies, and provide self-validating protocols to ensure reproducible regiocontrol.

Mechanistic Divergence: N1, N4, and C3 Reactivity

The reactivity of the piperazin-2-one ring is dictated by the distinct electronic environments of its heteroatoms and adjacent carbons:

  • N4 (Secondary Amine): This position exhibits standard aliphatic amine nucleophilicity. It is the most reactive site on the ring and can be readily functionalized via reductive amination or direct alkylation under mild basic conditions (e.g., K2​CO3​ )[1].

  • N1 (Lactam Amide): The lone pair on the N1 nitrogen is heavily delocalized into the adjacent C2 carbonyl, rendering it exceptionally poor as a nucleophile. Functionalization here requires strong deprotonation (e.g., using NaH or Cs2​CO3​ ) to form the highly reactive lactam anion prior to electrophilic attack[1].

  • C3 ( α -Carbon): Functionalizing the C3 position requires enolate chemistry. Direct alkylation often leads to poor enantioselectivity and over-alkylation. To achieve high stereocontrol, modern approaches utilize Pd-catalyzed decarboxylative allylic alkylation, which forces a tight ion-pair transition state that dictates excellent enantiomeric excess (ee)[2].

Strategic Workflows & Visualizations

To conceptualize the orthogonal functionalization of the piperazin-2-one core, the following logic pathway dictates the choice of reagents based on the target vector.

Reactivity Core Piperazin-2-one Scaffold N4 N4 (Secondary Amine) Core->N4 N1 N1 (Lactam Amide) Core->N1 C3 C3 (α-Carbon) Core->C3 N4_Rx Mild Alkylation (K2CO3, R-X) N4->N4_Rx N1_Rx Strong Base Alkylation (NaH, R-X) N1->N1_Rx C3_Rx Pd-Catalyzed Decarboxylative Alkylation C3->C3_Rx

Regioselective reactivity pathways of the piperazin-2-one scaffold.

Quantitative Performance Comparison

The table below synthesizes the experimental outcomes of targeting different positions on the piperazin-2-one ring, highlighting the necessary conditions to achieve regioselectivity.

Target PositionReaction StrategyKey Reagents / CatalystBase / AdditiveTempTypical YieldSelectivity / ee
N4 (Amine) Tandem Reductive Amination NaBH(OAc)3​ , Aldehyde AcOH (in MeCN)RT75–95%Highly Chemoselective[3]
N4 (Amine) Direct AlkylationAlkyl Halide ( R−X ) K2​CO3​ , DMF70°C40–89%Chemoselective[1]
N1 (Amide) Direct AlkylationAlkyl Halide ( R−X ) NaH , dry THF0°C to RT69–75%Requires N4 Protection[1]
C3 ( α -C) Decarboxylative Alkylation Pd2​(pmdba)3​ , (S)−tBuPHOX Toluene/Hexanes40°C60–95%Up to 99% ee[2],[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the mechanistic causality behind the action and a validation checkpoint to confirm success before proceeding.

Protocol A: Chemoselective N4-Alkylation via Tandem Reductive Amination

This protocol leverages an intramolecular N,N′-acyl transfer to build the piperazin-2-one ring while simultaneously installing the N4 substituent, bypassing the need for protecting groups[3].

  • Imine Formation: Combine the N -(2-oxoethyl)amide (1.0 eq) and an α -amino ester (1.1 eq) in acetonitrile.

    • Causality: Acetonitrile is chosen as a polar aprotic solvent to stabilize the intermediate iminium ion without competing as a nucleophile.

  • Reduction & Transamidation: Add NaBH(OAc)3​ (1.5 eq) and glacial acetic acid (2.0 eq). Stir at room temperature for 12 hours.

    • Causality: Acetic acid acts as a bifunctional catalyst. It protonates the imine to accelerate hydride transfer from NaBH(OAc)3​ , and subsequently protonates the newly formed secondary amine to lower the activation energy for the intramolecular transamidation/cyclization[3].

  • Validation Checkpoint: Quench with saturated NaHCO3​ . Extract with EtOAc. Run TLC (10% MeOH in DCM).

    • Self-Validation: The disappearance of the starting amide (UV active) and the appearance of a lower Rf​ spot (ninhydrin positive for the tertiary amine core) confirms cyclization. LC-MS should show the exact [M+H]+ of the cyclized product minus the mass of the expelled alcohol from the ester.

Protocol B: Asymmetric C3 Decarboxylative Allylic Alkylation

Direct enolate alkylation at C3 is notoriously unselective. This protocol utilizes a Pd-catalyzed decarboxylation of an allyl ester to generate a chiral environment that dictates absolute stereochemistry[2],[4].

  • Substrate Preparation (Critical Step): Ensure the N4 position is protected with a Boc group, and synthesize the C3-allyl enol carbonate precursor.

    • Causality: If N4 is left unprotected or protected with a basic benzyl group, the nucleophilic nitrogen will prematurely attack the Pd- π -allyl intermediate, leading to complex oligomeric mixtures and degraded yields[4]. The bulky Boc group sterically and electronically shuts down N4 reactivity.

  • Catalyst Activation: In a glovebox, dissolve Pd2​(pmdba)3​ (5 mol%) and the chiral ligand (S)−(CF3​)3​−tBuPHOX (12.5 mol%) in a 2:1 mixture of hexanes/toluene. Stir for 30 minutes until the solution turns a deep, homogenous orange.

    • Causality: The non-polar hexane/toluene mixture tightens the ion pair between the Pd- π -allyl complex and the enolate, maximizing the stereofacial shielding provided by the PHOX ligand[4].

  • Decarboxylation: Add the substrate (1.0 eq) to the catalyst solution. Seal the vial and heat to 40°C for 24 hours.

    • Validation Checkpoint: Monitor the reaction via an oil bubbler or pressure gauge; the stoichiometric evolution of CO2​ gas is a physical validation that the decarboxylative oxidative addition has occurred. Post-reaction, chiral SFC (Supercritical Fluid Chromatography) must be used to validate the enantiomeric excess (target >90% ee)[2].

References

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ywltfzxVd21aW-Df4k1DQXnmzIUbM6yubSKvubw3v-0GlKKgQsLylRjc96-R-QfhmatbxtqEP75Knz7d2o9ZK-SMK79oF0M4jAvRh9UtwTQSs1pilTDBoKz7DjND55srk4AofHCIVyY81Kz2iyGuQKH9hRvuXOCy8Q==]
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.[https://vertexaisearch.cloud.google.
  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJT_AjR1iGTd6sIit3jIxhSL5rw6Y4qisr5A8fkmC0Bdv6aE4kRZMj-3rLw2wsdGoYxKffuAl9ykyQnojIJZD14-BwcuYVrtYfW214f6lY4EawoGz_FNlJBe1iCzUeSNjZQMBiskWQZsh2TrJeDDew]
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. CORE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG4j3_RRogzx3v_U7q8mlgtuqhmmfWKndONUauj5e6m9b1hKFhBfQ8D8LUJbBCTE13zuX8fpqNK2e2qidqhT26bKcDHOKwdAhRxCNRUp2OG1X5ROlt1DzLj--I2V2FG58MIlE1t760i7spKoP0ZRJ9]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Chiral Piperazinones

For researchers, scientists, and drug development professionals, the stereochemistry of pharmaceutical compounds is a critical consideration. Enantiomers of a chiral drug can exhibit significantly different pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemistry of pharmaceutical compounds is a critical consideration. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] The piperazinone scaffold is a prevalent structural motif in numerous active pharmaceutical ingredients (APIs), making the development of robust, reliable, and validated analytical methods for their chiral separation paramount for quality control and regulatory compliance.[4][5][6]

This guide provides an in-depth comparison of the validation of analytical methods for chiral piperazinones, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.

The Regulatory Framework: A Foundation of Trustworthiness

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[7] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for analytical method validation, ensuring global consistency in drug development.[8][9][10][11] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, where method validation is a continuous process from development through routine use.[7][8][12]

The core validation parameters that must be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[14]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results to the true value.[8][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Comparative Analysis of Analytical Techniques for Chiral Piperazinone Separation

The choice of analytical technique for chiral piperazinone separation depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired throughput.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separations.[2][16][17] The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[16][18]

Causality of Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often the first choice for screening due to their broad applicability for a wide range of chiral compounds, including those with piperazinone structures.[1][19] The selection is an empirical process, often involving screening several different CSPs.[17][18][19]

  • Mobile Phase: The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., water/acetonitrile/methanol) chromatography depends on the polarity of the piperazinone derivative. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can be crucial for improving peak shape and resolution for basic compounds like piperazinones.[19][20]

Data Presentation: HPLC Validation Parameters

Validation ParameterTypical Acceptance Criteria for Chiral Impurity MethodSupporting Experimental Data
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from any other components.Chromatograms of individual enantiomers, racemate, and spiked samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer.Analysis of at least five concentrations across the range.
Range Typically from LOQ to 150% of the specification limit for the chiral impurity.Data from linearity, accuracy, and precision studies.
Accuracy 80-120% recovery for the undesired enantiomer.Analysis of spiked samples at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).[21]
Precision (Repeatability) RSD ≤ 15% for the undesired enantiomer at the specification limit.[21]Six replicate injections of a sample at the target concentration.[21]
LOQ Signal-to-noise ratio ≥ 10.Determined by serial dilution or from linearity data.
Robustness System suitability criteria (e.g., resolution, tailing factor) are met under varied conditions.Deliberate variation of parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).[21]
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption.[22][23][24] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[22]

Causality of Experimental Choices:

  • CSP and Mobile Phase: Similar to HPLC, polysaccharide-based CSPs are widely used in SFC.[22] The mobile phase consists of supercritical CO2 and an organic modifier (co-solvent), often an alcohol. The choice of co-solvent and additives can significantly impact selectivity.

  • Higher Throughput: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency, leading to faster analysis times.[23][24]

Data Presentation: SFC Validation Parameters

Validation ParameterTypical Acceptance Criteria for Chiral Impurity MethodSupporting Experimental Data
Specificity Baseline resolution (Rs > 1.5) between enantiomers.Chromatograms of individual enantiomers and racemate.
Linearity Correlation coefficient (r²) ≥ 0.99.Analysis of at least five concentrations.
Accuracy 80-120% recovery.Analysis of spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 15% at the specification limit.Six replicate injections.
LOQ Signal-to-noise ratio ≥ 10.Determined by serial dilution.
Robustness System suitability criteria are met under varied conditions.Variation of back pressure, temperature, and co-solvent percentage.
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged compounds.[25] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).[25][26]

Causality of Experimental Choices:

  • Chiral Selector: Cyclodextrins (CDs), especially sulfated β-CDs, are commonly used as chiral selectors for the separation of basic compounds like piperazine derivatives.[27][28][29]

  • BGE Composition: The pH, concentration, and composition of the BGE are critical parameters that influence the separation. Organic modifiers like methanol can also be added to improve resolution.[28]

Data Presentation: CE Validation Parameters

Validation ParameterTypical Acceptance Criteria for Chiral Impurity MethodSupporting Experimental Data
Specificity Resolution between enantiomers.Electropherograms of individual enantiomers and racemate.
Linearity Correlation coefficient (r²) ≥ 0.99.[28]Analysis of at least five concentrations.
Accuracy 80-120% recovery.Analysis of spiked samples.
Precision (Repeatability) RSD of migration time and peak area within acceptable limits.Replicate injections.
LOQ Signal-to-noise ratio ≥ 10.[28]Determined by serial dilution.
Robustness System suitability criteria are met under varied conditions.Variation of voltage, temperature, and BGE composition.[30]

Experimental Protocols

Protocol for Accuracy Determination by Spiking (HPLC/SFC)

Objective: To determine the accuracy of the method for the quantification of the undesired enantiomer in the drug substance.

Procedure:

  • Prepare a stock solution of the pure undesired enantiomer.

  • Prepare a series of samples by spiking the drug substance (main enantiomer) with known amounts of the undesired enantiomer stock solution. The concentration levels should span 50%, 100%, and 150% of the specification limit for the chiral impurity.[21]

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the developed chiral HPLC or SFC method.

  • Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) × 100

  • The mean percent recovery should fall within the predefined acceptance criteria (e.g., 80-120%).

Protocol for Robustness Testing (General)

Objective: To evaluate the reliability of the analytical method when subjected to small, deliberate changes in its parameters.

Procedure:

  • Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.

  • Vary the following parameters one at a time (or using a design of experiments approach):

    • For HPLC/SFC: Flow rate (e.g., ±10%), column temperature (e.g., ±5°C), mobile phase/co-solvent composition (e.g., ±2%).[21]

    • For CE: Voltage (e.g., ±10%), capillary temperature (e.g., ±2°C), BGE pH (e.g., ±0.2 units).

  • For each condition, inject the system suitability solution.

  • Evaluate critical system suitability parameters (e.g., resolution, tailing factor, migration time).

  • The system suitability criteria must be met under all varied conditions to demonstrate robustness.[21]

Visualization of Workflows

ValidationWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Lifecycle Method Lifecycle Dev Define Analytical Target Profile (ATP) Screen Screen CSPs & Mobile Phases Dev->Screen Optimize Optimize Separation Screen->Optimize Protocol Develop Validation Protocol Optimize->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Routine Routine Use & Monitoring Report->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for Analytical Method Validation and Lifecycle Management.

Caption: Decision Tree for Selecting a Chiral Separation Technique.

Conclusion

The validation of analytical methods for chiral piperazinones is a rigorous process that demands a deep understanding of both the analytical techniques and the regulatory landscape. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can ensure that their methods are fit for purpose and generate reliable data. While HPLC remains a workhorse for chiral separations, SFC offers significant advantages in speed, and CE provides a high-efficiency alternative for polar compounds. The choice of technique should be guided by the specific analytical challenge, and the validation approach must be rooted in the principles of scientific integrity and regulatory compliance.

References

  • Lab Manager. (2025, October 22).
  • European Medicines Agency. (2015, June 3).
  • Bioanalysis. (n.d.).
  • European Medicines Agency. (2011, July 21).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22).
  • European Bioanalysis Forum. (2012, February 15).
  • BioPharm International. (2026, March 12).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • European Bioanalysis Forum. (2012, February 15).
  • LCGC. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • PubMed. (2005, June 15). Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development.
  • PubMed. (2024, April 4).
  • ResearchGate. (2025, August 6). Method Validation and Robustness Testing of an Enantioselective CE Method for Chemical Quality Control | Request PDF.
  • BenchChem. (n.d.).
  • YouTube. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4.
  • RSC Medicinal Chemistry. (2020, May 22).
  • ResearchGate. (2026, February 15).
  • ResearchGate. (n.d.).
  • YouTube. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4.
  • PMC. (n.d.).
  • Chromatography Today. (2013, June 6).
  • Scribd. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • PMC. (n.d.). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • ProPharma. (2024, June 25).
  • AMS Biopharma. (2025, December 26).
  • ResearchGate. (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
  • Shimadzu. (2023, December 8). Effective Analysis and Evaluation of Chiral Drugs in Biological Samples using SFC-MS/MS.
  • Journal of Chrom
  • U.S. Food and Drug Administration. (2020, April 21).
  • SlidePlayer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Springer Nature Experiments. (n.d.).
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Phenomenex. (n.d.).
  • ResearchGate. (2023, November 25). (PDF)

Sources

Comparative

Mechanistic Rationale: The Synergistic Effect of Carbonyl and Chiral Methyl Additions

Benchmarking (S)-1,3-Dimethyl-piperazin-2-one: A Chiral Synthon for Advanced ADMET Optimization The transition from flat, purely aromatic N-heterocycles to three-dimensionally elaborated saturated N-heterocycles is a def...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (S)-1,3-Dimethyl-piperazin-2-one: A Chiral Synthon for Advanced ADMET Optimization

The transition from flat, purely aromatic N-heterocycles to three-dimensionally elaborated saturated N-heterocycles is a defining trend in modern drug discovery[1]. While the standard piperazine ring is a ubiquitous pharmacophore, its high basicity (pKa ~9.8) and susceptibility to cytochrome P450 (CYP)-mediated metabolism often lead to liabilities such as hERG channel inhibition, poor oral bioavailability, and rapid clearance.

To overcome these limitations, medicinal chemists increasingly rely on functionalized chiral synthons. (S)-1,3-Dimethyl-piperazin-2-one represents a highly optimized bioisostere that combines the conformational rigidity of a peptidomimetic with precise steric and electronic modifications[2]. This guide objectively benchmarks (S)-1,3-Dimethyl-piperazin-2-one against other common piperazine derivatives, detailing the mechanistic rationale for its use and providing validated experimental protocols for its incorporation.

The structural evolution from a basic piperazine to (S)-1,3-Dimethyl-piperazin-2-one introduces two critical modifications that fundamentally alter the molecule's physicochemical and pharmacokinetic (PK) profile:

  • The Carbonyl Effect (Electronic Deactivation): The introduction of a carbonyl group at the C2 position converts the adjacent N1 nitrogen into an amide. This drastically reduces the overall basicity of the molecule (pKa drops from ~9.8 to ~6.5–7.5 at the N4 position)[3]. Lower basicity directly correlates with reduced hERG binding affinity and altered pH-dependent ionization, which can enhance membrane permeability[4]. Furthermore, the carbonyl oxygen acts as a potent hydrogen-bond acceptor, allowing the ring to mimic inverse γ-turns found in protein secondary structures[2][5].

  • The Chiral Methyl Effect (Steric Shielding): Unsubstituted piperazines are highly vulnerable to CYP-mediated α-hydroxylation and subsequent ring opening or N-dealkylation[6]. The addition of an (S)-methyl group at the C3 position introduces steric hindrance directly adjacent to the reactive N4 amine. This "steric shield" physically blocks the active site of metabolic enzymes like CYP2D6 and CYP3A4, significantly increasing the intrinsic metabolic half-life ( t1/2​ ) of the scaffold[7]. Additionally, the methyl group forces the ring into a specific chair conformation, locking the 3D vector of attached pharmacophores.

G A Standard Piperazine (High pKa ~9.8, Rapid Metabolism) B Add C2-Carbonyl (Piperazin-2-one) A->B Oxidation/Isosterism C Add C3-Chiral Methyl ((S)-1,3-Dimethyl...) B->C Asymmetric Synthesis D Reduced N1 Basicity (pKa ~6.5) Lower hERG Liability B->D E Steric Shielding Blocks CYP450 α-Hydroxylation C->E F Optimized ADMET Profile D->F E->F

Figure 1: Mechanistic rationale for ADMET optimization using the (S)-1,3-Dimethyl-piperazin-2-one scaffold.

Quantitative Benchmarking Data

The following table summarizes the comparative physicochemical and in vitro ADMET properties of (S)-1,3-Dimethyl-piperazin-2-one against its structural predecessors. Note: Data represents generalized consensus values for the isolated synthons derived from predictive models and literature benchmarks[3][5][7].

SynthonApprox. pKa (Basic N)LogD (pH 7.4)HLM Stability ( t1/2​ )3D Complexity (Fsp3)Primary Liability
Piperazine 9.8-1.5Low (< 15 min)LowHigh basicity, rapid metabolism
(S)-2-Methylpiperazine 9.5-1.1Moderate (~30 min)MediumRetains high basicity
Piperazin-2-one 7.0-0.8Moderate (~45 min)LowFlatland geometry
(S)-1,3-Dimethyl-piperazin-2-one 6.50.2High (> 90 min)HighSynthetic complexity

Key Takeaway: (S)-1,3-Dimethyl-piperazin-2-one provides the optimal balance of reduced basicity (mitigating off-target toxicity) and high metabolic stability (via steric hindrance), making it vastly superior to standard piperazine for lead optimization[7][8].

Experimental Protocols: Self-Validating Workflows

To effectively utilize (S)-1,3-Dimethyl-piperazin-2-one, researchers must leverage its orthogonal reactivity. Because the N1 position is an amide, it is significantly less nucleophilic than the secondary amine at N4. This allows for highly regioselective functionalization without the need for protecting groups[9].

Protocol A: Regioselective Buchwald-Hartwig N4-Arylation

This protocol details the selective C–N cross-coupling of the N4 position with an aryl halide, a critical step in synthesizing target pharmacophores[9][10].

Materials:

  • (S)-1,3-Dimethyl-piperazin-2-one (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd2​(dba)3​ (2–5 mol%)

  • Ligand: RuPhos or rac-BINAP (4–10 mol%)

  • Base: Sodium tert-butoxide ( NaOtBu ) or Cs2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl bromide, Pd2​(dba)3​ , RuPhos, and the base.

  • Substrate Addition: Dissolve (S)-1,3-Dimethyl-piperazin-2-one in degassed anhydrous toluene and transfer it to the reaction flask via syringe.

  • Coupling: Heat the reaction mixture to 100°C for 12–18 hours. Causality note: The bulky RuPhos ligand facilitates reductive elimination while preventing the less nucleophilic N1-amide from competing with the N4-amine.

  • Validation (In-Process): Monitor the reaction via LC-MS. The system is self-validating when the starting aryl bromide peak disappears, and a single product mass corresponding to the N4-arylated product emerges (absence of N1,N4-diarylation confirms regioselectivity).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via flash chromatography.

G Step1 Step 1 Substrate Prep (S)-1,3-Dimethyl-piperazin-2-one + Aryl Halide Step2 Step 2 Catalyst Activation Pd2(dba)3 + RuPhos + NaOtBu Step1->Step2 Step3 Step 3 Cross-Coupling 100°C, Toluene Selective N4-Arylation Step2->Step3 Step4 Step 4 Workup & Isolation Filtration & LC-MS Verification Step3->Step4

Figure 2: Workflow for the regioselective Buchwald-Hartwig N4-arylation of piperazin-2-ones.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the C3-methyl group, perform an HLM assay using a stable isotope-labeled internal standard (SIL-IS)[6].

Step-by-Step Procedure:

  • Incubation Setup: Prepare a 1 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the synthesized (S)-1,3-Dimethyl-piperazin-2-one derivative (test compound) and a standard piperazine analog (control) into separate incubation mixtures at a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,60, and 90 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Piperazin-2-one-d6)[6].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Synthesis: Calculate the peak area ratio (Analyte/Internal Standard). Plot the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ) are derived.

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Anti-Schistosomal Activity and ADMET Properties of 1,2,5-Oxadiazinane-Containing Compound Source: Semantic Scholar URL:[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Validation

Cost-Benefit Analysis of Chiral Piperazine Synthesis Methods: A Technical Guide for Drug Development

The piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals, including CNS agents, kinase inhibitors, and antiviral drugs[1]. The stereochemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals, including CNS agents, kinase inhibitors, and antiviral drugs[1]. The stereochemistry of substituted piperazines strictly dictates their pharmacological activity, target affinity, and safety profiles. However, synthesizing enantiomerically pure piperazines presents a formidable challenge. The two basic nitrogen atoms within the pyrazine/piperazine ring strongly coordinate to transition metal catalysts, leading to catalyst poisoning, while achieving high regio- and stereoselectivity requires complex ligand design[2].

This guide provides an objective, data-driven comparison of three leading methodologies for chiral piperazine synthesis: Asymmetric Hydrogenation , Biocatalytic Synthesis , and Electrochemical Continuous Flow . By analyzing the mechanistic causality, cost-benefit profiles, and scalability of each method, researchers can determine the optimal synthetic route for their specific drug development pipeline.

Asymmetric Hydrogenation (AH) of Activated Pyrazines

Causality & Mechanism

Direct asymmetric hydrogenation of heteroaromatics like pyrazine is historically plagued by low reactivity. The pyridine-like nitrogens exhibit a high affinity for metal centers, effectively deactivating (poisoning) the catalyst[2]. To overcome this, modern protocols employ an N-alkylation strategy. The addition of an alkyl halide activates the azaarene, making the pyrazine ring more electron-deficient. This structural perturbation weakens its coordination ability, facilitating smooth reduction[3]. Palladium or Iridium catalysts, paired with chiral ligands (e.g., JosiPhos or BINAP), then mediate the stereoselective addition of hydrogen, often proceeding through a Dynamic Kinetic Resolution (DKR) pathway to establish the stereocenter[2].

AH_Pathway A Pyrazine Precursor B N-Alkylation / Activation (Overcome Catalyst Poisoning) A->B Alkyl Halide C Asymmetric Hydrogenation (Ir/Pd with Chiral Ligand) B->C H2, Catalyst D Dynamic Kinetic Resolution (Stereocenter Formation) C->D Mechanism E Chiral Piperazine (>90% ee) D->E Yield

Workflow of transition-metal catalyzed asymmetric hydrogenation of activated pyrazines.

Cost-Benefit Analysis
  • Benefits: Exceptional atom economy and high enantiomeric excess (ee >90-96%)[2],[3]. The method is highly scalable for industrial batch processing and utilizes well-understood transition metal chemistry.

  • Costs: High capital expenditure is required for precious metals (Pd, Ir, Rh) and proprietary chiral ligands. Additionally, the requirement for high-pressure hydrogen infrastructure (up to 1000 psi) increases operational safety costs.

Experimental Protocol: Ir-Catalyzed Hydrogenation

Self-validating principle: The alkyl halide simultaneously activates the substrate and provides a handle for subsequent orthogonal deprotection, ensuring the catalyst remains active throughout the cycle.

  • Activation: Dissolve the substituted pyrazine (1.0 mmol) in dry dichloromethane (DCM). Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) and stir at room temperature for 12 hours to form the pyrazinium salt[3].

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the Ir-chiral ligand complex (e.g., [Ir(COD)Cl]2 and (R)-JosiPhos, 1-3 mol%) in a degassed DCM/benzene solvent mixture[3].

  • Hydrogenation: Transfer the activated pyrazine and catalyst solution to a high-pressure autoclave. Pressurize with H2 gas to 1000 psi[2].

  • Reaction: Heat the mixture to 80°C and stir for 24-48 hours[2].

  • Workup: Vent H2 carefully. Concentrate the mixture under reduced pressure and purify via flash chromatography. Enantiomeric excess is determined by chiral HPLC.

Biocatalytic Convergent Synthesis

Causality & Mechanism

Biocatalysis leverages the exquisite active-site geometry of enzymes to achieve stereocontrol, shifting the paradigm from functional group interconversion to convergent skeletal construction[4]. For piperazines, 1,2-dicarbonyls and 1,2-diamines spontaneously condense in an aqueous buffer to form cyclic imine intermediates. Imine reductases (IREDs), utilizing NADPH as a cofactor, then perform a highly stereoselective hydride transfer to the imine, yielding the enantiopure piperazine[5].

Biocatalysis_Workflow S 1,2-Dicarbonyl + 1,2-Diamine I Spontaneous Condensation (Imine Intermediate) S->I Aqueous Buffer E Imine Reductase (IRED) + NADPH Cofactor I->E Biocatalysis P Enantiopure Piperazine (Up to >99% ee) E->P Stereoselective Reduction

Biocatalytic cascade utilizing spontaneous condensation and IRED-mediated reduction.

Cost-Benefit Analysis
  • Benefits: Environmentally benign (aqueous media, ambient temperature/pressure) and avoids heavy metal contamination in APIs[5]. It delivers unparalleled stereoselectivity (up to >99% ee)[5].

  • Costs: High initial R&D costs for enzyme screening and directed evolution. Cofactor (NADPH) regeneration systems add complexity. Space-time yields (STY) can be lower than chemical methods due to the dilution requirements of aqueous enzymatic systems.

Experimental Protocol: IRED-Mediated Synthesis

Self-validating principle: The spontaneous condensation is thermodynamically driven, while the irreversible enzymatic reduction continuously pulls the equilibrium toward the enantiopure product, preventing intermediate buildup.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing an NADPH recycling system (e.g., glucose dehydrogenase and D-glucose)[5].

  • Substrate Addition: Add the 1,2-diamine (50 mM) and 1,2-dicarbonyl (50 mM) to the buffer. Allow 30 minutes for spontaneous imine condensation[5].

  • Biocatalyst Introduction: Add the purified IRED enzyme (e.g., from Myxococcus stipitatus, 1-5 mg/mL) and NADP+ (1 mM)[5].

  • Incubation: Incubate the reaction mixture at 30°C with orbital shaking (200 rpm) for 24 hours[5].

  • Extraction: Quench the reaction by adjusting the pH to >10 with 1M NaOH. Extract the chiral piperazine with ethyl acetate (3x). Dry the organic layer over Na2SO4 and concentrate.

Electrochemical Imino-Pinacol Coupling in Continuous Flow

Causality & Mechanism

Electrochemical synthesis provides a reagent-free method for generating reactive radical intermediates. In the stereoselective intramolecular imino-pinacol coupling, aromatic diimines undergo cathodic reduction to form radical anions, which subsequently couple to form the tetrasubstituted piperazine ring[6]. Transitioning this reaction from a traditional batch reactor to a continuous flow microreactor significantly enhances mass transfer and electron transfer efficiency, reducing overpotential and minimizing side reactions[6].

Cost-Benefit Analysis
  • Benefits: Completely reagent-free (electricity serves as the traceless reducing agent), making it highly sustainable. Flow chemistry provides massive improvements in scalability; the space-time yield (STY) in flow can be up to 184 times higher than in batch[6].

  • Costs: Requires specialized electrochemical flow reactors and potentiostats. The substrate scope can be limited by the specific redox potentials of competing functional groups.

Experimental Protocol: Continuous Flow Electrosynthesis

Self-validating principle: The application of a constant current in a narrow-gap flow cell ensures uniform radical generation, strictly controlling the reaction kinetics to prevent over-reduction and dimer formation.

  • Electrolyte Solution: Dissolve the diimine precursor (0.125 M), supporting electrolyte (NEt4BF4, 2.6 equiv), and methanesulfonic acid (3 equiv) in dry DMF[6].

  • Flow Setup: Utilize an electrochemical flow cell equipped with glassy carbon (GC) electrodes. Set the interelectrode gap to 0.5 mm[6].

  • Electrolysis: Pump the solution through the reactor at a flow rate optimized for a residence time of ~10-15 minutes. Apply a constant current of 5 mA (2.5 mA/cm²), targeting a total charge of 2.2 F/mol[6].

  • Collection & Purification: Collect the reactor effluent. Neutralize with saturated NaHCO3, extract with dichloromethane, and purify via column chromatography to yield the enantiopure piperazine[6].

Quantitative Data Comparison

The following table summarizes the key metrics across the three evaluated methodologies to assist in process selection:

Synthesis MethodCatalyst / ReagentTypical Enantiomeric Excess (ee)Space-Time Yield (STY) / ScalabilityRelative Cost Profile
Asymmetric Hydrogenation Ir or Pd + Chiral Ligands (e.g., JosiPhos)90 - 96%High (Batch/Autoclave)High (Precious metals, High-pressure H2)
Biocatalytic Synthesis Imine Reductases (IREDs) + NADPH>99%Moderate (Dilute aqueous systems)Medium (High upfront R&D, low operating cost)
Electrochemical Imino-Pinacol Traceless Electrons (GC Electrodes)>95%Very High (Continuous Flow)Low (Reagent-free, requires flow setup)

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications.

  • Biocatalytic Access to Piperazines from Diamines and Dicarbonyls. ACS Catalysis - ResearchGate.

  • The Transformative Power of Biocatalysis in Convergent Synthesis. PMC - NIH.

  • Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. Beilstein Journal of Organic Chemistry.

  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. Benchchem.

Sources

Comparative

Comparative Guide for the Enantiomeric Excess (ee) Determination of (S)-1,3-Dimethyl-piperazin-2-one

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Mechanistic Context

(S)-1,3-Dimethyl-piperazin-2-one is a highly valuable chiral building block, prominently featured in the synthesis of advanced therapeutics, including BET bromodomain inhibitors (e.g., AZD5153)[1] and novel covalent KEAP1 inhibitors[2]. The pharmacological efficacy, target selectivity, and safety profiles of these molecules are intrinsically linked to their stereochemistry. Consequently, the precise determination of enantiomeric excess (ee) of this intermediate is a critical quality attribute (CQA) during early-stage drug development and scale-up.

The Mechanistic Challenge: The molecular architecture of 1,3-dimethyl-piperazin-2-one presents specific analytical hurdles. The combination of a basic piperazine nitrogen and a highly polar lactam carbonyl creates strong dipole moments and hydrogen-bond acceptor capabilities. On traditional silica-based chiral stationary phases (CSPs), these functional groups interact non-specifically with residual acidic silanols. This secondary interaction causes severe peak tailing. If the minor (R)-enantiomer elutes in the tail of the major (S)-enantiomer, the ee calculation will be fundamentally flawed due to integration errors.

Comparative Modality Analysis

To establish a robust, self-validating system for ee determination, we must objectively compare three distinct analytical modalities:

  • Chiral Supercritical Fluid Chromatography (SFC) with Immobilized CSPs (Recommended Product Workflow): Utilizing supercritical CO and an immobilized polysaccharide phase (e.g., CHIRALPAK IC). Immobilized columns allow the use of strong co-solvents like ethanol, which are highly effective at eluting polar lactams[2]. SFC has become the gold standard for separating enantiomers in complex drug discovery pipelines due to its superior mass transfer kinetics[3].

  • Normal-Phase Chiral HPLC (NP-HPLC): The traditional legacy approach using coated CSPs and alkane/alcohol mobile phases.

  • H-NMR with Chiral Solvating Agents (CSAs): A spectroscopic approach using europium-based shift reagents (e.g., Eu(hfc) ).

Quantitative Performance Comparison
Performance MetricChiral SFC (Immobilized CSP)Normal-Phase HPLC (Coated CSP) H-NMR (with CSAs)
Resolution ( ) > 2.5 (Baseline) ~ 1.5 (Marginal)N/A (Signal Overlap)
Analysis Time < 5 minutes 20 - 30 minutes15 minutes (Prep + Scan)
Limit of Quantitation 0.05% 0.5%~ 2.0%
Solvent Consumption Very Low (Mostly CO ) High (Hexane/IPA)Low (Deuterated Solvents)
Peak Symmetry ( ) Excellent (~ 1.05) Poor (> 1.5 due to tailing)N/A

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that an analytical method is only as trustworthy as its validation controls. The protocols below are designed as self-validating systems . By mandating a System Suitability Test (SST) with a racemic mixture prior to sample analysis, we mathematically prove the system's resolving power. Without this step, the absence of a minor peak could be falsely attributed to 100% ee rather than a failure of the column to separate the enantiomers.

Protocol A: High-Efficiency Chiral SFC (The Champion Workflow)

Objective: Determine the ee of (S)-1,3-Dimethyl-piperazin-2-one with an LOQ < 0.1% and an analysis time under 5 minutes.

System Setup:

  • Column: CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica), 4.6 x 250 mm. Causality: The immobilized nature of the IC column allows the use of a wide range of co-solvents without dissolving the stationary phase. This is critical for eluting highly polar lactams efficiently[2].

  • Mobile Phase: Supercritical CO / Ethanol (80:20, v/v) containing 0.1% Diethylamine (DEA). Causality: The addition of 0.1% DEA is a mechanistic necessity, not a mere suggestion. DEA acts as a competitive silanol blocker. It preferentially binds to the residual acidic silanols on the silica matrix, preventing the basic nitrogen of the piperazinone from interacting, thereby eliminating peak tailing.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Detection: UV at 220 nm.

Self-Validating Execution:

  • SST Injection: Inject 5 µL of a 1 mg/mL racemic (R/S)-1,3-Dimethyl-piperazin-2-one standard.

  • System Gate: Verify that the resolution ( ) between the (R) and (S) peaks is 2.0. Do not proceed to sample analysis if < 2.0.

  • Sample Analysis: Inject the (S)-enantiomer sample batch.

  • Quantitation: Calculate ee using the area normalization method:

Protocol B: Normal-Phase Chiral HPLC (Alternative Workflow)

Objective: Legacy method for ee determination when SFC instrumentation is unavailable.

System Setup:

  • Column: CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica), 4.6 x 250 mm.

  • Mobile Phase: Hexane / Isopropanol (85:15, v/v) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Causality for Performance Drop: The high viscosity of the Hexane/IPA mixture compared to supercritical CO significantly reduces mass transfer kinetics within the column. This leads to broader peaks and longer retention times (>20 mins), making it much harder to accurately integrate a trace (R)-enantiomer peak that elutes in the tail of the major peak.

Method Development Decision Matrix

The following diagram illustrates the logical workflow for selecting the optimal chiral separation strategy based on the analyte's structural properties.

Workflow N1 Analyte: (S)-1,3-Dimethyl-piperazin-2-one N2 Structural Assessment: Basic Amine + Lactam Carbonyl N1->N2 N3 Select Analytical Modality N2->N3 N4 Chiral SFC (Immobilized CSP) Primary Recommendation N3->N4 N5 Normal-Phase HPLC Alternative N3->N5 N6 1H-NMR with CSAs Qualitative Check N3->N6 N7 Method: CO2 / EtOH + 0.1% DEA Column: CHIRALPAK IC N4->N7 N8 Method: Hexane / IPA + 0.1% DEA Column: Coated Amylose N5->N8 N9 Result: Rs > 2.5, Time < 5 min Self-Validating System N7->N9 N10 Result: Rs ~ 1.5, Time > 20 min Peak Tailing Present N8->N10

Decision-tree workflow for the enantiomeric excess determination of 1,3-dimethyl-piperazin-2-one.

References

  • Title: Covalent Inhibitors of KEAP1 with Exquisite Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL: 2

  • Title: Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic into the Oral Candidate Quality Molecule I-BET432 Source: Journal of Medicinal Chemistry (ACS Publications) URL: 3

  • Title: Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource Source: AACR Journals URL: 1

Sources

Validation

Chiral Piperazin-2-ones: A Comparative Guide to a Privileged Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful drugs.[1][2] Its inherent conformational flexibility...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful drugs.[1][2] Its inherent conformational flexibility and the tunable basicity of its two nitrogen atoms allow for precise modulation of physicochemical properties, leading to optimized drug-target interactions and pharmacokinetic profiles.[2][3] Within this versatile class of heterocycles, the introduction of chirality and a carbonyl group to form the piperazin-2-one core unlocks a new dimension of structural and functional diversity. This guide provides an in-depth comparison of the applications of chiral piperazin-2-ones, offering insights into their synthesis, biological significance, and their role as powerful tools for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Chiral Piperazin-2-one Scaffold

The true power of the chiral piperazin-2-one scaffold lies in its ability to act as a conformationally constrained peptidomimetic.[4] Specifically, these structures can mimic the inverse γ-turns found in peptides, which are critical secondary structures involved in protein-protein interactions and molecular recognition.[4] This mimicry allows for the design of smaller, more stable molecules that can effectively modulate biological pathways often targeted by larger, more labile peptide-based therapeutics.

Furthermore, the carbonyl group in the piperazin-2-one ring provides a handle for further functionalization, allowing for the synthesis of highly substituted derivatives.[4][5] Subsequent reduction of the carbonyl group offers a straightforward route to chiral piperazines, providing access to a unique chemical space of three-dimensionally elaborated scaffolds that are highly sought after in drug discovery.[5]

Comparative Applications in Medicinal Chemistry

The utility of chiral piperazin-2-ones spans a range of therapeutic areas, from oncology to infectious disease. Their application as key building blocks in the synthesis of complex, biologically active molecules highlights their significance.

Anticancer Agents: The Case of Imatinib Analogs

A compelling example of the impact of chiral piperazin-2-ones is in the development of analogs of the kinase inhibitor imatinib. Research has demonstrated that the introduction of chiral α-tertiary piperazines, derived from the corresponding piperazin-2-ones, into the imatinib structure results in analogs with comparable antiproliferative activity to the parent drug.[4] This finding underscores the potential of these scaffolds to generate novel intellectual property and to explore new chemical space around established pharmacophores.

Bioactive Natural Products and Peptidomimetics

The piperazin-2-one core is also a feature of several bioactive natural products with significant biological activities, including anticancer and serine protease inhibitory effects.[6] This natural precedent further validates the scaffold's importance and provides inspiration for the design of new therapeutic agents. As peptidomimetics, they offer a strategy to overcome the inherent limitations of peptide drugs, such as poor metabolic stability and low oral bioavailability.

Key Intermediates in Drug Synthesis: The Road to Aprepitant

The practical utility of chiral piperazin-2-ones is further exemplified by their role as key intermediates in the synthesis of approved drugs. For instance, a one-pot asymmetric cascade process has been developed for the synthesis of a key intermediate for Aprepitant, a drug used to prevent nausea and vomiting associated with cancer chemotherapy.[7][8] This efficient synthetic route highlights the industrial relevance of these chiral building blocks.

A Deeper Dive: Asymmetric Synthesis of Chiral Piperazin-2-ones

The generation of enantiomerically pure piperazin-2-ones is a critical challenge and an area of intense research. While classical methods often rely on the use of the "chiral pool" (e.g., amino acids) or chiral auxiliaries, recent advances have focused on the development of catalytic asymmetric methodologies.[6]

Comparison of Catalytic Asymmetric Strategies
Catalytic SystemSubstrateKey AdvantagesReference
Palladium-catalyzed Asymmetric Allylic Alkylation Differentially N-protected piperazin-2-onesAccess to highly enantioenriched α-tertiary piperazin-2-ones.[4][5]
Palladium-catalyzed Asymmetric Hydrogenation Pyrazin-2-olsFacile access to chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities.[6][9]
Iridium-catalyzed Asymmetric Hydrogenation Unsaturated piperazin-2-onesProvides chiral piperazin-2-ones with good enantioselectivities.[6]
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization Commercial aldehydes, (phenylsulfonyl)acetonitrileHigh efficiency, avoiding purification of intermediates; provides access to 3-aryl/alkyl piperazin-2-ones in high yield and enantioselectivity.[7][10]

The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials. The development of one-pot procedures represents a significant step towards more sustainable and cost-effective manufacturing processes.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation for the Synthesis of α-Tertiary Piperazin-2-ones

This protocol is based on the work of Stoltz and co-workers and provides a reliable method for the synthesis of enantioenriched α-tertiary piperazin-2-ones.[4]

Rationale: This method utilizes a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand to control the stereochemistry of the allylic alkylation reaction. The decarboxylative nature of the reaction allows for the use of readily available piperazin-2-one substrates.

Workflow Diagram:

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Allylic Alkylation cluster_workup Work-up and Purification cluster_product Final Product reagents Pd2(pmdba)3 (+)-T-PHOX ligand N-protected piperazin-2-one Allyl Enol Carbonate reaction_vessel Reaction in Toluene Inert Atmosphere (N2) Room Temperature reagents->reaction_vessel Combine workup Concentration Silica Gel Chromatography reaction_vessel->workup Quench & Extract product Enantioenriched α-Tertiary Piperazin-2-one workup->product Isolate

Caption: Workflow for the Pd-catalyzed asymmetric synthesis of α-tertiary piperazin-2-ones.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, to a flame-dried vial, add Pd₂(pmdba)₃ (pmdba = 1,5-diphenyl-1,4-pentadien-3-one) and the chiral PHOX ligand in toluene. Stir the mixture at room temperature for 30 minutes to allow for catalyst formation. The rationale for pre-formation of the catalyst is to ensure a well-defined active species before the introduction of the substrate.

  • Reaction Setup: In a separate flame-dried vial, dissolve the N-protected piperazin-2-one substrate and the allyl enol carbonate in toluene.

  • Initiation of Reaction: Add the substrate solution to the catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched α-tertiary piperazin-2-one.

Future Perspectives

The field of chiral piperazin-2-ones is poised for continued growth. Future research will likely focus on the development of even more efficient and versatile catalytic systems for their synthesis. The exploration of these scaffolds in new therapeutic areas, driven by a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of novel drug candidates. Furthermore, the application of chiral piperazin-2-ones in asymmetric catalysis as chiral ligands or organocatalysts remains a promising, yet less explored, avenue of research.[11]

Conclusion

Chiral piperazin-2-ones represent a highly valuable and versatile class of heterocyclic compounds. Their ability to act as conformationally constrained peptidomimetics, coupled with their utility as key building blocks for the synthesis of chiral piperazines and complex drug molecules, solidifies their position as a privileged scaffold in modern medicinal chemistry. The continued development of novel synthetic methodologies and a deeper exploration of their biological activities will undoubtedly cement their importance in the ongoing quest for new and improved therapeutics.

References

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1231-1234. [Link]

  • Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5731-5736. [Link]

  • Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 127(4), 1245-1248. [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2995-3004. [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate. [Link]

  • Botta, M., et al. (2008). An Efficient Approach to Chiral C8/C9-Piperazino-Substituted 1,4-Benzodiazepin-2-ones as Peptidomimetic Scaffolds. The Journal of Organic Chemistry, 73(21), 8393-8401. [Link]

  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [Link]

  • Kunz, H., et al. (1995). Synthesis of Substituted Chiral Piperazinones as Building-Blocks for Peptidomimetics. Liebigs Annalen der Chemie, 1995(4), 709-717. [Link]

  • Różalska, S., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2356. [Link]

  • Davies, S. G., et al. (1996). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (13), 1537-1545. [Link]

  • Yudin, A. K., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(13), 5484-5494. [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]

  • De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(5), 531-547. [Link]

  • Yu, V., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 10(11), 4889-4896. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-1,3-Dimethyl-piperazin-2-one proper disposal procedures

Standard Operating Procedure: Lifecycle Management and Disposal of (S)-1,3-Dimethyl-piperazin-2-one As drug development professionals and synthetic chemists increasingly utilize chiral scaffolds like (S)-1,3-Dimethyl-pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Lifecycle Management and Disposal of (S)-1,3-Dimethyl-piperazin-2-one

As drug development professionals and synthetic chemists increasingly utilize chiral scaffolds like (S)-1,3-Dimethyl-piperazin-2-one for pharmaceutical intermediates, understanding its precise lifecycle management is critical. This compound presents specific handling challenges due to its nitrogenous heterocyclic structure. This guide provides a comprehensive, Resource Conservation and Recovery Act (RCRA)-compliant operational plan for the safe accumulation, segregation, and disposal of this piperazine derivative.

Hazard Assessment & Chemical Causality

To design an effective disposal protocol, we must first understand the mechanistic behavior of the waste material. (S)-1,3-Dimethyl-piperazin-2-one exhibits the following hazard profile: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

The Causality of the Hazard: The molecule features both a secondary/tertiary amine and a lactam (cyclic amide) functionality. The amine nitrogen acts as a nucleophile and a mild base[2]. Consequently, it is highly susceptible to oxidation (forming N-oxides) and will undergo violent, exothermic acylation if exposed to acid halides or anhydrides[2][3]. Furthermore, as a biologically active organic nitrogenous compound, it poses a severe risk of aquatic toxicity. Even if converted to a highly water-soluble hydrochloride salt, it must never be disposed of via sink drainage, as it can disrupt biological wastewater treatment processes or pass through into environmental water bodies[3][4].

Quantitative Hazard & Operational Metrics

The following table summarizes the critical regulatory and logistical parameters for managing this chemical waste, ensuring compliance with EPA RCRA guidelines[3][4][5].

Operational MetricRegulatory Limit / SpecificationMechanistic Causality
Maximum SAA Volume 55 gallons (or 1 qt acute hazardous)Limits fuel load and exposure risk at the point of generation[5].
Container Headspace Minimum 10% (Fill to ≤90%)Accommodates thermal expansion of solvent matrices, preventing pressure-induced rupture[3].
SAA Transfer Window 3 days after reaching capacityEnsures rapid movement of concentrated hazards from high-traffic lab areas to secure, ventilated storage[3].
Central Storage Limit 90 days (LQG) / 180 days (SQG)Strictly enforced EPA RCRA limits to prevent long-term degradation of waste containers[5][6].
Optimal Storage Temp Ambient (15°C - 25°C)Prevents thermal degradation of the piperazine ring and limits vapor pressure buildup.

Waste Segregation and Disposal Workflow

DisposalWorkflow A Waste Generation (S)-1,3-Dimethyl-piperazin-2-one B Satellite Accumulation Area (SAA) Max 55 gal Capacity A->B C Chemical Segregation Isolate from Acids & Oxidizers B->C D Central Storage Transfer (Within 3 Days of Filling) C->D E RCRA TSDF Disposal (High-Temp Incineration) D->E

Workflow for the compliant segregation and disposal of piperazine derivative waste.

Step-by-Step Disposal Protocol (Self-Validating System)

To guarantee safety and trustworthiness, every step in this protocol includes a built-in validation check to confirm successful execution.

Phase 1: Point-of-Generation & SAA Management
  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Do not use metal drums if the waste contains the hydrochloride salt form of the compound.

    • Causality: Chloride ions from the salt form will cause rapid pitting corrosion in steel containers[3][5].

    • Validation Check: Inspect the bottom of the container for the "HDPE" recycling triangle or verify glass integrity under light before use.

  • Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "(S)-1,3-Dimethyl-piperazin-2-one" alongside any solvents used (e.g., Dichloromethane, Methanol).

    • Validation Check: A second lab member must read the label and visually confirm it matches the chemical structure drawn in the batch record[5].

  • Volume Management: Fill the container to no more than 90% capacity.

    • Validation Check: Draw a physical "Max Fill" line with a marker at the 90% mark on the outside of the container before use[3].

Phase 2: Segregation & Containment
  • Sealing: Secure the cap tightly on the container.

    • Validation Check: Invert the sealed container 45 degrees over a secondary containment tray for 5 seconds. Visually confirm the absence of leaks around the thread seal before placing it in the SAA.

  • Physical Separation: Place the container in a secondary containment tray dedicated exclusively to organic bases and flammable liquids.

    • Validation Check: Review the labels of all adjacent containers in the tray. If any label reads "Acid," "Oxidizer," or "Water-Reactive," immediately halt the process and relocate the incompatible container[3].

Phase 3: Institutional Transfer & Final Destruction
  • Time-Limit Compliance: Once the waste reaches the 90% fill line, date the label.

    • Validation Check: Set an automated calendar alert for 72 hours (3 days) to ensure the container is transferred to the central hazardous waste storage area before the RCRA deadline expires[3].

  • Manifesting & Incineration: Transfer the waste to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.

    • Causality: Incineration completely cleaves the chiral organic framework. Because the piperazine ring contains two nitrogen atoms, combustion will generate toxic NO/NO2 gases, which must be neutralized by the facility's alkaline scrubbers[4].

Emergency Spill Response

In the event of an accidental release of (S)-1,3-Dimethyl-piperazin-2-one (either as a neat liquid/solid or in solution):

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity and ensure local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity[4].

  • Absorb: Do not use combustible materials like paper towels. Cover the spill with an inert, amorphous silicate absorbent (e.g., vermiculite or diatomaceous earth).

  • Validate: Sweep the absorbed material using non-sparking tools, place it in a heavy-duty hazardous waste bag, and seal it. Validate decontamination by wiping the spill area with a dilute mild acidic solution (e.g., 1% citric acid) to neutralize residual base, followed by a pH paper test on the surface to ensure a return to neutral pH (pH 6-7).

References

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste". Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Available at: [Link]

  • NextSDS. "1,6-dimethylpiperazin-2-one — Chemical Substance Information" (Analogous Hazard Data). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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